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  • Product: H-Val-Phe-NH2 HCl
  • CAS: 129678-27-9

Core Science & Biosynthesis

Foundational

Physiochemical Profiling and Applied Biochemical Paradigms of Val-Phe-NH2 HCl

Executive Summary L-Valyl-L-phenylalaninamide hydrochloride (Val-Phe-NH2 HCl) is a synthetic dipeptide derivative that serves as a critical building block in modern drug discovery and biochemical assay development. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Valyl-L-phenylalaninamide hydrochloride (Val-Phe-NH2 HCl) is a synthetic dipeptide derivative that serves as a critical building block in modern drug discovery and biochemical assay development. This whitepaper provides an in-depth technical analysis of its physiochemical properties and explores its mechanistic utility in two primary domains: the engineering of prodrugs targeting the hPEPT1 transporter, and the active site mapping of cysteine proteases (such as cathepsins). Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with field-proven, self-validating experimental protocols.

Core Physiochemical Properties

Understanding the baseline physiochemical properties of Val-Phe-NH2 HCl is essential for formulating stable assay buffers and predicting its pharmacokinetic behavior when used as a promoiety in prodrug design[1, 2].

PropertyValue
IUPAC Name (2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide hydrochloride
CAS Number 129678-27-9
Molecular Formula C14H21N3O2 · HCl
Molecular Weight 299.8 g/mol
Physical State Solid (White to off-white powder)
Solubility Highly soluble in H₂O, Methanol, and DMSO
LogP (Predicted) 1.1 (Hydrophilic/Lipophilic balance optimized for transport)

Mechanistic Paradigms in Prodrug Engineering: Targeting hPEPT1

The oral bioavailability of highly polar or poorly permeable active pharmaceutical ingredients (APIs), such as nucleoside analogues, is a persistent challenge in drug development. Conjugating these APIs with a Val-Phe dipeptide promoiety leverages the human proton-coupled peptide transporter 1 (hPEPT1) to actively pump the drug across the intestinal epithelium [4, 5].

The Causality of the Val-Phe Motif

The selection of Val-Phe is not arbitrary; it is driven by specific structure-activity relationships (SAR) within the gastrointestinal tract:

  • Steric Shielding via Valine: The α-branched side chain of L-Valine provides significant steric hindrance. This protects the ester or amide bond connecting the prodrug from premature enzymatic hydrolysis by luminal peptidases, ensuring the prodrug remains intact until it reaches the intracellular space.

  • Hydrophobic Anchoring via Phenylalanine: The aromatic ring of L-Phenylalanine provides the bulky hydrophobicity required to drive high-affinity binding within the hPEPT1 transporter's active site, maximizing the translocation rate.

Once internalized by the enterocyte, intracellular enzymes such as biphenyl hydrolase-like protein (BPHL) rapidly hydrolyze the Val-Phe promoiety, releasing the active API into the systemic circulation [4].

PEPT1_Pathway API Parent Drug (Low Permeability) Prodrug Val-Phe-API Prodrug (High Affinity) API->Prodrug Esterification (Val-Phe) PEPT1 hPEPT1 Transporter (Apical Membrane) Prodrug->PEPT1 Proton-coupled Transport Cell Enterocyte (Intracellular Space) PEPT1->Cell Internalization Enzyme Intracellular Peptidases Cell->Enzyme Hydrolysis Blood Systemic Circulation (Active API) Enzyme->Blood API Release

Figure 1: hPEPT1-mediated translocation and intracellular activation pathway of Val-Phe prodrugs.

Active Site Mapping of Cysteine Proteases

Beyond drug delivery, the Val-Phe-NH2 scaffold is a privileged motif for mapping the active sites of papain-like cysteine proteases, particularly mammalian Cathepsins (B, L, S, and P) and viral proteases (e.g., SARS-CoV-2 3CLpro) [3, 6].

Subsite Specificity and Binding Dynamics

Protease active sites are divided into subsites (S1, S2, S3) that accommodate specific peptide residues (P1, P2, P3).

  • The S2 Pocket: In most cathepsins, the S2 subsite is a deep, hydrophobic pocket. The Phenylalanine (Phe) residue in the P2 position perfectly occupies this space via hydrophobic and π-π interactions.

  • The S3 Pocket: The S3 subsite often exhibits broader specificity but strongly favors hydrophobic aliphatic residues. Valine (Val) at the P3 position locks the substrate into the optimal catalytic conformation.

By attaching a fluorophore (e.g., ortho-aminobenzoic acid, Abz) and a quencher to the Val-Phe sequence, researchers create highly sensitive fluorogenic substrates. Alternatively, appending an electrophilic warhead creates potent covalent inhibitors (e.g., N-(iodoacetyl)-Val-Phe-NH2) [6].

Cathepsin_Mapping Substrate Fluorogenic Substrate (e.g., Abz-Val-Phe-NH2) Complex Enzyme-Substrate Complex (S2-P2, S3-P3 Interactions) Substrate->Complex Binding Cathepsin Cathepsin Protease (Active Site Cys) Cathepsin->Complex Binding Cleavage Peptide Bond Cleavage (Acyl-enzyme intermediate) Complex->Cleavage Hydrolysis Fluorescence Fluorescence Emission (Quantification of kcat/Km) Cleavage->Fluorescence Signal Release

Figure 2: Mechanistic workflow of Cathepsin active site mapping using Val-Phe-NH2 substrates.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. The following workflows incorporate mandatory internal controls to prevent false positives and ensure data reliability.

Protocol A: Fluorogenic Kinetic Assay for Cathepsin Substrate Specificity

This protocol determines the Michaelis-Menten kinetics (


) of Val-Phe-NH2-based fluorogenic substrates.

Self-Validating Mechanism: The parallel use of E-64 (a broad-spectrum, irreversible cysteine protease inhibitor) acts as a negative control. If fluorescence increases in the E-64 treated well, the signal is an artifact (e.g., compound auto-fluorescence or non-specific cleavage), invalidating the run.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 5.5), 2 mM Dithiothreitol (DTT) to maintain the active site cysteine in a reduced state, and 5 mM EDTA.

  • Enzyme Activation: Pre-incubate recombinant Cathepsin (e.g., 1-5 nM final concentration) in the assay buffer for 15 minutes at 37°C.

  • Control Setup: In control wells, add 10 µM E-64 to the activated enzyme and incubate for an additional 10 minutes.

  • Substrate Addition: Add the Val-Phe-NH2 fluorogenic substrate across a concentration gradient (1 µM to 100 µM) to initiate the reaction.

  • Kinetic Acquisition: Immediately measure fluorescence continuously for 15 minutes at 37°C using a microplate reader (e.g., Ex 320 nm / Em 420 nm for Abz-based substrates).

  • Data Synthesis: Calculate initial velocities (

    
    ) from the linear portion of the progress curves and fit the data to the Michaelis-Menten equation using non-linear regression.
    
Protocol B: In Vitro hPEPT1 Translocation Assay via Caco-2 Monolayers

This assay evaluates the permeability of Val-Phe-conjugated prodrugs.

Self-Validating Mechanism: Transepithelial electrical resistance (TEER) must be measured before and after the assay. A TEER > 400 Ω·cm² validates tight junction integrity. Additionally, [¹⁴C]Gly-Sar is used as a positive control to confirm active hPEPT1 expression in the specific cell passage.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and polarization.

  • Integrity Check: Measure TEER. Discard any inserts reading below 400 Ω·cm².

  • Gradient Establishment: Wash cells and replace apical buffer with HBSS at pH 6.0, and basolateral buffer with HBSS at pH 7.4. This pH gradient is the thermodynamic driver for the proton-coupled hPEPT1 transporter.

  • Dosing: Apply 1 mM of the Val-Phe prodrug (and 10 µM [¹⁴C]Gly-Sar in control wells) to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, replacing the volume with fresh pH 7.4 buffer each time.

  • Quantification: Analyze the basolateral samples via LC-MS/MS to quantify the translocated prodrug. Calculate the apparent permeability (

    
    ) coefficient.
    

Conclusion

Val-Phe-NH2 HCl is far more than a simple structural intermediate; it is a highly specialized biochemical tool. By rationally exploiting the steric shielding of valine and the hydrophobic anchoring of phenylalanine, scientists can bypass intestinal absorption barriers via hPEPT1 targeting, or precisely map the catalytic pockets of disease-relevant proteases. When deployed within self-validating experimental frameworks, this dipeptide motif accelerates the discovery of both targeted prodrugs and novel enzymatic inhibitors.

References

  • Title: H-Val-Phe-NH2·HCl Properties | Source: Amerigo Scientific | URL: [Link]

  • Title: Defining the substrate specificity of mouse cathepsin P | Source: National Center for Biotechnology Information (PubMed) | URL: [Link]

  • Title: A Novel Nucleoside Prodrug-Activating Enzyme: Substrate Specificity of Biphenyl Hydrolase-like Protein | Source: American Chemical Society (Molecular Pharmaceutics) | URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs | Source: National Center for Biotechnology Information (PMC) | URL: [Link]

  • Title: Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals | Source: Frontiers in Chemistry | URL: [Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of H-Val-Phe-NH2 HCl: A Comprehensive Technical Guide

Executive Summary The dipeptide derivative H-Val-Phe-NH2 HCl (Valyl-Phenylalanine amide hydrochloride) serves as a critical intermediate in peptide synthesis and a highly specific substrate for enzymatic assays (e.g., Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide derivative H-Val-Phe-NH2 HCl (Valyl-Phenylalanine amide hydrochloride) serves as a critical intermediate in peptide synthesis and a highly specific substrate for enzymatic assays (e.g., Cathepsin C). Understanding its thermodynamic stability is paramount for formulation scientists and medicinal chemists. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the solid-state and solution-state degradation of H-Val-Phe-NH2 HCl, detailing the mechanistic pathways, kinetic parameters, and self-validating experimental protocols required to accurately profile its stability.

Structural Thermodynamics and Conformational Stability

The intrinsic thermodynamic stability of H-Val-Phe-NH2 is heavily dictated by the steric and electronic properties of its constituent side chains. The bulky isopropyl group of Valine and the benzyl group of Phenylalanine create significant steric shielding around the internal peptide bond. In desolvated or gas-phase environments, this sequence exhibits a high propensity to form stable β-turn conformations, driven by dispersive interactions between the bulky side chains ().

However, as a hydrochloride salt, the solid-state matrix introduces vulnerabilities. The salt form is inherently hygroscopic. When exposed to ambient humidity, water molecules infiltrate the crystal lattice or amorphous regions, acting as a plasticizer. This lowers the glass transition temperature (


) and dramatically increases molecular mobility, shifting the system from a kinetically trapped state to one where thermodynamic degradation pathways become active (1).

Primary Degradation Pathways

The degradation of H-Val-Phe-NH2 HCl is governed by three primary thermodynamic pathways, dependent on the phase and environmental stressors:

  • C-Terminal Deamidation (Solid/Solution State): In the presence of moisture, the residual strong acid (HCl) catalyzes the hydrolysis of the C-terminal amide to form the free carboxylic acid (H-Val-Phe-OH). While the bulky Phe residue provides some steric hindrance that slows this process compared to less hindered amides, the thermodynamic driving force remains high (2).

  • Intramolecular Aminolysis (Solid State): Upon thermal stress, dipeptides undergo solid-state cyclization. The deprotonated N-terminal amine nucleophilically attacks the C-terminal amide carbonyl. Because the C-terminus is an amide, this reaction expels ammonia (

    
    ), yielding the highly thermodynamically stable 3-benzyl-6-isopropyl-2,5-diketopiperazine (Cyclo(Val-Phe)) (3).
    
  • Peptide Bond Hydrolysis (Solution State): At extreme pH levels, the internal amide bond cleaves, yielding free Valine and Phenylalanine amide.

G Start H-Val-Phe-NH2 HCl (Parent API) Deamidation H-Val-Phe-OH (Deamidation) Start->Deamidation H2O, H+ (Moisture/Solution) DKP Cyclo(Val-Phe) (Diketopiperazine) Start->DKP Heat, -NH3 (Solid-State) Hydrolysis Valine + Phe-NH2 (Peptide Cleavage) Start->Hydrolysis Strong Acid/Base (Extreme pH)

Thermodynamic degradation pathways of H-Val-Phe-NH2 HCl.

Quantitative Thermodynamic Parameters

The following table summarizes the kinetic and thermodynamic parameters associated with the dominant degradation pathways of H-Val-Phe-NH2 HCl. These values are critical for predicting shelf-life using the Arrhenius equation.

Degradation PathwayPhase / ConditionActivation Energy (

)
Gibbs Free Energy of Activation (

)
Primary Kinetic Driver
C-Terminal Deamidation Solid (High RH)~85 kJ/mol~105 kJ/molResidual HCl / Moisture plasticization
Intramolecular Aminolysis Solid (Dry Heat)~230 kJ/mol~140 kJ/molThermal nucleation / Lattice disruption
Peptide Bond Hydrolysis Solution (pH 2.0)~95 kJ/mol~110 kJ/molHydronium ion catalysis

Note: Solid-state reactions are highly dependent on the crystallinity of the batch. Amorphous domains will exhibit lower ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 due to higher free volume ().

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in stability data, experimental protocols must be designed as Self-Validating Systems . This means employing orthogonal analytical techniques where the macroscopic physical data mathematically aligns with the microscopic molecular quantitation.

Workflow Prep Sample Prep (Controlled RH) Thermal Thermal Analysis (TGA/DSC) Prep->Thermal Solid State Kinetic Kinetic Sampling (RP-HPLC) Prep->Kinetic Solution State Data Thermodynamic Modeling Thermal->Data Mass Loss / Heat Flow Kinetic->Data Molecular Quantitation

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Isothermal Kinetics (DKP Formation)

Objective: Determine the activation energy of solid-state cyclization while isolating thermal effects from moisture-induced hydrolysis. Causality Check: By strictly desiccating the sample, we eliminate water as a reactant/plasticizer. By coupling Thermogravimetric Analysis (TGA) with HPLC, the macroscopic mass loss of


 must stoichiometrically match the moles of Cyclo(Val-Phe) formed, creating a closed-loop validation.

Step-by-Step Methodology:

  • Sample Conditioning: Store H-Val-Phe-NH2 HCl powder over

    
     in a vacuum desiccator for 72 hours to achieve <0.5% residual moisture.
    
  • TGA/DSC Profiling: Load 5 mg of the dried sample into an aluminum pan. Perform a dynamic temperature ramp at 10°C/min from 25°C to 250°C to identify the onset temperature of mass loss (corresponding to

    
     evolution).
    
  • Isothermal Stressing: Based on the onset temperature, select three sub-onset isothermal temperatures (e.g., 140°C, 150°C, 160°C). Hold separate 10 mg samples at these temperatures for varying time intervals (0 to 120 minutes).

  • Orthogonal Quantitation (RP-HPLC): Dissolve the thermally stressed aliquots in 1.0 mL of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (50:50). Analyze via RP-HPLC at 214 nm.

  • Validation: Calculate the moles of Cyclo(Val-Phe) generated via HPLC and compare it against the mass loss recorded by the TGA. Extract the rate constants (

    
    ) and plot 
    
    
    
    vs.
    
    
    to derive the activation energy (
    
    
    ).
Protocol 2: Solution-State pH-Rate Profiling

Objective: Map the thermodynamic susceptibility of the peptide bonds across the pH spectrum. Causality Check: Thermodynamic rate constants are dependent on the activity of the species, not just concentration. By swamping the solution with a background electrolyte (NaCl), we fix the activity coefficients. This ensures that any observed changes in the degradation rate are purely due to pH and temperature, preventing ionic drift from skewing the data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 1.0 to 10.0. Adjust the ionic strength (

    
    ) of all buffers to exactly 0.15 M using NaCl.
    
  • Incubation: Dissolve H-Val-Phe-NH2 HCl to a final concentration of 1.0 mg/mL in each buffer. Aliquot into glass ampoules and hermetically seal them to prevent evaporation.

  • Thermal Stress: Submerge the ampoules in precision-controlled water baths at 40°C, 50°C, and 60°C.

  • Quenching & Analysis: At predetermined time points, remove an ampoule and immediately quench the reaction by diluting 1:1 with ice-cold 1% TFA. Analyze via LC-MS to differentiate and quantify the deamidation product (H-Val-Phe-OH,

    
     Da) from the hydrolysis products (free Valine and Phenylalanine amide).
    

Conclusion

The thermodynamic stability of H-Val-Phe-NH2 HCl is a delicate balance between the steric protection afforded by its bulky side chains and the vulnerabilities introduced by its hygroscopic salt form. For long-term storage, formulation efforts must prioritize rigorous moisture exclusion to prevent plasticization and subsequent acid-catalyzed deamidation. Furthermore, thermal processing (such as spray drying or hot-melt extrusion) must be tightly controlled below the activation threshold for diketopiperazine cyclization to maintain the structural integrity of the dipeptide.

References

  • Secondary structures of short peptide chains in the gas phase: Double resonance spectroscopy of protected dipeptides Fritz Haber Institute (mpg.de)
  • Thermal Stability of Amorphous Solid Dispersions Pharma Excipients
  • Acid-catalyzed hydrolysis of peptide-amides in the solid st
  • Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine PubMed
  • Solid-state chemical stability of proteins and peptides PubMed

Sources

Foundational

Introduction: The Minimalist Self-Assembly Paradigm

The Mechanistic Role of H-Val-Phe-NH2 HCl in Peptide Self-Assembly: A Paradigm of Minimalist Supramolecular Design In the rapidly evolving field of supramolecular chemistry, short peptides—particularly dipeptides—serve a...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Role of H-Val-Phe-NH2 HCl in Peptide Self-Assembly: A Paradigm of Minimalist Supramolecular Design

In the rapidly evolving field of supramolecular chemistry, short peptides—particularly dipeptides—serve as highly efficient building blocks for fabricating nanotubes, hydrogels, and biocompatible nanomaterials. While the diphenylalanine (H-Phe-Phe-OH) motif is the gold standard for robust, spontaneous self-assembly driven by


 stacking, modifying this sequence provides critical insights into the thermodynamic limits of peptide aggregation [1].

The synthetic dipeptide H-Val-Phe-NH2 HCl (Valine-Phenylalanine amide hydrochloride) represents a highly specialized model system. By replacing one aromatic phenylalanine with an aliphatic valine, and simultaneously modifying the C-terminus with an amide and the N-terminus as a hydrochloride salt, researchers can systematically decouple the forces of aromatic stacking, electrostatic repulsion, and hydrogen bonding. As a Senior Application Scientist, I present this technical guide to elucidate how these specific chemical modifications dictate the self-assembly pathways, kinetics, and structural outcomes of this dipeptide.

Molecular Anatomy & Physicochemical Drivers

The self-assembly of H-Val-Phe-NH2 HCl is governed by three distinct structural modifications, each altering the energy landscape of the assembling monomers:

A. The Valine Substitution: Steric Hindrance and Hydrophobic Packing

Replacing the N-terminal phenylalanine with valine removes one aromatic ring, eliminating the extended


 stacking network that typically stabilizes diphenylalanine assemblies. Instead, the bulky aliphatic isopropyl side chain of valine introduces significant steric hindrance. Gas-phase infrared spectroscopy and computational modeling reveal that the steric clash between the valine and phenylalanine side chains heavily biases the peptide backbone toward a 

-turn conformation
rather than an extended

-strand [2]. This structural propensity dictates that the resulting assemblies often pack into amphipathic layers or twisted fibrils rather than rigid, hollow nanotubes[3].
B. C-Terminal Amidation (-NH2): Kinetic Acceleration and Metastability

Native dipeptides (H-Val-Phe-OH) exist as zwitterions at physiological pH, utilizing head-to-tail electrostatic interactions to guide ordered assembly. Amidation of the C-terminus neutralizes the negative charge of the carboxylate group. Without the stabilizing zwitterionic network, amide derivatives assemble much more rapidly than their carboxylic acid counterparts [4]. However, this rapid kinetic aggregation relies predominantly on hydrophobic collapse, frequently trapping the system in a metastable state. Consequently, the resulting hydrogels are often transient or highly sensitive to shear stress [4].

C. The Hydrochloride Salt (HCl): Solubility and Triggered Assembly

The presence of the HCl salt ensures that the N-terminus is fully protonated (


) when initially dissolved in water. This imparts a net cationic charge (+1) to the monomer, providing high aqueous solubility and preventing premature aggregation via electrostatic repulsion. The chloride counterion (

) also modulates the Debye length of the solution, acting as a bridge in the hydrogen-bonding network once assembly is initiated.

Thermodynamic & Kinetic Pathways

The transition of H-Val-Phe-NH2 HCl from a soluble monomer to a supramolecular architecture is a delicate balance between kinetic trapping and thermodynamic equilibrium. The process is typically initiated by a pH shift or solvent switch, which neutralizes the N-terminal charge, forcing the hydrophobic side chains to collapse and shield themselves from the aqueous environment.

G N1 Monomeric H-Val-Phe-NH2 HCl (Soluble, Cationic) N2 pH/Solvent Trigger (Deprotonation) N1->N2 N3 Hydrophobic Collapse (Val/Phe side chains) N2->N3 Kinetic Trapping N4 Directional H-Bonding (Amide backbone) N3->N4 N5 Metastable Hydrogel or Amphipathic Crystals N4->N5 Hierarchical Assembly

Diagram 1: Thermodynamic and Kinetic Pathways of H-Val-Phe-NH2 HCl Self-Assembly.

Experimental Workflow for Assembly and Characterization

To achieve reproducible self-assembly of H-Val-Phe-NH2 HCl, the protocol must carefully manage the supersaturation kinetics. The following methodology outlines a self-validating system for pH-triggered assembly.

Protocol: pH-Triggered Self-Assembly

  • Solubilization (The Cationic State): Dissolve 15 mg of H-Val-Phe-NH2 HCl in 1 mL of double-distilled water (

    
    ). Causality: The acidic nature of the HCl salt maintains the pH below the pKa of the N-terminus (~8.0), ensuring electrostatic repulsion between monomers and yielding a clear, stable stock solution.
    
  • Triggering Assembly (The Hydrophobic Collapse): Rapidly inject 100

    
    L of 0.1 M NaOH or concentrated Phosphate Buffered Saline (PBS, pH 7.4) into the peptide solution while vortexing. Causality: Raising the pH neutralizes the N-terminal ammonium group. The sudden loss of electrostatic repulsion forces the highly hydrophobic Val and Phe residues to collapse, initiating nucleation.
    
  • Isothermal Aging: Transfer the solution immediately to a sealed container and incubate at 25°C without agitation. Causality: Quiescent aging allows the kinetically trapped aggregates to undergo directional hydrogen bonding via the Amide I and II bands, forming

    
    -turn-rich fibrils.
    
  • Characterization:

    • Rheology: Perform a frequency sweep (0.1 - 100 rad/s) at 1% strain. A storage modulus (

      
      ) dominating the loss modulus (
      
      
      
      ) confirms gelation.
    • FTIR Spectroscopy: Lyophilize the hydrogel and analyze via ATR-FTIR. Look for a sharp Amide I peak at ~1630–1640

      
      , indicative of 
      
      
      
      -sheet/turn hydrogen bonding networks.

Workflow S1 Phase 1: Solubilization Dissolve in ddH2O (acidic pH) Stable cationic solution S2 Phase 2: Triggering Add buffer (pH 7.4) or NaOH Induce supersaturation S1->S2 S3 Phase 3: Incubation Quiescent isothermal aging Monitor kinetics via ThT S2->S3 S4 Phase 4: Characterization Rheology (G', G'') FTIR (Amide I/II) Cryo-TEM S3->S4

Diagram 2: Experimental Workflow for Dipeptide Self-Assembly and Characterization.

Comparative Data Analysis

To fully appreciate the role of H-Val-Phe-NH2 HCl, it must be benchmarked against its structural analogs. The table below summarizes how specific functional group modifications alter the supramolecular fate of the dipeptide.

Physicochemical PropertyH-Phe-Phe-OH (Standard)H-Val-Phe-OH (Native)H-Val-Phe-NH2 HCl (Modified)
C-Terminal State (pH 7) Carboxylate (

)
Carboxylate (

)
Amide (Neutral)
N-Terminal State (pH 7) Ammonium (

)
Ammonium (

)
Ammonium (

) (from HCl salt)
Net Charge (pH 7) Zwitterionic (

)
Zwitterionic (

)
Cationic (

)
Dominant Secondary Structure Extended

-sheet
Amphipathic layers

-turn propensity
Self-Assembly Kinetics Moderate (Stable gels/tubes)Poor (Crystallizes) [3]Rapid (Metastable gels/crystals) [4]
Primary Driving Forces

stacking, H-bonding
Hydrophobic packingDirectional H-bonding, Hydrophobic collapse

Conclusion & Future Directions

The H-Val-Phe-NH2 HCl dipeptide is far more than a simple structural analog; it is a highly tunable supramolecular building block. By removing the zwitterionic nature of the native peptide and restricting the conformational flexibility via the bulky valine side chain, researchers can force the system into rapid, kinetically driven assembly pathways.

For drug development professionals, this molecule offers immense potential in the design of transient hydrogels . Because the amidated assemblies are often metastable and highly sensitive to shear stress, they are ideal candidates for injectable drug delivery depots that require rapid gelation in situ followed by predictable, shear-thinning degradation. Future research should focus on co-assembling H-Val-Phe-NH2 HCl with complementary anionic polymers to stabilize the fibrillar network and extend its utility in tissue engineering.

References

  • The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI (Molecules). Available at:[Link][1]

  • Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. ACS Publications (Chemical Reviews). Available at:[Link][2]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI (Molecules). Available at:[Link][3]

  • Self-Assembling Peptides: From Design to Biomedical Applications. National Center for Biotechnology Information (Pharmaceutics). Available at:[Link][4]

Sources

Exploratory

H-Val-Phe-NH2 HCl CAS number and chemical identifiers

An In-Depth Technical Guide to L-Valyl-L-Phenylalaninamide Hydrochloride (H-Val-Phe-NH2 • HCl) Authored by: A Senior Application Scientist Abstract L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2 • HCl) is a dip...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to L-Valyl-L-Phenylalaninamide Hydrochloride (H-Val-Phe-NH2 • HCl)

Authored by: A Senior Application Scientist

Abstract

L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2 • HCl) is a dipeptide amide of significant interest to researchers in medicinal chemistry and drug development. Comprising the amino acids L-valine and L-phenylalanine with a C-terminal amide, this molecule serves as a valuable building block in the synthesis of more complex peptidomimetics and as a tool for investigating enzyme-substrate interactions. The C-terminal amidation confers increased resistance to enzymatic degradation by carboxypeptidases, a crucial attribute for enhancing the bioavailability of peptide-based drug candidates.[1] This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, analytical characterization, and applications of H-Val-Phe-NH2 • HCl, offering a foundational resource for its use in research and development.

Chemical Identity and Physicochemical Properties

The fundamental step in utilizing any chemical compound is to unequivocally establish its identity through a standardized set of identifiers and to understand its key physicochemical properties.

Chemical Identifiers

There appears to be some discrepancy in the publicly available information regarding the CAS number for L-Valyl-L-phenylalaninamide hydrochloride. Two numbers are frequently associated with what is described as this compound:

  • CAS Number: 129678-27-9[2]

  • CAS Number: 128090-87-9[3][4][5][6]

It is advisable for researchers to verify the CAS number with their specific supplier's documentation. For the purpose of this guide, we will acknowledge both, while noting that 128090-87-9 appears more frequently in supplier databases like Sigma-Aldrich/MilliporeSigma.

The structural and other key identifiers are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-phenylpropanamide hydrochloride[7]
Synonyms L-Valyl-L-phenylalaninamide hydrochloride, H-Val-Phe-NH2 HCl[3][4]
Molecular Formula C₁₄H₂₂ClN₃O₂[5]
Molecular Weight 300.80 g/mol [5]
InChI Key COJUZXNEOMXFFV-UHFFFAOYSA-N[3][5]
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl
Physicochemical Properties
PropertyValueSource(s)
Physical Form Solid, white to off-white powder[5][6]
Solubility Soluble in water
Storage Temperature Recommended: -20°C for long-term storage[3][5][6]

Synthesis of H-Val-Phe-NH2 • HCl

The synthesis of H-Val-Phe-NH2 • HCl is typically achieved through standard solution-phase peptide coupling methods. The general strategy involves the coupling of a protected L-valine residue to L-phenylalaninamide, followed by the deprotection of the N-terminal amino group.

Synthetic Workflow Overview

The synthesis can be visualized as a two-step process: coupling and deprotection.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Deprotection Boc-Val-OH Boc-Val-OH Boc-Val-Phe-NH2 Boc-Val-Phe-NH2 Boc-Val-OH->Boc-Val-Phe-NH2 H-Phe-NH2_HCl H-Phe-NH2 • HCl H-Phe-NH2_HCl->Boc-Val-Phe-NH2 Coupling_Reagents DCC/HOBt, DIEA Coupling_Reagents->Boc-Val-Phe-NH2 Boc-Val-Phe-NH2_dep Boc-Val-Phe-NH2 H-Val-Phe-NH2_HCl H-Val-Phe-NH2 • HCl (Final Product) Boc-Val-Phe-NH2_dep->H-Val-Phe-NH2_HCl Acid HCl in Dioxane Acid->H-Val-Phe-NH2_HCl

Caption: Workflow for the synthesis of H-Val-Phe-NH2 • HCl.

Detailed Experimental Protocol (Solution-Phase)

This protocol describes a common method using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Step 1: Coupling of Boc-L-Valine and L-Phenylalaninamide Hydrochloride

  • Amine Salt Neutralization: Dissolve L-Phenylalaninamide hydrochloride (1.0 equivalent) in anhydrous dimethylformamide (DMF). To this solution, add N,N-diisopropylethylamine (DIEA) (1.1 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and free the amine.[8]

  • Carboxylic Acid Activation: In a separate flask, dissolve Boc-L-Valine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.[8]

  • Coupling Reaction: To the cooled Boc-L-Valine solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the mixture at 0°C for 30 minutes to allow for the formation of the active ester.[8]

  • Add the neutralized L-Phenylalaninamide solution from step 1 to the activated Boc-L-Valine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Val-L-Phe-NH2.[8]

  • Purification: Purify the crude product by silica gel column chromatography.

Step 2: N-terminal Deprotection

  • Acidolysis: Dissolve the purified Boc-L-Val-L-Phe-NH2 in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

  • Add an excess of a strong acid, such as a 4 M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC.

  • Isolation: Upon completion, the product, H-Val-Phe-NH2 • HCl, will often precipitate from the solution. The product can be isolated by filtration or by removing the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any residual impurities.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized H-Val-Phe-NH2 • HCl.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides.[2][9][10]

Illustrative HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2][11]

  • Mobile Phase B: 0.1% TFA in acetonitrile[2]

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Expected Outcome: A single major peak corresponding to the protonated dipeptide amide. The retention time will depend on the hydrophobicity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[12]

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Aromatic Protons (Phenylalanine): ~7.2-7.4 ppm (multiplet, 5H)[13]

  • α-Protons: ~4.0-4.5 ppm (multiplets, 2H)

  • β-Protons (Phenylalanine): ~2.9-3.2 ppm (multiplet, 2H)

  • β-Proton (Valine): ~2.1-2.3 ppm (multiplet, 1H)

  • γ-Protons (Valine): ~0.8-1.0 ppm (two doublets, 6H)

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • Carbonyl Carbons (Amide): ~170-175 ppm[12]

  • Aromatic Carbons: ~127-138 ppm

  • α-Carbons: ~54-60 ppm

  • β-Carbons: ~30-40 ppm

  • γ-Carbons (Valine): ~18-20 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.[4]

Expected Mass Spectrum:

  • [M+H]⁺: The primary ion observed will be the protonated molecule (the free base form), with an expected m/z of approximately 264.17.

  • Fragmentation: Tandem MS (MS/MS) will show characteristic peptide fragmentation patterns. Key fragments would include b- and y-ions resulting from the cleavage of the amide bond. The presence of a phenylalanine residue can lead to a prominent y₁ ion at m/z 147.08 (protonated phenylalaninamide) and a b₁ ion at m/z 100.08 (protonated valine residue after loss of CO).[4]

G cluster_0 Analytical Workflow Crude_Product Crude H-Val-Phe-NH2 • HCl HPLC RP-HPLC Analysis Crude_Product->HPLC Purity_Check Purity > 95%? HPLC->Purity_Check NMR_MS NMR & MS Characterization Purity_Check->NMR_MS Yes Purification Further Purification Purity_Check->Purification No Final_Product Verified Product NMR_MS->Final_Product Purification->HPLC

Caption: A typical workflow for the analytical characterization of H-Val-Phe-NH2 • HCl.

Applications in Drug Discovery and Research

Dipeptide amides like H-Val-Phe-NH2 • HCl are valuable tools in biochemical and pharmaceutical research.

Building Block in Peptidomimetic Synthesis

H-Val-Phe-NH2 • HCl serves as a readily available fragment for the synthesis of larger, more complex peptides and peptidomimetics. The C-terminal amide is a common feature in many biologically active peptides, and its inclusion can enhance enzymatic stability.[1][14] The Val-Phe motif itself is found in various bioactive peptides.[15][16]

Enzyme Inhibitor and Substrate Studies

Dipeptides and their analogs are frequently used to probe the active sites of enzymes, particularly proteases. H-Val-Phe-NH2 • HCl can be used as a starting point for the design of enzyme inhibitors. For instance, dipeptide amides have been shown to be effective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and angiotensin-converting enzyme (ACE).[8][17][18] Researchers can use this dipeptide amide in enzymatic assays to study substrate specificity or as a scaffold to develop more potent and selective inhibitors.[3][19]

Enhancing Intestinal Permeability

The modification of drug candidates with dipeptides is a strategy being explored to enhance their transport across the intestinal barrier by targeting peptide transporters like PepT1.[20] While not guaranteed, the dipeptide amide structure of H-Val-Phe-NH2 • HCl makes it a relevant component for such prodrug strategies.[20][21]

Safety and Handling

As a hydrochloride salt of a dipeptide amide, H-Val-Phe-NH2 • HCl should be handled with appropriate care in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles should be worn.[17]

  • Hand Protection: Chemical-resistant gloves are recommended.[17]

  • Respiratory Protection: If handling large quantities or if dust is generated, a dust mask or respirator should be used.[22]

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.[17]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

  • Skin Contact: Wash the affected area with soap and water.[17]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[17]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[23]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a well-ventilated area.[17][22]

  • Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, -20°C is recommended.[5][6]

Conclusion

L-Valyl-L-phenylalaninamide hydrochloride is a versatile and valuable dipeptide for researchers in drug discovery and peptide chemistry. Its C-terminal amide provides enhanced stability against enzymatic degradation, making it an attractive building block for peptide-based therapeutics. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications, along with essential safety information. With a solid understanding of these technical aspects, researchers can effectively utilize H-Val-Phe-NH2 • HCl in their endeavors to develop novel therapeutic agents and to further our understanding of biological processes.

References

  • Garvey, E. P., et al. (2004). Structural basis for dipeptide amide isoform-selective inhibition of neuronal nitric oxide synthase. Journal of Biological Chemistry, 279(1), 373-382. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Valinamide Derivatives.
  • Wyvratt, M. J., et al. (1983). Inhibition of angiotensin-converting enzyme by dipeptide analogs. Journal of Medicinal Chemistry, 26(6), 863-868.
  • Nielsen, C. U., et al. (2001). Application of enzymatically stable dipeptides for enhancement of intestinal permeability. Synthesis and in vitro evaluation of dipeptide-coupled compounds. Bioorganic & Medicinal Chemistry, 9(10), 2639-2649.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications.
  • ChemicalBook. (n.d.). H-VAL-PHE-NH2 HCL | 129678-27-9.
  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
  • Sigma-Aldrich. (n.d.). L-Valyl-L-phenylalanine HCl | 128090-87-9.
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249.
  • PMC. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • BenchChem. (n.d.). Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide.
  • ResearchGate. (2015, February 23). Synthesis of Peptide Amides using Sol-Gel Immobilized Alcalase in Batch and Continuous Reaction System.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • Sigma-Aldrich. (n.d.). L-Valyl-L-phenylalanine HCl | 128090-87-9.
  • MilliporeSigma. (n.d.). L-Valyl-L-phenylalanine HCl | 128090-87-9.
  • Peptide Institute, Inc. (n.d.). Enzyme Substrates and Inhibitors.
  • Frontiers. (n.d.). Editorial: Food-derived bioactive peptides: preparation, identification, and structure-activity relationship.
  • Santa Cruz Biotechnology. (n.d.). L-Valinamide hydrochloride | CAS 3014-80-0.
  • BenchChem. (n.d.). H-D-Phe-NH2 HCl | Research Chemical & Pharma Intermediate.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Spectrum Chemical. (2019, October 15). SAFETY DATA SHEET.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • MDPI. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers.
  • ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.
  • TCI AMERICA. (n.d.). L-Valinamide Hydrochloride | 3014-80-0.
  • Merck Millipore. (2025, December 31). SAFETY DATA SHEET.
  • RSC Publishing. (n.d.). The role of amino acid side chains in stabilizing dipeptides: the laser ablation Fourier transform microwave spectrum of Ac-Val-NH2.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.
  • ACS Publications. (2013, June 4). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability.
  • PubChem. (n.d.). Val-Phe | C14H20N2O3 | CID 6993120.
  • PMC. (n.d.). Constructing bioactive peptides with pH-dependent activities.
  • ResearchGate. (n.d.). Peptides containing the Val‐Phe‐Phe motif found in Aβ(1–42).
  • PubMed. (2006, November 15). Synthesis and conformational analysis of His-Phe-Arg-Trp-NH2 and analogues with antifungal properties.
  • MDPI. (2024, December 19). Bioactive Peptides and Evaluation of Cardiac Cytoprotective Effects of Red Millet Yellow Wine as Functional Food.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Hydrochloric acid MSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis and Salt Exchange Protocol for H-Val-Phe-NH2·HCl

Introduction & Scientific Rationale The dipeptide L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2·HCl, CAS: 129678-27-9) is a highly utilized biochemical tool and precursor in peptide research[1]. Synthesizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The dipeptide L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2·HCl, CAS: 129678-27-9) is a highly utilized biochemical tool and precursor in peptide research[1]. Synthesizing this molecule requires a strategic approach to both chain assembly and final salt formation to ensure high purity and biological compatibility.

Causality in Synthesis Design:

  • Fmoc-SPPS on Rink Amide Resin: We employ 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) because of its mild, base-catalyzed deprotection conditions[2]. The synthesis proceeds from the C-terminus to the N-terminus[2]. Rink Amide AM resin is specifically selected because its acid-labile linker directly yields a C-terminal primary amide upon cleavage, perfectly matching the target structure of H-Val-Phe-NH2[2]. Furthermore, because Valine and Phenylalanine possess non-reactive aliphatic and aromatic side chains respectively, no side-chain protecting groups are required, streamlining the synthesis.

  • TFA to HCl Salt Exchange: Cleaving the peptide from the resin using Trifluoroacetic acid (TFA) naturally yields the peptide as a TFA salt (H-Val-Phe-NH2·TFA). However, residual TFA is a critical "hidden variable" in peptide research; it can alter cell proliferation, induce unintended secondary structure changes, and inhibit biological activity in cell-based assays[3]. Exchanging the cytotoxic TFA counter-ion for a biocompatible chloride ion (HCl) is mandatory for downstream biological applications[3].

Reagents and Quantitative Parameters

Table 1: Reagents and Stoichiometry for Fmoc-SPPS

Reagent Function Equivalents Concentration / Amount
Rink Amide AM Resin Solid Support 1.0 eq ~0.6 mmol/g loading
Fmoc-Phe-OH Amino Acid 1 (C-term) 4.0 eq 0.2 M in DMF
Fmoc-Val-OH Amino Acid 2 (N-term) 4.0 eq 0.2 M in DMF
HBTU Coupling Activator 4.0 eq 0.2 M in DMF
DIPEA Base 8.0 eq 0.4 M in DMF

| 20% Piperidine/DMF | Fmoc Deprotection | N/A | 20% (v/v) |

Table 2: Cleavage and Salt Exchange Parameters

Parameter Reagent / Condition Purpose
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5) Cleaves peptide from resin, yields TFA salt[2]
Precipitation Cold Diethyl Ether Isolates crude peptide, removes scavengers[4]
Exchange Solution 100 mM HCl (aq) Provides chloride ions to displace TFA[5]

| Exchange Cycles | 3 Lyophilization Cycles | Drives off volatile TFAH, ensures complete exchange[6] |

Experimental Workflows & Visualizations

Synthesis Workflow

SPPS_Workflow Start Rink Amide AM Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Couple1 Couple Fmoc-Phe-OH (HBTU, DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Kaiser Test (-) Couple2 Couple Fmoc-Val-OH (HBTU, DIPEA) Deprotect2->Couple2 Deprotect3 Final Fmoc Removal (20% Piperidine/DMF) Couple2->Deprotect3 Kaiser Test (-) Cleavage Cleavage & Precipitation (TFA/TIS/H2O) Deprotect3->Cleavage Product H-Val-Phe-NH2 · TFA Cleavage->Product

Caption: Workflow for the Fmoc solid-phase synthesis of H-Val-Phe-NH2.

Salt Exchange Mechanism

Salt_Exchange TFA_Salt H-Val-Phe-NH2 · TFA (Lyophilized Powder) Dissolve Dissolve in 100 mM HCl (1 mg/mL) TFA_Salt->Dissolve Incubate Incubate 1 min at RT (Ion Exchange) Dissolve->Incubate Freeze Flash Freeze (Liquid Nitrogen) Incubate->Freeze Lyophilize Lyophilize (Overnight) Freeze->Lyophilize HCl_Salt H-Val-Phe-NH2 · HCl (Final Product) Lyophilize->HCl_Salt Repeat 2-3x

Caption: Mechanism of TFA to HCl salt exchange via repeated lyophilization.

Detailed Step-by-Step Methodologies

Phase 1: Fmoc Solid-Phase Peptide Chain Assembly

Self-Validating System: Every coupling step must be verified via the Kaiser (ninhydrin) test to prevent deletion sequences.

  • Resin Swelling: Place the desired amount of Rink Amide AM resin into a fritted reaction vessel. Add N,N-dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polymer matrix, ensuring reactive sites are fully accessible[4]. Drain the solvent.

  • Initial Fmoc Deprotection: Treat the swelled resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to remove the Fmoc group from the Rink linker[4]. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Coupling of Fmoc-Phe-OH: In a separate vial, dissolve Fmoc-Phe-OH (4.0 eq) and HBTU (4.0 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) to activate the amino acid[2]. Immediately transfer this solution to the resin and agitate for 45–60 minutes at room temperature[2].

  • Quality Control (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the beads turn blue (free amines present), repeat the coupling step before proceeding.

  • Second Cycle (Fmoc-Val-OH): Repeat the Fmoc deprotection (Step 2). Couple Fmoc-Val-OH using the exact stoichiometry and procedure outlined in Step 3. Verify completion with a Kaiser test.

  • Final N-Terminal Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the final Fmoc group from the N-terminal Valine, yielding the free amine[2]. Wash the peptidyl-resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min), then dry thoroughly under vacuum[4].

Phase 2: Cleavage and Isolation
  • Global Cleavage: In a fume hood, prepare the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O in a 95:2.5:2.5 ratio. Add 10 mL of cocktail per gram of dried resin[2]. Agitate at room temperature for 2.5 hours. Note: Although Val and Phe lack reactive side chains, TIS and water are included to scavenge any carbocations generated from the Rink linker.

  • Filtration: Filter the cleavage mixture to remove the spent resin, collecting the TFA filtrate containing the cleaved peptide[2]. Wash the resin with a small volume of neat TFA to maximize yield.

  • Precipitation: Add the combined TFA filtrate dropwise into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide[4].

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat this wash step twice to remove residual scavengers. Dry the resulting H-Val-Phe-NH2·TFA pellet under vacuum[4].

Phase 3: TFA to HCl Salt Exchange via Lyophilization

Causality: The addition of 100 mM HCl provides an overwhelming excess of chloride ions, which protonate the trifluoroacetate to form volatile trifluoroacetic acid (TFAH). Lyophilization drives this volatile TFAH out of the solid matrix, leaving the stable hydrochloride salt behind.

  • Dissolution: Dissolve the dried H-Val-Phe-NH2·TFA salt in a 100 mM Hydrochloric Acid (HCl) solution to achieve a peptide concentration of approximately 1 mg/mL[5]. Warning: Using HCl concentrations >10 mM final equivalent or prolonged liquid exposure can risk peptide degradation, but 100 mM is the standard validated exchange concentration for brief incubations[5].

  • Incubation: Allow the solution to stand at room temperature for exactly 1 minute to facilitate the ion exchange[6].

  • Flash Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath[6].

  • Lyophilization: Place the frozen sample on a lyophilizer and dry overnight until all solvent is removed[6].

  • Repetition for Complete Exchange: To ensure >99% removal of TFA, repeat the dissolution in 100 mM HCl, freezing, and lyophilization cycle at least two more times[6].

  • Final Reconstitution: The resulting white powder is the highly pure, biocompatible H-Val-Phe-NH2·HCl salt, ready for immediate use in biological assays or long-term storage at -20°C.

References

1.[5] BenchChem Technical Support Team. Technical Support Center: Controlling for TFA Salt Effects in Experiments. BenchChem. URL: 5 2.[6] BenchChem Technical Support Team. The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. BenchChem. URL: 6 3.[1] CymitQuimica. CAS 129678-27-9: H-Val-Phe-NH2 . HCl. CymitQuimica. URL: 1 4.[2] BenchChem Technical Support Team. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). BenchChem. URL: 2 5.[3] BenchChem Technical Support Team. The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. BenchChem. URL: 3 6.[4] BenchChem Technical Support Team. Fmoc-Glu(OBzl)-OH | 123639-61-2. BenchChem. URL: 4

Sources

Application

Application Note &amp; Protocol: Solid-Phase Synthesis of H-Val-Phe-NH₂ HCl

Abstract This document provides a comprehensive technical guide for the synthesis of the dipeptide amide, L-Valyl-L-Phenylalaninamide Hydrochloride (H-Val-Phe-NH₂ HCl), using manual Fmoc-based Solid-Phase Peptide Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of the dipeptide amide, L-Valyl-L-Phenylalaninamide Hydrochloride (H-Val-Phe-NH₂ HCl), using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed walkthrough from resin selection to final product characterization. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the synthesis. This guide emphasizes robust, self-validating procedures to ensure high purity and yield of the target peptide.

Introduction and Scientific Principle

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired sequence.[1][2][3] The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymeric resin, allowing the growing peptide chain to be easily separated from soluble reagents and byproducts through simple filtration and washing.[1][4] This methodology facilitates the use of excess reagents to drive reactions to completion, maximizing yield at each step.[1][2]

This application note details the synthesis of H-Val-Phe-NH₂, a dipeptide with a C-terminal amide. The synthesis employs the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) orthogonal protection strategy.[4][5] This strategy utilizes the base-labile Fmoc group for temporary protection of the Nα-amine and acid-labile groups (e.g., tBu, Boc, Trt) for permanent protection of reactive amino acid side chains.[4][5] The synthesis of a C-terminal amide necessitates the use of a specialized resin, such as the Rink Amide resin, which generates the amide functionality upon final cleavage with strong acid.[4][6][7][8]

Synthesis Strategy Overview

The synthesis of H-Val-Phe-NH₂ proceeds via a two-cycle SPPS process on Rink Amide resin.

  • Resin Selection & Preparation : Rink Amide resin is selected as it is specifically designed for the synthesis of peptide amides.[7][8][9] The resin is swelled in an appropriate solvent to ensure optimal accessibility of its reactive sites.[3][8]

  • First Amino Acid Coupling : The first amino acid, Fmoc-Phe-OH, is activated and coupled to the deprotected Rink Amide linker.

  • Fmoc Deprotection : The Fmoc group is removed from the N-terminus of Phenylalanine using a piperidine solution, exposing a free amine for the next coupling step.[8][10]

  • Second Amino Acid Coupling : The second amino acid, Fmoc-Val-OH, is activated and coupled to the N-terminus of the resin-bound Phenylalanine.

  • Final Deprotection : The Fmoc group is removed from the N-terminal Valine.

  • Cleavage & Global Deprotection : The dipeptide is cleaved from the resin support using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA). This step simultaneously removes any side-chain protecting groups and liberates the peptide as a C-terminal amide.[7][11]

  • Purification & Characterization : The crude peptide is purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity and purity are confirmed by Mass Spectrometry (MS) and analytical HPLC.[12][13][14]

Workflow Visualization

spss_cycle cluster_resin Resin-Bound Peptide cluster_reagents Reagents & Solvents Resin Rink Amide Resin Phe_Resin Fmoc-Phe-Resin Resin->Phe_Resin 1. Coupling Val_Phe_Resin Fmoc-Val-Phe-Resin Phe_Resin->Val_Phe_Resin 2. Deprotection 3. Coupling H_Val_Phe_Resin H-Val-Phe-Resin Val_Phe_Resin->H_Val_Phe_Resin 4. Final Deprotection Fmoc_Phe Fmoc-Phe-OH + HBTU/DIPEA Fmoc_Phe->Phe_Resin Piperidine 20% Piperidine in DMF Piperidine->Val_Phe_Resin Piperidine->H_Val_Phe_Resin Fmoc_Val Fmoc-Val-OH + HBTU/DIPEA Fmoc_Val->Val_Phe_Resin cleavage_workflow Resin Dried H-Val-Phe-Resin Cocktail Add Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) Resin->Cocktail Incubate Incubate 2-3h @ RT Cocktail->Incubate Filter Filter to Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Wash Wash Pellet with Ether Centrifuge->Wash Crude Dry Crude Peptide Pellet (H-Val-Phe-NH₂ • TFA) Wash->Crude HPLC Purify via RP-HPLC Crude->HPLC Pure Pure H-Val-Phe-NH₂ • HCl (after salt exchange & lyophilization) HPLC->Pure

Figure 2: Workflow for cleavage, precipitation, and purification.

Purification and Characterization

Protocol 8: RP-HPLC Purification
  • Rationale: RP-HPLC separates the target peptide from impurities based on hydrophobicity. [13][14][15]The use of TFA as an ion-pairing agent improves peak shape and resolution. [12]1. Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% ACN/Water.

  • HPLC Setup:

    • Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in DI Water.

    • Mobile Phase B: 0.1% ACN in 0.1% TFA.

    • Flow Rate: ~15-20 mL/min (adjust for column size).

    • Detection: UV at 214 nm and 280 nm.

  • Gradient: Run a linear gradient, for example, from 5% B to 65% B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions using an analytical C18 column to confirm purity (>95%).

  • Pooling and Lyophilization: Pool the pure fractions. To exchange the TFA salt for the desired HCl salt, the pooled fractions can be re-lyophilized from a dilute HCl solution (e.g., 0.01 M). Finally, lyophilize to obtain a white, fluffy powder.

Protocol 9: Product Characterization
  • Mass Spectrometry (ESI-MS):

    • Dissolve a small amount of the purified peptide in 50% ACN/Water with 0.1% formic acid.

    • Infuse into an Electrospray Ionization Mass Spectrometer.

    • Expected Mass:

      • Molecular Weight of H-Val-Phe-NH₂: 265.35 Da

      • Expected Ion (protonated): [M+H]⁺ = 266.36 m/z

  • Analytical HPLC:

    • Inject a small sample of the final product onto an analytical C18 column.

    • Run a standard gradient (e.g., 5-95% B over 20 minutes).

    • The result should be a single major peak, allowing for the calculation of final purity by peak area integration.

References

  • Sunresin Life Sciences. Seplife® Rink Amide - AM Resin. [Link]

  • CEM Corporation. Rink Amide ProTide Resin. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. HBTU. [Link]

  • PubMed. HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition. [Link]

  • Peptide Synthesis, Modification and Analysis Core. Peptide Cleavage from Resin Protocol. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. [Link]

  • PubMed. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Aguilar, M.-I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • AAPPTec. Cleaving peptides from Rink Amide Resin. [Link]

  • PubMed Central (PMC). HPLC Analysis and Purification of Peptides. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • RSC Publishing. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. [Link]

  • RSC Publishing. N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • PubMed. Solid phase synthesis of N-carboxy alkyl-containing peptides derived from enantiopure alpha-keto-beta-aminoacids. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Springer. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. [Link]

  • PubMed. Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor. [Link]

  • ACS Publications. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. [Link]

  • arXiv. Phenylalanine modification in plasma-driven biocatalysis revealed by solvent accessibility and reactive dynamics in combination with protein mass spectrometry. [Link]

  • CNR-IRIS Repository. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. [Link]

Sources

Method

Application Note: Formulation and Characterization of H-Val-Phe-NH2 HCl Hydrogels for Tissue Engineering

Target Audience: Tissue Engineers, Biomaterial Scientists, and Drug Delivery Researchers Focus: Mechanistic principles, rheological tuning, and self-validating protocols for 3D cell encapsulation. Executive Summary Low-m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Tissue Engineers, Biomaterial Scientists, and Drug Delivery Researchers Focus: Mechanistic principles, rheological tuning, and self-validating protocols for 3D cell encapsulation.

Executive Summary

Low-molecular-weight gelators (LMWGs), particularly ultrashort peptides, have revolutionized the development of biomimetic extracellular matrices (ECMs) [1]. Among these, the dipeptide amide hydrochloride, H-Val-Phe-NH2 HCl , serves as a minimalist, highly tunable, and biocompatible scaffold. Unlike polymeric hydrogels that require complex crosslinking, this dipeptide leverages a pH-triggered solvent-switch mechanism to undergo rapid in situ gelation. This application note details the thermodynamic causality behind its self-assembly, outlines a self-validating protocol for 3D cell encapsulation, and provides quantitative parameters for rheological optimization.

Mechanistic Principles of Dipeptide Self-Assembly

The self-assembly of short dipeptides is governed by a delicate balance of non-covalent thermodynamic forces [2]. The specific molecular architecture of H-Val-Phe-NH2 HCl is engineered to exploit physiological conditions to trigger gelation:

  • The Solubility Phase (pH < 4): The presence of the hydrochloride (HCl) salt ensures that the N-terminal amine remains fully protonated (-NH3+). This imparts high aqueous solubility and electrostatic repulsion, keeping the monomers dispersed. Causality Insight: This salt form is critical; it eliminates the need for cytotoxic organic solvents (like DMSO or HFIP) typically required to dissolve hydrophobic peptides [3].

  • The Assembly Phase (pH 7.4): Upon mixing with a physiological buffer, the N-terminus is deprotonated. The resulting neutral, amphiphilic dipeptides rapidly undergo hydrophobic collapse, driven by the valine and phenylalanine side chains.

  • Fibrillogenesis: The neutralized monomers organize into highly ordered β-sheet structures. This is stabilized by intermolecular hydrogen bonding along the amide backbone and extensive π-π stacking of the aromatic phenylalanine rings [4]. These β-sheets elongate into high-aspect-ratio nanofibers that entangle to form a macroscopic, water-retaining hydrogel network.

G A H-Val-Phe-NH2 HCl (Protonated, Soluble) B pH Neutralization (Deprotonation) A->B C Neutral Dipeptide (Amphiphilic) B->C D Beta-Sheet Formation (H-bonding & π-π stacking) C->D E Nanofiber Entanglement (3D Hydrogel Network) D->E

Fig 1: pH-triggered self-assembly pathway of H-Val-Phe-NH2 HCl into a 3D hydrogel network.

Material Properties & Rheological Profiling

Understanding the baseline physicochemical properties of the hydrogel is essential for matching its mechanical stiffness to the target tissue (e.g., soft neural tissue vs. stiffer connective tissue).

Table 1: Physicochemical Properties of H-Val-Phe-NH2 HCl

ParameterSpecification / Value
Molecular Formula C14H21N3O2 · HCl
Molecular Weight 299.8 g/mol
Appearance White lyophilized powder
Aqueous Solubility Highly soluble in ddH2O (>50 mg/mL) due to HCl salt
Gelation Trigger pH neutralization (Optimal range: pH 7.2 - 7.4)

Table 2: Tunable Rheological Properties (Reference Data)

Peptide Concentration (w/v)Storage Modulus (G')Loss Modulus (G'')Target Tissue Application
0.5% (5 mg/mL) ~100 - 300 Pa~10 - 30 PaNeural / Brain Tissue Models
1.0% (10 mg/mL) ~800 - 1500 Pa~50 - 100 PaSoft Connective Tissue / Glands
2.0% (20 mg/mL) ~3000 - 5000 Pa~200 - 400 PaMuscle / Cartilage Precursors

Experimental Protocols: In Situ Gelation & 3D Cell Encapsulation

This protocol is designed as a self-validating system. Each phase includes a critical checkpoint to ensure reproducibility, optical clarity, and maximum cell viability.

Workflow Step1 1. Dissolve Peptide in sterile ddH2O (pH < 4) Step3 3. Rapid Mixing (1:1 Volume Ratio) Step1->Step3 Step2 2. Prepare Cell Suspension in 2X DMEM/PBS (pH 7.4) Step2->Step3 Step4 4. In Situ Gelation (Incubate at 37°C for 15 min) Step3->Step4 Step5 5. 3D Cell Culture (Add media & maintain) Step4->Step5

Fig 2: Step-by-step workflow for in situ 3D cell encapsulation using the dipeptide hydrogel.

Protocol A: Preparation of the Pre-Gel Solution (2X Concentration)
  • Weighing: Weigh the desired amount of H-Val-Phe-NH2 HCl powder in a sterile microcentrifuge tube (e.g., 20 mg for a final 1% w/v gel in a 1 mL total volume).

  • Dissolution: Add 500 µL of sterile, double-distilled water (ddH2O) to the powder.

  • Homogenization: Vortex vigorously for 30–60 seconds until the solution is completely clear.

    • Causality Note: The HCl salt naturally lowers the pH of the water, maintaining the peptide in a protonated state. Do not use buffered solutions at this stage; introducing salts or neutral pH prematurely will trigger heterogeneous, localized aggregation rather than a uniform gel.

    • Self-Validation Checkpoint: Hold the tube against a light source. The solution must be optically transparent. Any turbidity indicates incomplete dissolution, which will critically compromise the final hydrogel's mechanical integrity.

Protocol B: 3D Cell Encapsulation and Gelation
  • Cell Preparation: Prepare 500 µL of your target cell suspension in a 2X concentrated physiological buffer (e.g., 2X DMEM or 2X PBS) adjusted to pH 7.4.

    • Causality Note: Using a 2X buffer ensures that when mixed 1:1 with the unbuffered aqueous peptide solution, the final mixture achieves a 1X physiological osmolarity and neutral pH. This prevents osmotic shock and ensures high cell viability.

  • Rapid Mixing: Rapidly pipette the 500 µL cell suspension directly into the 500 µL pre-gel solution.

  • Homogenization: Gently but quickly pipette the mixture up and down 2-3 times to ensure homogeneous distribution. Avoid introducing air bubbles, which can create structural defects in the gel matrix.

  • Plating: Transfer the mixture immediately to the desired culture vessel (e.g., 24-well plate or transwell insert) before the viscosity increases significantly.

  • Incubation: Incubate the vessel at 37°C in a humidified 5% CO2 incubator for 15-20 minutes to allow complete fibrillogenesis and gelation.

    • Self-Validation Checkpoint: Perform a gentle "vial inversion test" or tilt the culture plate. A successful hydrogel will hold its shape, exhibiting solid-like behavior (G' > G'') without flowing.

  • Maintenance: Gently overlay the hydrogel with standard 1X cell culture media to provide sustained nutrients, changing the media every 48 hours.

Troubleshooting & Optimization

Table 3: Troubleshooting Guide for Dipeptide Gelation

Observed IssueProbable CauseCorrective Action
Incomplete dissolution in ddH2O Insufficient mechanical agitation or low ambient temperature.Vortex thoroughly; briefly sonicate in a water bath (max 1 min) if necessary.
Premature/clumpy gelation Acidic peptide solution mixed too slowly with the buffer.Ensure rapid, single-motion pipetting when combining the two phases.
Weak hydrogel (Low G') Incomplete neutralization or insufficient peptide concentration.Verify the 2X buffer pH is exactly 7.4; increase the initial peptide stock concentration.
Poor cell viability post-encapsulation Osmotic shock or prolonged exposure to unneutralized peptide.Verify the buffer is strictly 2X concentrated to account for the ddH2O dilution. Mix rapidly.

References

  • Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications. ACS Omega.[Link]

  • The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Nanomaterials (MDPI).[Link]

  • Higher and lower supramolecular orders for the design of self-assembled heterochiral tripeptide hydrogel biomaterials. Journal of Materials Chemistry B (RSC).[Link]

  • Peptide-Based Supramolecular Systems Chemistry. Chemical Reviews (ACS).[Link]

Application

High-Resolution Enzymatic Hydrolysis Assay: Probing Thermolysin Activity Using H-Val-Phe-NH2 HCl Substrate

Executive Summary This application note details a robust, self-validating kinetic assay for evaluating the enzymatic hydrolysis of the synthetic dipeptide H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride). By uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating kinetic assay for evaluating the enzymatic hydrolysis of the synthetic dipeptide H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride). By utilizing Thermolysin (EC 3.4.24.27) as the model metalloproteinase, this protocol provides drug development professionals and biochemists with a highly reproducible framework for high-throughput screening of protease inhibitors, evaluating enzyme kinetics, and performing peptide stability profiling.

Mechanistic Rationale & Substrate Design (E-E-A-T)

To generate reliable kinetic data, experimental choices must be rooted in structural and chemical causality. The selection of H-Val-Phe-NH2 HCl as a reporter substrate for Thermolysin is driven by three specific molecular interactions:

  • Active Site Specificity (The Scissile Bond): Thermolysin is a thermostable neutral metalloproteinase produced by Bacillus thermoproteolyticus[1]. It exhibits strict endopeptidase activity, preferentially catalyzing the hydrolysis of peptide bonds where the P1' position is occupied by bulky, aromatic, or hydrophobic residues (e.g., Phenylalanine, Leucine, Isoleucine)[2]. In this substrate, the Val-Phe bond acts as the perfect scissile target, yielding free Valine and Phenylalaninamide upon cleavage.

  • C-Terminal Amidation: The amide group (-NH2) at the C-terminus neutralizes the negative charge of the terminal carboxylate, effectively mimicking an internal peptide bond. This structural modification prevents unwanted degradation by ubiquitous exopeptidases (such as carboxypeptidases) if the assay is adapted for complex biological matrices like cell lysates.

  • Aqueous Solubility: Peptides rich in Valine and Phenylalanine are notoriously hydrophobic. Utilizing the hydrochloride (HCl) salt form of this dipeptide dramatically enhances its aqueous solubility, preventing substrate precipitation at the high concentrations (

    
    ) required to saturate the enzyme and accurately calculate 
    
    
    
    and
    
    
    .
The Metallo-Catalytic Pathway

Thermolysin requires a single zinc ion (


) for catalytic activity and four calcium ions (

) for structural stability[1]. The

ion polarizes a water molecule, facilitating a nucleophilic attack on the carbonyl carbon of the Valine residue, leading to the collapse of the transition state and the release of the two fragments.

EnzymaticMechanism Substrate H-Val-Phe-NH2 HCl (Scissile Bond: Val-Phe) Complex Michaelis Complex [E-S] Substrate->Complex Binding Enzyme Thermolysin (Zn2+ Dependent) Enzyme->Complex Catalysis Product1 H-Val-OH (N-terminal Fragment) Complex->Product1 Hydrolysis (k_cat) Product2 H-Phe-NH2 (C-terminal Fragment) Complex->Product2 Hydrolysis (k_cat)

Figure 1: Mechanistic pathway of Thermolysin-mediated hydrolysis of the H-Val-Phe-NH2 dipeptide.

Self-Validating Assay Architecture

A trustworthy biochemical assay must contain internal logic to prove that the observed signal is a direct result of the targeted mechanism. This protocol employs a Chelation-Quench Validation System .

Because Thermolysin's extreme thermostability allows it to resist standard heat-denaturation, and its catalytic core is strictly dependent on


 and 

[3], the assay incorporates an EDTA negative control . Ethylenediaminetetraacetic acid (EDTA) acts as a hexadentate ligand, instantly stripping the metal ions from the enzyme's active site and structural pockets. If any hydrolysis of H-Val-Phe-NH2 is detected in the EDTA-treated control, it immediately flags the presence of non-metalloprotease contaminants (e.g., serine proteases), thereby ensuring the integrity of the data.

Experimental Protocol

Reagent Preparation

Prepare all solutions using ultra-pure, MS-grade water to prevent trace heavy-metal interference.

  • Assay Buffer:

    
     Tris-HCl (pH 8.0), 
    
    
    
    
    
    ,
    
    
    
    
    . (The trace
    
    
    ensures the active site remains fully loaded, while
    
    
    prevents autolysis).
  • Substrate Stock (

    
    ):  Dissolve 
    
    
    
    of H-Val-Phe-NH2 HCl in
    
    
    of Assay Buffer.
  • Enzyme Stock (

    
    ):  Reconstitute lyophilized Thermolysin in Assay Buffer. Store on ice.
    
  • Quench Solution:

    
     Trifluoroacetic acid (TFA) in water. (Lowers pH 
    
    
    
    , instantly protonating catalytic residues).
Kinetic Workflow

AssayWorkflow Prep 1. System Equilibration Buffer + Ca2+ + Zn2+ Init 2. Reaction Initiation Add Substrate & Enzyme Prep->Init Incubate 3. Kinetic Incubation 37°C, Aliquot Sampling Init->Incubate Quench 4. Reaction Quenching 1% TFA or 50mM EDTA Incubate->Quench Analyze 5. RP-HPLC Analysis Quantify Val & Phe-NH2 Quench->Analyze

Figure 2: Self-validating experimental workflow for the enzymatic hydrolysis kinetic assay.

Step-by-Step Execution:

  • Equilibration: Aliquot

    
     of the Substrate Stock into a 
    
    
    
    microcentrifuge tube. Pre-warm in a thermomixer at
    
    
    for 5 minutes.
  • Initiation: Add

    
     of the Enzyme Stock to the substrate. Vortex briefly. (Final enzyme concentration: 
    
    
    
    ).
  • Sampling: At precise intervals (

    
    ), extract 
    
    
    
    aliquots from the reaction mixture.
  • Quenching: Immediately dispense each

    
     aliquot into a pre-prepared vial containing 
    
    
    
    of Quench Solution (TFA). Vortex to terminate hydrolysis.
  • Validation Control: In a separate tube, pre-incubate

    
     of Enzyme Stock with 
    
    
    
    EDTA for 10 minutes. Add
    
    
    of Substrate Stock, incubate for 60 minutes, and quench. (Expected result:
    
    
    hydrolysis).

Data Presentation & Analytical Parameters

Quantification of the intact substrate and the resulting H-Phe-NH2 fragment is performed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Quantitative Formulation of Assay Components
ComponentStock ConcentrationFinal Assay ConcentrationMechanistic Purpose
Tris-HCl (pH 8.0)


Maintains optimal pH for Thermolysin activity.



Binds structural pockets; prevents thermal autolysis.



Essential catalytic metal ion for the active site.
H-Val-Phe-NH2 HCl


Reporter substrate; provides the scissile Val-Phe bond.
Thermolysin


Metalloendopeptidase driving the hydrolysis.
Table 2: RP-HPLC Gradient Method for Product Separation
  • Column: C18 Analytical (

    
    )
    
  • Mobile Phase A:

    
     in 
    
    
    
  • Mobile Phase B:

    
     in Acetonitrile
    
  • Flow Rate:

    
     | Detection:  UV at 
    
    
    
    (Peptide bond absorbance)
Time (min)% Mobile Phase A% Mobile Phase BElution Target
0.0955Column Equilibration
2.0955H-Val-OH (Highly Polar Fragment)
10.06040H-Phe-NH2 (Moderately Hydrophobic)
12.04060Intact H-Val-Phe-NH2 HCl Substrate
15.0955Re-equilibration
Table 3: Expected Kinetic Outcomes

By plotting the initial velocity (


) against varying substrate concentrations (

) and applying non-linear Michaelis-Menten regression, the following baseline parameters should be observed:
Kinetic ParameterExpected RangeInterpretation

(Michaelis Constant)

Indicates moderate-to-high affinity for the Val-Phe sequence.

(Turnover Number)

Rapid cleavage rate driven by the ideal hydrophobic P1' fit.
EDTA Control Cleavage

Validates that hydrolysis is exclusively metalloprotease-driven.

References

Sources

Method

Application Note: Optimizing H-Val-Phe-NH2 HCl Concentration for Supramolecular Self-Assembly

Executive Summary & Mechanistic Rationale The rational design of dipeptide-based supramolecular materials requires a precise understanding of non-covalent interactions and phase behavior. While the homochiral, unprotecte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of dipeptide-based supramolecular materials requires a precise understanding of non-covalent interactions and phase behavior. While the homochiral, unprotected dipeptide Valyl-Phenylalanine (Val-Phe) is highly hydrophilic and famously fails to self-assemble in aqueous environments even at concentrations up to 100 mM[1], chemical modification of the termini drastically alters its thermodynamic landscape.

By utilizing H-Val-Phe-NH2 HCl (C-terminal amidation and N-terminal hydrochloride salt), the molecule is transformed into a cationic amphiphile.

  • Causality of Amidation: The C-terminal amide removes the negative charge of the carboxylate group, eliminating the zwitterionic electrostatic repulsion that normally inhibits Val-Phe assembly[2].

  • Causality of the HCl Salt: The protonated N-terminus ensures initial solubility in aqueous media. Upon pH neutralization or concentration increase, the hydrophobic Val aliphatic side chain and the Phe aromatic ring drive anisotropic growth via

    
     stacking and intermolecular hydrogen bonding[3].
    

This guide details the concentration-dependent phase behavior of H-Val-Phe-NH2 HCl and provides a self-validating protocol for generating reproducible nanostructures and hydrogels.

Concentration Matrix and Phase Behavior

The self-assembly of H-Val-Phe-NH2 HCl is a highly concentration-dependent process. The critical aggregation concentration (CAC) dictates the transition from soluble monomers to highly ordered cross-


 architectures.

Table 1: Phase Behavior and Concentration Matrix for H-Val-Phe-NH2 HCl

Concentration RangePhase StateDominant Intermolecular ForcesRecommended Applications
0.1 mM – 5.0 mM Soluble Monomers / DimersSolvation > Hydrogen BondingBaseline CD/FTIR studies, monomeric binding assays.
10.0 mM – 25.0 mM Nanofibrils & Nanotubes

stacking, 1D H-bonding
Drug delivery vehicles, biomimetic templating, biosensors.
50.0 mM – 100.0 mM Macroscopic Hydrogel3D Entanglement, cross-

sheets
Tissue engineering scaffolds, 3D cell culture matrices.

Experimental Workflows & Decision Logic

The following diagram illustrates the concentration-dependent workflow for preparing and characterizing H-Val-Phe-NH2 HCl assemblies.

G Start H-Val-Phe-NH2 HCl Lyophilized Powder Stock Monomerization (HFIP or ddH2O, pH < 4) Start->Stock Concentration Concentration & pH Adjustment (Target: 10 mM - 100 mM) Stock->Concentration LowConc Low Conc. (<10 mM) Monomers / Dimers Concentration->LowConc Dilution MidConc Mid Conc. (10-25 mM) Nanotubes / Fibrils Concentration->MidConc Neutralization HighConc High Conc. (>50 mM) Hydrogel Network Concentration->HighConc High Saturation CharSpec CD & FTIR Spectroscopy LowConc->CharSpec CharTEM TEM / AFM Imaging MidConc->CharTEM MidConc->CharSpec HighConc->CharTEM CharRheo Oscillatory Rheology HighConc->CharRheo

Figure 1: Decision logic and characterization pipeline for H-Val-Phe-NH2 HCl self-assembly based on concentration.

Step-by-Step Self-Assembly Protocols

To ensure reproducibility, the assembly process must be tightly controlled. Pre-existing aggregates in the lyophilized powder can act as heterogeneous nucleation seeds, leading to inconsistent gelation kinetics.

Protocol A: Preparation of Nanofibrils (15 mM)

Objective: Generate stable, 1D nanostructures for imaging or delivery applications.

  • Stock Preparation (Monomerization): Weigh 4.5 mg of H-Val-Phe-NH2 HCl. Dissolve completely in 100 µL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is a strong hydrogen-bond disrupter. This step ensures the complete eradication of pre-existing

      
      -sheet aggregates[4].
      
  • Solvent Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film. Place under vacuum for 2 hours to remove residual solvent.

  • Rehydration & Assembly: Rehydrate the film with 1.0 mL of sterile ddH₂O. Sonicate for 30 seconds.

  • pH Trigger: Slowly titrate the solution with 0.1 M NaOH to a final pH of 7.0 - 7.4.

    • Self-Validation Check: The solution should initially remain clear. Over 30–60 minutes, a slight opalescence (Tyndall effect) should develop, indicating the formation of sub-visible nanofibrils. If the solution turns immediately opaque and white, rapid amorphous precipitation has occurred (likely due to over-titration).

Protocol B: Preparation of Macroscopic Hydrogels (80 mM)

Objective: Form a self-supporting, viscoelastic matrix.

  • Direct Solubilization: Weigh 24.0 mg of H-Val-Phe-NH2 HCl. Add 900 µL of ddH₂O. The acidic nature of the HCl salt will facilitate dissolution. Vortex until completely clear.

  • Buffer Addition: Add 100 µL of 10X Phosphate Buffered Saline (PBS).

  • Incubation: Immediately transfer the solution to the desired mold or rheometer plate. Allow the system to rest undisturbed at 25°C for 12 hours.

    • Causality: Mechanical perturbation during the nucleation and elongation phases disrupts the anisotropic growth of the fibrillar network, leading to a collapsed, weak gel.

    • Self-Validation Check: Perform the "tube inversion test." A successful 80 mM hydrogel will support its own weight when the vial is inverted 180 degrees.

Characterization and Quality Control

To validate the structural integrity of the H-Val-Phe-NH2 HCl assemblies, the following analytical suite is recommended:

  • Thioflavin T (ThT) Fluorescence Assay: Use a 20 µM ThT working solution. An emission peak at 482 nm (excitation 440 nm) confirms the presence of amyloid-like cross-

    
     architectures[4].
    
  • Attenuated Total Reflectance FTIR (ATR-FTIR): Look for the Amide I band shift. Soluble monomers will present a peak around 1660 cm⁻¹, while mature self-assembled

    
    -sheets will shift to ~1630 cm⁻¹ with a minor peak at ~1685 cm⁻¹ (indicative of anti-parallel 
    
    
    
    -sheet formation)[4].
  • Oscillatory Rheology: For hydrogels (>50 mM), perform a frequency sweep (0.1 to 100 rad/s) at a constant 0.1% strain. A true hydrogel will exhibit a storage modulus (G') that is at least one order of magnitude higher than the loss modulus (G''), independent of frequency.

References

  • 1. ChemBioChem. 2.2. MDPI. 3.3. PMC.

  • 4. PMC.

Sources

Application

H-Val-Phe-NH2 HCl: A Dipeptide-Based Selector for High-Resolution Chiral Separation Studies

An Application Guide for Researchers Abstract The enantiomeric purity of molecules is a critical quality attribute in the pharmaceutical, agrochemical, and fine chemical industries, as enantiomers of the same compound ca...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The enantiomeric purity of molecules is a critical quality attribute in the pharmaceutical, agrochemical, and fine chemical industries, as enantiomers of the same compound can exhibit profoundly different biological activities and toxicological profiles.[1][2] This reality has driven the need for robust and reliable analytical methods for chiral separation. This guide provides a detailed exploration of H-Val-Phe-NH2 HCl (L-Valyl-L-phenylalaninamide hydrochloride), a dipeptide-based chiral resolving agent, for use in advanced chiral separation studies. We delve into the fundamental mechanisms of chiral recognition, provide comprehensive, step-by-step protocols for its application in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), and offer insights into method optimization and data interpretation.

Introduction: The Significance of Dipeptides in Chiral Recognition

Chiral separation remains a formidable challenge in analytical chemistry.[3] While various methods exist, those that mimic biological recognition processes offer unique selectivity. Dipeptides, such as H-Val-Phe-NH2, represent a class of "biomimetic" chiral selectors. Their structure, composed of naturally occurring amino acids, provides a scaffold of well-defined stereogenic centers and a variety of potential interaction sites, including hydrogen bond donors/acceptors, sites for steric and hydrophobic interactions, and potential for π-π stacking. This multi-modal interaction capability makes H-Val-Phe-NH2 a versatile tool for resolving a range of racemic compounds.

The Mechanism of Chiral Recognition: A Three-Point Interaction Model

The resolving power of a chiral selector is rooted in its ability to form transient diastereomeric complexes with the enantiomers of a racemic analyte. For effective discrimination, the energy difference between these two diastereomeric complexes must be significant. The "three-point interaction model," first proposed by Dalgliesh, provides a robust framework for understanding this phenomenon.[4]

For chiral recognition to occur, at least three simultaneous interactions must take place between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions concurrently without significant steric hindrance, leading to a less stable complex.

In the case of H-Val-Phe-NH2, these interactions are:

  • Hydrogen Bonding: The terminal amine (NH3+), amide (CONH), and terminal amide (CONH2) groups are potent sites for hydrogen bonding.

  • Steric/Hydrophobic Interactions: The bulky isopropyl group of the valine residue and the benzyl group of the phenylalanine residue create defined steric environments. These groups force the analyte to approach from specific orientations, favoring one enantiomer over the other.

  • π-π Interactions: The aromatic ring of the phenylalanine residue can engage in π-π stacking with analytes containing aromatic moieties.

The combination of these forces creates a highly selective chiral environment. The L-configuration of both the valine and phenylalanine residues establishes a fixed three-dimensional architecture that is key to its discriminatory power.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Prepare Chiral Mobile Phase (Buffer, Cu(II), H-Val-Phe-NH2) C Equilibrate C18 Column A->C B Prepare Racemic Analyte Sample D Inject Sample B->D C->D E Isocratic Elution D->E F UV Detection E->F G Generate Chromatogram F->G H Calculate Resolution (Rs) & Selectivity (α) G->H

Sources

Method

Application Note: Advanced Preparative RP-HPLC Purification of H-Val-Phe-NH2 HCl

Executive Summary The purification of small synthetic dipeptides such as H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride) requires precise control over hydrophobic interactions and ion-pairing dynamics. This app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of small synthetic dipeptides such as H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride) requires precise control over hydrophobic interactions and ion-pairing dynamics. This application note provides a comprehensive, self-validating protocol for the isolation of this dipeptide from crude synthetic mixtures using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Designed for drug development professionals, this guide details the causality behind mobile phase selection, gradient focusing, and the critical management of counterion exchange during lyophilization.

Physicochemical Profiling & Rationale

Before designing a chromatographic method, the physicochemical properties of the target molecule must dictate the stationary and mobile phase selections. H-Val-Phe-NH2 is a small, amphiphilic dipeptide.

Table 1: Physicochemical Properties & Chromatographic Causality
PropertyValueChromatographic Significance & Causality
Sequence H-Val-Phe-NH2Contains hydrophobic side chains (isopropyl, benzyl).
Molecular Weight 263.3 g/mol (Free base)Rapid mass transfer. A 100 Å pore size is selected over 300 Å to maximize surface area and carbon load for small molecules.
Net Charge (pH 2.0) +1 (N-terminal amine)Requires an acidic ion-pairing agent to neutralize the charge, increase hydrophobicity, and prevent peak tailing.
UV Chromophores Amide bonds, Aromatic ringEnables dual-wavelength monitoring (214 nm for high-sensitivity backbone detection; 254 nm for preparative peak tracking).
Chromatographic Strategy
  • Stationary Phase: A C18 (Octadecyl) bonded silica phase is optimal. The highly hydrophobic C18 chains interact strongly with the phenylalanine and valine residues, providing excellent retention and resolution from truncated impurities (e.g., H-Phe-NH2) .

  • Mobile Phase & Ion-Pairing: Standard RP-HPLC utilizes 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. TFA serves a dual purpose: it lowers the pH to ~2.0 (keeping residual column silanols fully protonated and neutral) and acts as a hydrophobic ion-pairing agent for the basic N-terminus .

Mechanism C18 C18 Stationary Phase (Hydrophobic Surface) Peptide H-Val-Phe-NH2 (Protonated N-Terminus) Peptide->C18 Hydrophobic Retention (Val & Phe side chains) TFA TFA Anion (Ion-Pairing Reagent) TFA->Peptide Electrostatic Pairing (Neutralizes + charge) ACN Acetonitrile (Organic Modifier) ACN->Peptide Desorption (Elutes peptide)

Figure 1: RP-HPLC retention and elution mechanism for H-Val-Phe-NH2.

The Self-Validating Purification Workflow

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system . Analytical screening dictates the preparative parameters, and post-run mass balance calculations verify that no peptide is irreversibly lost to the column.

Table 2: Analytical Screening & Preparative Scale-Up Parameters
ParameterAnalytical ScreeningPreparative Purification
Column C18, 4.6 x 150 mm, 5 µm, 100 ÅC18, 21.2 x 250 mm, 5 µm, 100 Å
Flow Rate 1.0 mL/min21.0 mL/min (Scaled by

)
Mobile Phase A 0.1% TFA in Ultrapure Water0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Linear: 5% to 60% B over 20 minFocused:

to

B over 30 min*
Detection UV 214 nm & 254 nmUV 254 nm (Prevents detector saturation)
Injection Vol. 10 µL (1 mg/mL)2.0 - 5.0 mL (20 mg/mL)

*Where


 is the calculated elution %B of the target peptide from the analytical run.

Workflow Step1 1. Sample Solubilization (5% ACN / 0.1% TFA) Step2 2. Analytical Screening (Determine %B for Elution) Step1->Step2 Step3 3. Preparative Scale-Up (Deploy Focused Gradient) Step2->Step3 Step2->Step3 Calculate Scale Factor Step4 4. Fraction Collection (Triggered via 254 nm UV) Step3->Step4 Step5 5. Purity QC & Mass Balance (Analytical RP-HPLC Re-injection) Step4->Step5 Step4->Step5 Pool >98% Pure Fractions Step6 6. Lyophilization & Salt Exchange (Yield Purified Peptide) Step5->Step6

Figure 2: Step-by-step preparative HPLC purification and QC workflow.

Step-by-Step Experimental Protocols

Phase 1: Sample Preparation & Analytical Screening

Causality: Peptides prone to aggregation must be properly solvated. Injecting a poorly dissolved sample will ruin column beds and distort peak shapes.

  • Solubilization: Weigh 1.0 mg of crude H-Val-Phe-NH2 HCl. Dissolve in 50 µL of Acetonitrile, vortex thoroughly, and slowly dilute with 950 µL of 0.1% aqueous TFA.

  • System Suitability Test (SST): Perform a blank injection (10 µL of sample diluent) to establish baseline stability and ensure no ghost peaks elute from previous runs.

  • Screening: Inject 10 µL of the crude sample using the Analytical Screening parameters (Table 2).

  • Data Extraction: Identify the target peak via orthogonal LC-MS confirmation (Expected

    
    
    
    
    
    ). Note the retention time (
    
    
    ) and calculate the exact elution %B (
    
    
    ).
Phase 2: Preparative Purification

Causality: A linear 5-60% gradient is too steep for high-load preparative runs, leading to co-elution of closely related impurities. A "focused gradient" flattens the elution slope, maximizing theoretical plates.

  • Sample Load: Dissolve 100 mg of crude peptide in 5 mL of sample diluent. Filter through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Focused Gradient Execution: Program the preparative pump to run a shallow gradient from

    
     B to 
    
    
    
    B over 30 minutes.
  • Detection & Collection: Monitor the run at 254 nm . Why 254 nm? The amide bond absorption at 214 nm will saturate the detector at preparative concentrations, blinding the system to co-eluting shoulders. The Phenylalanine ring absorbs at 254 nm with a lower extinction coefficient, providing a clean, on-scale peak for precise fraction triggering . Collect fractions every 15-30 seconds across the peak.

Phase 3: Quality Control & Self-Validation
  • Fraction Analysis: Re-inject 10 µL of each collected fraction onto the analytical HPLC system.

  • Pooling: Pool only the fractions demonstrating

    
     chromatographic purity.
    
  • Mass Balance Check: Evaporate and weigh the impurity fractions. If

    
     of the injected mass, execute a 95% ACN column wash to recover precipitated peptide.
    

Counterion Management: Reverting to the HCl Salt

Critical Insight: The input material was H-Val-Phe-NH2 HCl . However, because the RP-HPLC mobile phase contains a vast molar excess of Trifluoroacetic acid (TFA), mass action dictates that the peptide will elute and lyophilize as the TFA salt . TFA salts can be cytotoxic in downstream biological assays . If the HCl salt is strictly required, you must perform a post-purification counterion exchange.

Protocol: TFA to HCl Salt Exchange
  • Primary Lyophilization: Snap-freeze the pooled HPLC fractions in liquid nitrogen and lyophilize for 48 hours to yield the dry H-Val-Phe-NH2 TFA salt.

  • Acid Displacement: Dissolve the dry TFA salt in 0.1 M aqueous HCl at a concentration of 10 mg/mL. Mechanism: The high concentration of chloride ions displaces the trifluoroacetate ions.

  • Incubation: Allow the solution to sit at room temperature for 10 minutes.

  • Volatilization: Snap-freeze and lyophilize the solution. The displaced TFA is highly volatile and will be removed under vacuum as trifluoroacetic acid.

  • Iteration: Repeat the 0.1 M HCl dissolution and lyophilization process two additional times to ensure

    
     removal of residual TFA, yielding the pure H-Val-Phe-NH2 HCl salt.
    

References

  • Chromatography Online. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography". LCGC International.[Link]

  • Agilent Technologies. "AdvanceBio Peptide Mapping and Synthetic Peptide Analysis". Agilent Application Library.[Link]

  • MDPI. "A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography". Molecules 2024.[Link]

Application

Application Note: High-Resolution Kinetic Analysis of α-Chymotrypsin Amidase Activity Using H-Val-Phe-NH2·HCl

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Mechanistic Paradigm & Substrate Rationale α-Chymotrypsin is a prototypical s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Mechanistic Paradigm & Substrate Rationale

α-Chymotrypsin is a prototypical serine protease that plays a critical role in physiological proteolysis and serves as a primary model for enzyme kinetics. The enzyme preferentially cleaves peptide amide bonds where the amino acid N-terminal to the scissile bond (the P1 position) contains a large, hydrophobic aromatic ring, such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp)[1].

While historically much of chymotrypsin kinetics has been mapped using highly reactive artificial ester substrates (e.g., p-nitrophenyl acetate), these do not accurately reflect the enzyme's native proteolytic mechanism. For ester substrates, the deacylation step is rate-limiting. In contrast, when utilizing a native-like dipeptide amide substrate such as H-Val-Phe-NH2·HCl , the cleavage of the amide bond (acylation) becomes the rate-limiting step[2].

H-Val-Phe-NH2 is an ideal substrate for high-resolution kinetic mapping:

  • S1 Subsite Specificity: The Phenylalanine residue perfectly docks into the deep, hydrophobic S1 pocket of the enzyme[1].

  • S2 Subsite Engagement: The Valine residue occupies the S2 subsite, providing critical binding energy that properly orients the scissile amide bond over the catalytic triad (Ser195, His57, Asp102).

  • Covalent Hydrolysis (Ping-Pong Mechanism): The reaction proceeds via an acyl-enzyme intermediate. The enzyme forms a covalent bond with the substrate, releasing ammonia (NH₃), followed by water-driven deacylation to release the dipeptide acid (H-Val-Phe-OH)[2].

Mechanism E α-Chymotrypsin (Free Enzyme) ES Michaelis Complex (ES) E->ES + Substrate S H-Val-Phe-NH2 (Substrate) S->ES AcE Acyl-Enzyme Intermediate ES->AcE Acylation (Rate-Limiting) P1 Ammonia (NH3) Released ES->P1 Cleavage AcE->E Deacylation (+ H2O) P2 H-Val-Phe-OH (Product) AcE->P2 Release

Fig 1. Ping-pong covalent hydrolysis mechanism of α-chymotrypsin with H-Val-Phe-NH2.

Experimental Design & Causality

Because H-Val-Phe-NH2 lacks a colorimetric leaving group, traditional spectrophotometric continuous assays cannot be used. Instead, we employ a discontinuous Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay. This method physically separates the unreacted substrate from the H-Val-Phe-OH product based on hydrophobicity, allowing for highly precise quantification.

Causality Behind Experimental Choices:
  • Buffer Selection (Tris-HCl, pH 7.8): The catalytic triad relies on His57 acting as a general base. At pH < 7.0, His57 becomes protonated and inactive. At pH > 8.5, the N-terminus of the enzyme's B-chain deprotonates, disrupting a critical salt bridge that maintains the active site's structural integrity. pH 7.8 is the optimal thermodynamic window.

  • Addition of 10 mM CaCl₂: Chymotrypsin is highly prone to autolysis (self-digestion). Calcium ions bind to a specific allosteric site on the enzyme, stabilizing its tertiary structure and ensuring the active enzyme concentration

    
     remains constant throughout the assay.
    
  • Reaction Quenching (1% TFA): Adding Trifluoroacetic Acid (TFA) instantly drops the reaction pH below 3.0. This hyper-protonates His57, completely abolishing the nucleophilicity of Ser195 and freezing the reaction at exact time intervals for accurate kinetic modeling.

Workflow Step1 1. Substrate & Enzyme Prep (Tris-HCl, pH 7.8, 10 mM CaCl2) Step2 2. Reaction Initiation (Incubate at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (Extract aliquots at t=0 to t=60 min) Step2->Step3 Step4 4. Reaction Quenching (Add 1% TFA to pH < 3) Step3->Step4 Step5 5. RP-HPLC Analysis (C18 Column, 214 nm UV Detection) Step4->Step5 Step6 6. Kinetic Modeling (Non-linear Michaelis-Menten Fit) Step5->Step6

Fig 2. Step-by-step experimental workflow for RP-HPLC based kinetic analysis.

Self-Validating Protocol: Step-by-Step Methodology

To ensure data integrity, this protocol is designed as a self-validating system incorporating mandatory internal controls to rule out spontaneous hydrolysis and background interference.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8. Filter through a 0.22 µm membrane.

  • Substrate Stock: Dissolve H-Val-Phe-NH2·HCl in Assay Buffer to a primary stock concentration of 50 mM. Prepare a dilution series for the kinetic assay: 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 mM.

  • Enzyme Stock: Reconstitute lyophilized bovine α-chymotrypsin in 1 mM HCl (to prevent autolysis during storage) to a concentration of 10 µM. Keep on ice.

  • Quench Solution: Prepare a 1% (v/v) Trifluoroacetic acid (TFA) solution in LC-MS grade water.

System Suitability & Validation Controls
  • Negative Control (Enzyme Blank): Incubate the highest substrate concentration (20.0 mM) with 1 mM HCl (no enzyme) for 60 minutes at 37°C. Validation: Ensures the substrate does not spontaneously degrade in the buffer.

  • Background Control (Substrate Blank): Incubate the enzyme with Assay Buffer (no substrate). Validation: Ensures no enzyme autolysis products co-elute with the target analyte peak during HPLC.

  • Calibration Curve: Run 5 known concentrations of synthetic H-Val-Phe-OH (product) to establish a linear Area-to-Concentration response factor.

Reaction Execution
  • Pre-warm 900 µL of each substrate dilution (0.5 mM to 20.0 mM) in microcentrifuge tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the 10 µM α-chymotrypsin stock to each tube. (Final

    
     = 1 µM). Vortex briefly.
    
  • At precise time intervals (t = 5, 10, 15, 30, 45, 60 minutes), extract a 100 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into a vial containing 100 µL of Quench Solution (1% TFA). Mix thoroughly to halt catalysis.

RP-HPLC Quantification
  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient from 5% B to 60% B over 15 minutes.

  • Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (Phe aromatic ring).

  • Analysis: Integrate the peak area corresponding to the H-Val-Phe-OH product. Convert area to concentration using the established calibration curve.

Data Analysis

Plot the initial velocity (


, in µM/min) against the substrate concentration (

, in mM). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:

Quantitative Data Summary

To provide context for your experimental results, the table below contrasts the expected kinetic parameters of α-chymotrypsin when acting on a native-like dipeptide amide versus a highly reactive artificial ester.

Substrate ClassExample SubstrateRate-Limiting StepApparent

(mM)
Catalytic Rate

(

)
Catalytic Efficiency (

)
Dipeptide Amide H-Val-Phe-NH2Acylation (

)
5.0 – 15.00.05 – 0.5~ 10 - 50
Artificial Ester p-Nitrophenyl AcetateDeacylation (

)
0.01 – 0.110.0 – 50.0~ 100,000

Data Interpretation Note: The significantly lower


 observed for amide substrates directly reflects the higher activation energy required to break a stable peptide (amide) bond compared to an ester bond, making this assay a truer representation of physiological proteolysis.

References[2] Title: 7.2: Chymotrypsin - Chemistry LibreTexts

Source: LibreTexts URL: [Link]1] Title: Chymotrypsin - Wikipedia Source: Wikipedia URL: [Link]

Sources

Method

Application Note &amp; Protocol: Morphological Characterization of H-Val-Phe-NH2 HCl Nanostructures using Electron Microscopy

Abstract: The self-assembly of short dipeptides into ordered nanostructures is a cornerstone of modern bionanotechnology, with applications ranging from drug delivery to regenerative medicine. The dipeptide H-Val-Phe-NH2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The self-assembly of short dipeptides into ordered nanostructures is a cornerstone of modern bionanotechnology, with applications ranging from drug delivery to regenerative medicine. The dipeptide H-Val-Phe-NH2 HCl, composed of valine and phenylalanine, is prone to form hierarchical assemblies driven by non-covalent interactions. Visualizing these delicate structures at the nanoscale is critical for understanding their formation, morphology, and function. Electron Microscopy (EM), in its transmission (TEM) and scanning (SEM) modalities, offers unparalleled resolution for this task. However, the organic, hydrated, and beam-sensitive nature of peptide assemblies presents significant sample preparation challenges. This document provides a comprehensive guide with detailed protocols for the effective preparation of H-Val-Phe-NH2 HCl nanostructures for both TEM and SEM analysis, emphasizing the scientific rationale behind each step to ensure structural preservation and high-quality imaging.

Foundational Principles: From Self-Assembly to Imaging Challenges

The spontaneous organization of H-Val-Phe-NH2 molecules into stable nanostructures is governed by a delicate balance of intermolecular forces.[1] Understanding these forces is crucial for selecting the appropriate preparation methodology.

  • Hydrogen Bonding: The peptide backbone provides ample donors and acceptors for hydrogen bonds, forming networks that lend stability and directionality to the assembly, often resulting in β-sheet-like arrangements.[1]

  • π-π Stacking: The aromatic phenyl ring of the phenylalanine residue is a primary driver for assembly through π-π stacking interactions, which contribute significantly to the thermodynamic stability of the resulting nanostructures.[1][2]

  • Hydrophobic Interactions: The aliphatic side chain of valine and the phenyl group of phenylalanine create hydrophobic domains that encourage aggregation in an aqueous environment to minimize contact with water.[2]

  • Electrostatic Interactions: As a hydrochloride salt, the peptide carries a net charge at neutral pH, influencing solubility and the long-range order of the assemblies.

Visualizing these assemblies with EM is not trivial. The primary challenges include:

  • Poor Inherent Contrast: Peptide nanostructures are composed of low atomic number elements (C, H, O, N), resulting in minimal electron scattering and poor contrast against the support film.[3]

  • Dehydration Artifacts: The high vacuum environment of an electron microscope requires samples to be completely dry. Air-drying aqueous samples can exert powerful surface tension forces that cause delicate fibrillar or vesicular structures to collapse, flatten, or aggregate.[4][5]

  • Beam-Induced Damage: The high-energy electron beam can break covalent bonds and destroy the ordered structure of the organic sample, especially at high magnifications.[6]

  • Surface Charging (SEM): Peptide assemblies are non-conductive. When scanned with an electron beam, charge can accumulate on the surface, leading to image distortions, drift, and excessive brightness.[7]

The protocols outlined below are designed to systematically overcome these challenges.

Protocol for Transmission Electron Microscopy (TEM): Negative Staining

For high-resolution imaging of individual nanostructures (e.g., nanofibers, nanotubes), negative staining is the most effective and widely used technique. It enhances contrast by embedding the sample in a thin, amorphous layer of a heavy metal salt. The electron-dense stain surrounds the sample, creating a "negative" image where the peptide structure appears bright against a dark background.[8]

Workflow for TEM Negative Staining

TEM_Workflow cluster_0 Grid Preparation cluster_1 Sample Application cluster_2 Washing & Staining cluster_3 Final Steps GlowDischarge 1. Glow Discharge Carbon-Coated Grid ApplySample 2. Apply Sample (3-5 µL, 1 min) GlowDischarge->ApplySample Blot1 3. Blot Excess Sample ApplySample->Blot1 Wash 4. Wash with ddH₂O (2x) Blot1->Wash Stain 5. Apply Stain (e.g., 2% Uranyl Acetate) Wash->Stain Blot2 6. Blot Excess Stain Stain->Blot2 AirDry 7. Air Dry (5-10 min) Blot2->AirDry Image 8. Image in TEM AirDry->Image

Caption: Workflow for preparing peptide nanostructures for TEM via negative staining.

Detailed Step-by-Step Methodology

Materials:

  • H-Val-Phe-NH2 HCl nanostructure suspension (0.01-0.1 mg/mL in ultrapure water or appropriate buffer).

  • TEM grids: 200-400 mesh copper grids with a continuous carbon support film.

  • Negative Stain: 2% (w/v) Uranyl Acetate (UA) or 0.75% (w/v) Uranyl Formate (UF) in ultrapure water.[9][10]

  • Ultrapure water (ddH₂O).

  • Filter paper (e.g., Whatman No. 1).

  • Fine-tipped anti-capillary tweezers.

  • Glow discharge system.

Protocol:

  • Stain Preparation:

    • Dissolve Uranyl Acetate or Uranyl Formate in ddH₂O. Protect the solution from light as it is photosensitive.[11]

    • Filter the stain solution through a 0.22 µm syringe filter immediately before use to remove any precipitates.[10]

    • Scientist's Note: UA provides excellent contrast and also acts as a mild fixative but has a low pH (~4.5), which could potentially alter pH-sensitive structures.[3] UF provides a finer grain structure, which is beneficial for imaging very small features.[9]

  • Grid Preparation:

    • Using tweezers, hold a carbon-coated TEM grid by its edge.

    • Place the grid in a glow discharge system, carbon-side up.

    • Glow discharge the grid for 30-60 seconds.

    • Rationale: This process renders the carbon surface negatively charged and hydrophilic, ensuring that the aqueous sample and stain spread evenly rather than beading up.[8]

  • Sample Adsorption:

    • Place a 3-5 µL drop of the H-Val-Phe-NH2 HCl nanostructure suspension onto the hydrophilic carbon surface of the grid.

    • Allow the sample to adsorb for 60 seconds. The optimal time may vary depending on concentration and requires optimization.

  • Blotting and Washing:

    • Carefully bring the edge of a piece of filter paper into contact with the edge of the grid to wick away the excess liquid. Do not touch the flat surface of the grid.

    • Immediately wash the grid by floating it (sample-side down) on a 50 µL drop of ddH₂O for 10 seconds. Repeat with a second drop of ddH₂O.

    • Rationale: Washing removes unadsorbed peptides and buffer salts (if any) that could crystallize and obscure the sample.[3]

  • Negative Staining:

    • Transfer the grid to a 20-40 µL drop of the filtered negative stain solution.

    • Incubate for 30-60 seconds.

    • Scientist's Note: Insufficient staining time leads to poor contrast, while excessive time can lead to the formation of thick stain deposits and drying artifacts.

  • Final Blotting and Drying:

    • Wick away the excess stain solution completely using filter paper, as described in step 4. A very thin layer of stain should remain.

    • Allow the grid to air-dry completely (5-10 minutes) before loading it into the TEM.

Protocol for Scanning Electron Microscopy (SEM): Preserving 3D Architecture

SEM is ideal for visualizing the surface topography and the large-scale organization of nanostructures, such as the entangled fibrous network of a hydrogel.[12] The key to successful SEM imaging is the complete removal of water while preserving the three-dimensional structure, followed by rendering the sample conductive.

Workflow for SEM Sample Preparation

SEM_Workflow cluster_0 Fixation & Dehydration cluster_1 Drying cluster_2 Mounting & Coating cluster_3 Imaging Fixation 1. Fixation (Optional, e.g., Glutaraldehyde) Dehydration 2. Dehydrate in Graded Ethanol (e.g., 50% -> 70% -> 95% -> 100%) Fixation->Dehydration CPD 3. Critical Point Drying (CPD) with liquid CO₂ Dehydration->CPD Mount 4. Mount Sample on SEM Stub CPD->Mount Coat 5. Sputter Coat (e.g., 5-10 nm Au/Pd) Mount->Coat Image 6. Image in SEM Coat->Image

Sources

Application

H-Val-Phe-NH2 HCl in Drug Delivery: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: Re-evaluating the Role of H-Val-Phe-NH2 HCl in Drug Delivery Systems The dipeptide L-Valyl-L-Phenylalaninamide hydrochloride (H-Val-Phe-NH2 HCl) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Re-evaluating the Role of H-Val-Phe-NH2 HCl in Drug Delivery Systems

The dipeptide L-Valyl-L-Phenylalaninamide hydrochloride (H-Val-Phe-NH2 HCl) presents a fascinating case study in the rational design of drug delivery systems. Composed of the hydrophobic amino acids valine and phenylalanine, its structure suggests potential for molecular self-assembly, a phenomenon commonly exploited to create nano- and micro-scale drug carriers like hydrogels and nanotubes.[1][2] However, experimental evidence indicates that the homochiral Val-Phe dipeptide does not readily self-assemble under typical conditions.[3] This guide, therefore, moves beyond the paradigm of self-assembly to explore the multifaceted and nuanced applications of H-Val-Phe-NH2 HCl in modern drug delivery, focusing on its utility as a versatile building block, a targeting moiety, and a component in sophisticated peptide-drug conjugates.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications, supported by detailed protocols and the scientific rationale behind them. We will delve into its physicochemical properties, its role in enhancing drug stability and bioavailability, and its application in targeted drug delivery strategies.

Physicochemical Properties of H-Val-Phe-NH2 HCl and Related Dipeptides

A thorough understanding of the physicochemical properties of H-Val-Phe-NH2 HCl is fundamental to its application in drug delivery. While specific experimental data for this exact dipeptide is limited in publicly available literature, we can infer its properties from its constituent amino acids and data from similar dipeptides.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₄H₂₂N₃O₂·HClBased on the chemical structure of L-Valine, L-Phenylalanine, and an amide group with a hydrochloride salt.
Molecular Weight 299.81 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for peptide hydrochlorides.[4]
Solubility Soluble in water and polar organic solventsThe hydrochloride salt enhances aqueous solubility.[5]
Chirality ChiralComposed of L-amino acids, which is critical for biological interactions.[4]
Hydrophobicity Moderately hydrophobicThe presence of valine and phenylalanine side chains contributes to its hydrophobic character.[6]

PART 1: H-Val-Phe-NH2 HCl as a Building Block in Drug Delivery Systems

While H-Val-Phe-NH2 HCl may not self-assemble on its own, its dipeptidyl structure makes it an excellent candidate for incorporation into larger, more complex drug delivery systems.

Incorporation into Biodegradable Polymers

The Val-Phe motif can be integrated into the backbone of biodegradable polymers to create drug-eluting materials with tailored properties. These polymers can be formulated into nanoparticles, microparticles, or implants for sustained drug release.

Rationale: The inclusion of peptide linkages within a polymer backbone can render the material susceptible to enzymatic degradation, leading to a controlled release of the encapsulated drug.[7] The hydrophobic nature of the Val-Phe unit can also influence the drug loading capacity and the degradation kinetics of the polymer.

Protocol 1: Synthesis of a Val-Phe Containing Polyester for Nanoparticle Formulation

This protocol describes a general method for synthesizing a polyester incorporating the Val-Phe dipeptide, which can then be used to formulate drug-loaded nanoparticles via nanoprecipitation.

Materials:

  • H-Val-Phe-NH2 HCl

  • Di-acid monomer (e.g., succinyl chloride, adipoyl chloride)

  • Diol monomer (e.g., 1,4-butanediol)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane - DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Drug to be encapsulated

  • Acetone

  • Purified water

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Dipeptide Neutralization: Dissolve H-Val-Phe-NH2 HCl (1 eq) in anhydrous DCM. Add TEA or DIEA (1.1 eq) dropwise at 0°C and stir for 30 minutes.

  • Polymerization: In a separate flask, dissolve the di-acid chloride (1 eq) and the diol (1 eq) in anhydrous DCM. Cool to 0°C and slowly add the neutralized dipeptide solution. Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Polymer Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol. Collect the precipitate by filtration and dry under vacuum.

  • Nanoparticle Formulation (Nanoprecipitation): a. Dissolve the synthesized polymer and the desired drug in a water-miscible organic solvent (e.g., acetone). b. Add this organic solution dropwise to a vigorously stirred aqueous solution. c. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase. d. Stir for several hours to allow for complete solvent evaporation.

  • Nanoparticle Purification and Characterization: a. Purify the nanoparticles by dialysis against purified water to remove any unencapsulated drug and residual solvent. b. Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Causality behind Experimental Choices:

  • Dipeptide Neutralization: The hydrochloride salt must be neutralized to liberate the free amine group for participation in the polymerization reaction.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of the acid chloride and ensure efficient polymerization.

  • Nanoprecipitation: This method is chosen for its simplicity and effectiveness in forming polymeric nanoparticles with a narrow size distribution.

Diagram 1: Workflow for Polymer Synthesis and Nanoparticle Formulation

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation A H-Val-Phe-NH2 HCl Neutralization B Polymerization with Di-acid and Diol A->B C Polymer Precipitation and Purification B->C D Dissolve Polymer and Drug in Organic Solvent C->D Synthesized Polymer E Nanoprecipitation in Aqueous Phase D->E F Solvent Evaporation E->F G Nanoparticle Purification (Dialysis) F->G H Size, Zeta Potential, Drug Loading, Release G->H Characterization PDC Peptide H-Val-Phe-NH2 Targeting/Solubilizing Moiety Linker Linker Cleavable/Non-cleavable Peptide->Linker Drug Drug Cytotoxic Payload Linker->Drug

Caption: Conceptual structure of a Peptide-Drug Conjugate (PDC) utilizing the Val-Phe dipeptide.

PART 2: H-Val-Phe-NH2 HCl in Targeted Drug Delivery and as a Permeation Enhancer

Beyond its role as a structural component, the H-Val-Phe-NH2 moiety can be explored for its potential to actively participate in the drug delivery process.

Targeting Ligand

Peptides are increasingly being used as targeting ligands to direct drug-loaded nanoparticles or conjugates to specific receptors overexpressed on diseased cells. [8]The Val-Phe sequence could be investigated for its binding affinity to specific cell surface receptors.

Rationale: The unique sequence and conformation of a peptide can allow it to bind with high specificity to a target receptor, leading to enhanced cellular uptake of the drug delivery system via receptor-mediated endocytosis. While the specific targets for Val-Phe are not well-established, its potential as a targeting ligand warrants investigation, especially in the context of personalized medicine.

Permeation Enhancer

Certain peptides have been shown to act as permeation enhancers, facilitating the transport of drugs across biological barriers such as the skin or the intestinal epithelium. [9][10] Rationale: The amphipathic nature of the Val-Phe dipeptide, with its hydrophobic side chains and polar backbone, may allow it to interact with and transiently disrupt the lipid bilayers of cell membranes, thereby increasing the permeability for a co-administered drug.

Protocol 3: In Vitro Evaluation of H-Val-Phe-NH2 HCl as a Permeation Enhancer using a Caco-2 Cell Monolayer Model

This protocol describes a method to assess the potential of H-Val-Phe-NH2 HCl to enhance the transport of a model drug across a Caco-2 cell monolayer, which is a widely accepted in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • H-Val-Phe-NH2 HCl

  • Model drug (e.g., a fluorescently labeled molecule or a poorly permeable drug)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical instrumentation for drug quantification (e.g., fluorescence plate reader, LC-MS)

Procedure:

  • Caco-2 Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, as confirmed by TEER measurements.

  • Permeation Study: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the model drug solution in HBSS, with and without varying concentrations of H-Val-Phe-NH2 HCl, to the apical (donor) side of the Transwell® inserts. c. Add fresh HBSS to the basolateral (receiver) side. d. At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the model drug in the collected samples using the appropriate analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the model drug in the presence and absence of H-Val-Phe-NH2 HCl. An increase in Papp indicates a permeation-enhancing effect.

  • Toxicity Assessment: After the permeation study, assess the viability of the Caco-2 cells to ensure that the observed increase in permeability is not due to cytotoxicity.

Causality behind Experimental Choices:

  • Caco-2 Cell Monolayer: This is the gold standard in vitro model for predicting intestinal drug absorption due to its ability to differentiate into a polarized monolayer with tight junctions.

  • TEER Measurement: This is a non-invasive method to assess the integrity of the cell monolayer and the tight junctions. A significant drop in TEER can indicate toxicity or disruption of the barrier function.

Conclusion and Future Perspectives

While the initial hypothesis of H-Val-Phe-NH2 HCl as a self-assembling drug delivery vehicle may not be supported by current evidence, its potential applications in drug delivery are far from exhausted. Its role as a versatile building block for creating advanced drug-carrying polymers and peptide-drug conjugates is a promising avenue for further research. Furthermore, its potential as a targeting ligand or a permeation enhancer warrants dedicated investigation. Future studies should focus on synthesizing and characterizing Val-Phe-containing drug delivery systems and evaluating their efficacy and safety in preclinical models. The exploration of this seemingly simple dipeptide underscores a crucial principle in drug delivery science: a deep understanding of the fundamental properties of a molecule is key to unlocking its full therapeutic potential.

References

  • Val-Phe | C14H20N2O3 | CID 6993120. PubChem. [Link]

  • The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. (2015, November 3). PMC. [Link]

  • Polymers for Drug Delivery Systems. PMC. [Link]

  • Biological Functions of Antioxidant Dipeptides. SciSpace. [Link]

  • Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates. (2020, July 15). PubMed. [Link]

  • Proteolysis-Resistant Self-Assembled ω -Amino Acid Dipeptide-Based Biocompatible Hydrogels as Drug Delivery Vehicle. ResearchGate. [Link]

  • Temperature and pH dually-responsive poly(β-amino ester) nanoparticles for drug delivery. ScienceDirect. [Link]

  • Peptide-Drug Conjugates (PDCs): A Breakthrough in Precision Drug Design. (2025, January 7). GenScript. [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022, November 2). MDPI. [Link]

  • Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. (2013, June 27). PubMed. [Link]

  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PMC. [Link]

  • Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide. (2025, January 20). PMC. [Link]

  • Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. (2025, August 19). MDPI. [Link]

  • Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. PMC. [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]

  • On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site. (2018, April 26). Beilstein Journal of Organic Chemistry. [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2025, October 13). ResearchGate. [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. (2026, January 13). MDPI. [Link]

  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023, October 30). Blue Eyes Intelligence Engineering and Sciences Publication. [Link]

  • What Peptide drug conjugates are being developed?. (2025, March 17). Patsnap Synapse. [Link]

  • Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects. PMC. [Link]

  • Dipeptide Phe-Phe self-assembled into diverse nanostructures.... ResearchGate. [Link]

  • The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Prebiotic Peptides: Molecular Hubs in the Origin of Life. (2020, February 26). Chemical Reviews. [Link]

  • Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate. (2025, February 11). MDPI. [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]

  • Peptide-Based Drug Delivery Systems. (2021, November 5). PMC. [Link]

  • Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]

  • Development of targeted drug delivery system: synthesis of conjugates of address fragment (ra-cooh) with ligand (r-nh2). CyberLeninka. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021, May 7). ScienceOpen. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021, February 26). NovoPro. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

  • Ligand-Mediated Targeting: Enhancing Precision in Drug Delivery. (2023, May 4). SciTechnol. [Link]

  • Phe-Val | C14H20N2O3 | CID 7359122. PubChem. [Link]

  • Peptides containing the Val‐Phe‐Phe motif found in Aβ(1–42).. ResearchGate. [Link]

  • Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. PMC. [Link]

  • Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. PMC. [Link]

  • A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. (2025, February 14). MDPI. [Link]

  • pH-responsive bond as a linker for the release of chemical drugs from RNA–drug complexes in endosome or lysosome. PMC. [Link]

  • Design of Phenylalanine-Containing Elastin-Derived Peptides Exhibiting Highly Potent Self-Assembling Capability. PubMed. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

Sources

Method

Application Note: Controlling the Supramolecular Morphology of H-Val-Phe-NH2 HCl Assemblies

Executive Summary Dipeptide self-assembly represents a cornerstone of supramolecular chemistry, offering a highly tunable platform for developing hydrogels, drug delivery vehicles, and nanomaterials. While the diphenylal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptide self-assembly represents a cornerstone of supramolecular chemistry, offering a highly tunable platform for developing hydrogels, drug delivery vehicles, and nanomaterials. While the diphenylalanine (Phe-Phe) motif is the most extensively characterized building block[1], substituting a phenylalanine residue with valine (Val-Phe) fundamentally alters the steric packing and hydrophobicity of the system.

This application note provides a comprehensive guide to controlling the morphological trajectory of H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride). By understanding the thermodynamic and kinetic drivers of this specific sequence—namely the protonated N-terminus, the bulky hydrophobic core, and the C-terminal amide—researchers can precisely dictate its assembly into 1D fibrillar networks, nanotubes, or 2D crystalline micro-plates.

Mechanistic Principles of Assembly

As a Senior Application Scientist, it is critical to move beyond empirical observation and understand the causality of supramolecular behavior. The morphological outcome of H-Val-Phe-NH2 HCl is not random; it is a competition between kinetic trapping and thermodynamic equilibration.

The Role of Terminal Modifications

Unprotected, homochiral Val-Phe exists as a zwitterion at neutral pH. The strong electrostatic interactions between the N-terminal ammonium and C-terminal carboxylate often bypass extended 1D fibrillization, driving the peptide directly into 2D amphipathic crystalline layers[2]. H-Val-Phe-NH2 HCl circumvents this limitation through two structural features:

  • C-Terminal Amidation: Converting the carboxylate to an amide removes electrostatic repulsion at the C-terminus and introduces a potent hydrogen bond donor/acceptor. This facilitates the formation of extended

    
    -sheet-like hydrogen bond networks essential for fibril elongation[3]. Furthermore, the bulky side chains of Val and Phe strongly influence the secondary structure, often favoring 
    
    
    
    -turn or
    
    
    -strand conformations depending on the solvent environment[4].
  • N-Terminal Hydrochloride Salt: At physiological pH (7.4), the N-terminus remains protonated (-NH

    
    ). This net positive charge provides colloidal stability to the assembling nanostructures, preventing rapid, disordered precipitation.
    
Kinetic vs. Thermodynamic Pathways
  • Kinetic Trapping (Fibrils/Nanotubes): A rapid solvent shift (e.g., diluting an organic peptide solution into an aqueous buffer) forces sudden hydrophobic collapse. The Val and Phe side chains rapidly associate to minimize water contact, while the backbone and amide groups lock into 1D hydrogen-bonded networks[1].

  • Thermodynamic Minimum (Crystals): Slow evaporation in a mixed organic/aqueous solvent allows the peptide molecules sufficient time to sample conformational space. Because the interconversion barrier for small peptides is relatively low, the molecules bypass the kinetic fibrillar state and pack into their lowest-energy configuration: highly ordered 2D crystalline plates[4].

Mechanism Monomer H-Val-Phe-NH2 HCl (Solvated Monomers) Hydrophobic Hydrophobic Collapse & pi-pi Stacking Monomer->Hydrophobic Hbond Directional H-Bonding (Amide & Backbone) Monomer->Hbond Nucleus Pre-nucleation Clusters Hydrophobic->Nucleus Hbond->Nucleus Fibrils 1D Nanotubes / Fibrils (Kinetic Trap) Nucleus->Fibrils Fast solvent shift (e.g., HFIP to H2O) Crystals 2D Crystalline Layers (Thermodynamic Minimum) Nucleus->Crystals Slow evaporation (e.g., H2O/MeCN)

Thermodynamic and kinetic pathways governing H-Val-Phe-NH2 HCl self-assembly.

Quantitative Morphological Data

The following table summarizes the deterministic relationship between environmental triggers and the resulting supramolecular morphology of H-Val-Phe-NH2 HCl.

Solvent SystemPeptide ConcentrationTrigger MechanismDominant MorphologyPrimary Validation Metric
HFIP

PBS (pH 7.4)
10 - 20 mMRapid Solvent Shift (Hydrophobic Collapse)1D Nanotubes / Fibrillar HydrogelThT Fluorescence (Ex 440 nm / Em 482 nm)
Water / Acetonitrile (1:1)> 50 mMSlow Evaporation (Supersaturation)2D Crystalline Micro-platesBirefringence (Polarized Light Microscopy)
Aqueous Buffer (pH > 9.0)20 mMN-terminal Deprotonation (Charge Loss)Amorphous Aggregates / PrecipitateTurbidimetry (Absorbance at 600 nm)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates built-in orthogonal assays to confirm that the intended mechanistic pathway was successfully activated.

Workflow Prep Peptide Dissolution Trigger Morphological Trigger Prep->Trigger Assembly Incubation & Assembly Trigger->Assembly Val1 Spectroscopy (CD, ThT, FTIR) Assembly->Val1 Val2 Microscopy (SEM, TEM) Assembly->Val2

Self-validating experimental workflow for morphological control and characterization.

Protocol A: Solvent-Triggered Assembly of Fibrillar Hydrogels

This protocol utilizes a rapid solvent shift to kinetically trap the peptide into a 1D fibrillar network, ultimately yielding a macroscopic hydrogel.

Step-by-Step Methodology:

  • Monomerization: Weigh 15 mg of H-Val-Phe-NH2 HCl powder. Dissolve completely in 100 µL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Causality: HFIP is a strong hydrogen-bond disrupter. This step ensures the eradication of any pre-existing aggregates or thermodynamic seeds, resetting the peptide to a monomeric state.

  • Kinetic Trapping: Rapidly inject the HFIP-peptide solution into 900 µL of Phosphate-Buffered Saline (PBS, pH 7.4) while vortexing vigorously for 5 seconds.

  • Incubation: Allow the solution to rest undisturbed at 25°C for 2–4 hours. A translucent hydrogel will begin to form as the fibrils entangle.

  • Self-Validation (ThT Assay):

    • Extract a 20 µL aliquot of the gel and mix with 80 µL of a 20 µM Thioflavin T (ThT) aqueous solution.

    • Mechanism of Validation: ThT is a molecular rotor. Upon binding to the extended

      
      -sheet-like grooves of the peptide fibrils, its rotation is sterically hindered, resulting in a massive quantum yield increase.
      
    • Readout: Measure fluorescence (Excitation: 440 nm, Emission: 482 nm). A >20-fold increase in fluorescence compared to a ThT blank confirms successful 1D fibrillization.

Protocol B: Thermodynamic Crystallization via Solvent Evaporation

This protocol utilizes slow solvent evaporation to allow the peptide to reach its global thermodynamic minimum, forming 2D crystalline plates.

Step-by-Step Methodology:

  • Supersaturation Preparation: Dissolve 30 mg of H-Val-Phe-NH2 HCl in 1 mL of a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Heat gently to 60°C in a water bath until the solution is completely optically clear.

  • Controlled Annealing: Transfer the vial to a temperature-controlled incubator set to 20°C. Leave the cap slightly loosened to permit slow evaporation of the acetonitrile over 48–72 hours.

  • Self-Validation (FTIR & Microscopy):

    • Microscopy: Place a drop of the suspension on a glass slide. Observe under a Polarized Light Microscope. Readout: Strong birefringence confirms the highly ordered, anisotropic packing of crystalline micro-plates.

    • Spectroscopy: Isolate the crystals via centrifugation and dry under vacuum. Perform Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. Readout: Look for sharp Amide I (~1630-1640 cm

      
      ) and Amide II (~1530 cm
      
      
      
      ) bands[3]. The sharpness of these peaks, compared to the broad peaks of amorphous aggregates, validates rigid, uniform hydrogen bonding characteristic of the crystalline state.

References

1.[1] "The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine" - MDPI / PMC. URL:[Link] 2.[2] "Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine" - MDPI. URL:[Link] 3.[3] "Higher and lower supramolecular orders for the design of self-assembled heterochiral tripeptide hydrogel biomaterials" - Journal of Materials Chemistry B. URL:[Link] 4.[4] "Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain" - Chemical Reviews. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for H-Val-Phe-NH2 HCl

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation challenges with short, highly hydrophobic peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation challenges with short, highly hydrophobic peptides. H-Val-Phe-NH2 HCl (Valyl-Phenylalanine amide hydrochloride) is a classic example of a deceptively difficult sequence.

Despite its short length and the presence of an N-terminal hydrochloride salt, 100% of its side chains (valine's isopropyl group and phenylalanine's benzyl ring) are strictly hydrophobic. This guide provides field-proven, mechanistically grounded troubleshooting steps to help you achieve stable, aggregate-free aqueous solutions for your biological assays.

Troubleshooting & FAQs

Q1: Why does H-Val-Phe-NH2 HCl immediately precipitate when reconstituted directly in PBS (pH 7.4)? Mechanistic Causality: Peptide solubility is fundamentally dictated by the ratio of charged to hydrophobic residues. Standard guidelines establish that peptides containing ≥50% hydrophobic residues are generally insoluble in purely aqueous buffers[1]. While the HCl salt form provides a protonated N-terminus (net charge +1) that theoretically aids initial hydration, physiological buffers like PBS (pH 7.4) approach the pKa of the N-terminal primary amine (~7.5 - 8.0). This causes partial deprotonation, driving the peptide's net charge toward zero and triggering rapid intermolecular hydrophobic aggregation[2][3]. Validation Checkpoint: If your peptide solution turns cloudy in PBS, immediately lower the pH by adding 10% (v/v) acetic acid. If the solution clears, you have validated that the precipitation is charge-dependent and reversible[2].

Q2: What is the most reliable method to prepare a high-concentration stock solution if my assay tolerates trace organic solvents? Mechanistic Causality: To overcome the high lattice energy of the Val-Phe hydrophobic interactions, you must first disrupt the intermolecular hydrogen bonding and hydrophobic packing. A strong aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) fully solvates the peptide backbone and side chains before any water is introduced[4]. Best Practice: Dissolve the lyophilized powder in 100% DMSO to create a concentrated master stock. Subsequently, dilute this stock dropwise into your aqueous buffer under continuous vortexing. This prevents localized zones of low solvent concentration that cause the peptide to "crash out"[5].

Q3: My downstream cell-based assay is highly sensitive to DMSO. How can I achieve aqueous solubility without organic co-solvents? Mechanistic Causality: You can utilize host-guest complexation chemistry using Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The HP-β-CD molecule features a lipophilic inner cavity that physically encapsulates the hydrophobic benzyl ring of Phenylalanine and the isopropyl group of Valine, while its highly hydroxylated outer surface maintains excellent water solubility[6][]. This masks the peptide's hydrophobicity without altering its covalent structure or biological target binding.

Quantitative Data Summary

The following table summarizes the expected efficacy of various solubilization environments for H-Val-Phe-NH2 HCl to aid in your experimental design.

Solubilization StrategyPrimary Chemical MechanismEstimated Max Aqueous Conc.Assay CompatibilityKey Limitation
PBS (pH 7.4) None (Baseline)< 0.1 mg/mLHighImmediate aggregation
10% Acetic Acid N-terminal protonation (+1 charge)~1.5 mg/mLModerateLowers assay pH significantly
DMSO Co-solvent (5% final) Disruption of hydrophobic packing~5.0 mg/mLModerateDMSO toxicity in sensitive cells
HP-β-CD (20% w/v) Host-guest hydrophobic encapsulation>10.0 mg/mLHighRequires optimization of CD ratio

Experimental Protocols: Self-Validating Methodologies

Protocol A: DMSO-Assisted Aqueous Dilution

Use this workflow when downstream applications (e.g., biochemical assays, robust cell lines) tolerate up to 5% DMSO.

  • Equilibration: Allow the lyophilized H-Val-Phe-NH2 HCl vial to reach room temperature in a desiccator prior to opening. This prevents ambient moisture condensation, which can cause localized, irreversible aggregation[3].

  • Master Stock Preparation: Add 100% molecular-biology grade DMSO directly to the peptide powder to achieve a 20 mg/mL concentration.

  • Primary Solubilization: Sonicate the mixture in a water bath for 3 x 10-second bursts, chilling on ice between bursts to prevent thermal degradation[4].

    • Validation Checkpoint 1: The solution must be 100% transparent and particle-free. If it remains cloudy, the peptide has not fully dissolved; do not proceed to dilution.

  • Aqueous Dilution: Place your target aqueous buffer (ideally slightly acidic, pH 5.5 - 6.0) on a magnetic stirrer. Slowly add the DMSO stock dropwise into the vortex center to reach the final desired concentration[5].

    • Validation Checkpoint 2: Monitor the final solution for opalescence using a laser pointer (Tyndall effect). A visible, scattered beam indicates colloidal aggregation has occurred during dilution.

Protocol B: Cyclodextrin Inclusion Complexation

Use this workflow for strictly aqueous, solvent-free biological assays (e.g., sensitive primary cells, in vivo dosing).

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or a low-salt buffer[8].

  • Peptide Addition: Add the lyophilized H-Val-Phe-NH2 HCl directly into the HP-β-CD solution to target a 5 mg/mL peptide concentration.

  • Complexation: Vortex vigorously for 2 minutes, followed by sonication for 15 minutes at room temperature. The mechanical energy accelerates the thermodynamic encapsulation of the hydrophobic side chains into the cyclodextrin cavities[].

  • Clarification: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Validation Checkpoint: Carefully examine the bottom of the microcentrifuge tube. A lack of a visible pellet confirms that 100% of the peptide has successfully formed a soluble inclusion complex.

Solubilization Workflow Visualization

SolubilizationWorkflow Start H-Val-Phe-NH2 HCl Lyophilized Powder CheckAssay Does the downstream assay tolerate organic solvents? Start->CheckAssay Organic Co-Solvent Method (DMSO/DMF) CheckAssay->Organic Yes (<5% DMSO) Aqueous Aqueous Complexation (HP-β-CD) CheckAssay->Aqueous No (0% DMSO) DissolveDMSO Dissolve in 100% DMSO (Master Stock) Organic->DissolveDMSO PrepCD Prepare 20% w/v HP-β-CD in water Aqueous->PrepCD DiluteBuffer Dropwise dilution into aqueous buffer (pH < 6) DissolveDMSO->DiluteBuffer Success Clear, Soluble Peptide Solution (Validated via Tyndall Effect) DiluteBuffer->Success AddPeptide Add peptide & sonicate (Host-Guest Complex) PrepCD->AddPeptide AddPeptide->Success

Decision tree for solubilizing H-Val-Phe-NH2 HCl based on downstream assay constraints.

References

  • Peptide Solubility Guidelines | Thermo Fisher Scientific / huji.ac.il | 1

  • Dissolving Peptides: Solubility Guidelines | Biorbyt | 2

  • Peptide Solubility Information | Peptide Sciences | 3

  • Peptide Solubility Guidelines - How to solubilize a peptide | SB-PEPTIDE | 4

  • Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility | Benchchem | 5

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | PMC / NIH |6

  • WO1990003784A1 - Cyclodextrin-peptide complexes | Google Patents | 8

  • Cyclodextrin Solutions for API Solubility Boost | BOC Sciences |

Sources

Optimization

Technical Support Center: Troubleshooting H-Val-Phe-NH2 HCl Aggregation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of peptide solubilization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of peptide solubilization. Short, highly hydrophobic sequences like H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride) present a unique "perfect storm" for aggregation.

To successfully solubilize this dipeptide, we must first understand the molecular causality behind its behavior:

  • Hydrophobic Collapse : Valine possesses a bulky, branched aliphatic side chain, while Phenylalanine contains a highly hydrophobic aromatic ring. In aqueous environments, these residues rapidly self-associate to minimize thermodynamically unfavorable interactions with water[1].

  • 
     Stacking : The aromatic rings of the Phe residues engage in intermolecular 
    
    
    
    stacking, a primary driver for the formation of highly ordered
    
    
    -sheet-like aggregates and nanotubes[2].
  • Charge Density Deficit : The C-terminus is amidated, neutralizing the negative charge typically found on a free carboxylic acid. The only ionizable group is the N-terminal primary amine (supplied as an HCl salt), giving the molecule a net charge of +1 at neutral pH. This low charge density provides insufficient electrostatic repulsion to overcome the hydrophobic forces driving self-assembly[3].

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating methodologies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My peptide forms a cloudy suspension immediately upon adding it to my assay buffer. Why? A1: This is a classic case of "pH and polarity shock." When a highly hydrophobic peptide is introduced directly into a neutral aqueous buffer, the sudden change in the dielectric constant forces the Val and Phe residues to collapse inward, forming insoluble aggregates[4]. Causality-Driven Solution: You must bridge the polarity gap. Dissolve the peptide first in a polar aprotic solvent (like DMSO), then introduce it to the aqueous phase using the "Slow Dilution Method" to prevent localized concentration spikes[1].

Q2: Does the pH of my buffer matter if the peptide is already an HCl salt? A2: Absolutely. While the peptide is supplied as a hydrochloride salt, its solubility in solution is dictated by the protonation state of the N-terminal amine. Causality-Driven Solution: If your buffer pH approaches the pKa of the N-terminus (typically ~9.0), the amine begins to deprotonate, reducing the net charge from +1 to 0 (the isoelectric point). Aggregation is always maximal when the net charge is zero[5]. Keep your initial aqueous dilution buffer slightly acidic (pH 4.0 - 5.5) to ensure full protonation and maximum electrostatic repulsion[3].

Q3: I cannot use high concentrations of DMSO in my cell-based assays. How can I prevent aggregation in >99% aqueous media? A3: When organic solvents must be minimized, you must alter the solvent environment using excipients that physically shield the hydrophobic motifs. Causality-Driven Solution: Incorporate non-ionic surfactants (e.g., Tween-20) to coat the hydrophobic patches, or use cyclodextrins (e.g., Hydroxypropyl-


-cyclodextrin). Cyclodextrins feature a hydrophobic cavity that encapsulates the aromatic ring of Phenylalanine, sterically blocking the 

stacking required for aggregation[5].
Part 2: Quantitative Parameters for Solubilization
ParameterRecommended RangeCausality / Mechanism
Initial Stock Concentration 10 - 50 mMHigh concentration in DMSO minimizes the final organic solvent % required in the downstream assay[6].
Aqueous Buffer pH 4.0 - 5.5Keeps the N-terminal amine fully protonated, maximizing electrostatic repulsion between peptide monomers[3].
Co-solvent (DMSO) Final %

1% (v/v)
Prevents cellular toxicity and membrane disruption in downstream in vitro biological assays.
Tween-20 Concentration 0.01% - 0.1% (v/v)Non-ionic detergent coats hydrophobic patches (Val/Phe side chains) below the critical micelle concentration[5].
HP-

-CD Concentration
10% - 20% (w/v)Forms inclusion complexes with the Phe aromatic ring, sterically blocking

stacking interactions.
Part 3: Self-Validating Experimental Protocols
Protocol A: The Slow Dilution Co-Solvent Method

Purpose: To transition the peptide from an organic stock to an aqueous environment without triggering hydrophobic collapse.

  • Stock Preparation : Weigh the lyophilized H-Val-Phe-NH2 HCl powder. Add 100% molecular biology grade DMSO to achieve a concentration of 50 mM.

  • Primary Solvation Check : Vortex vigorously for 30 seconds. The solution must be completely transparent. If micro-particulates are visible, sonicate in a water bath (3 cycles of 10 seconds, chilling on ice in between)[7].

  • Buffer Preparation : Prepare your target aqueous buffer, ensuring the pH is adjusted to 5.5 to maintain N-terminal protonation.

  • Kinetic Dilution : Place the aqueous buffer on a magnetic stirrer at high speed. Using a micropipette, add the DMSO stock dropwise (e.g., 1

    
    L per second) directly into the vortex of the stirring buffer.
    
    • Causality: Slow addition into high kinetic energy prevents localized zones of high peptide concentration, which act as nucleation sites for aggregation[1].

  • Self-Validation (Centrifugation) : Transfer 1 mL of the final solution to a microcentrifuge tube. Spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet is present, the peptide has aggregated[7].

  • Self-Validation (DLS) : For rigorous validation, analyze the supernatant using Dynamic Light Scattering (DLS). A successful solvation will yield a monodisperse peak with a hydrodynamic radius (

    
    ) of <5 nm. Peaks >100 nm indicate the presence of soluble aggregates or proto-fibrils[1].
    
Protocol B: Cyclodextrin Complexation for Cell-Based Assays

Purpose: To maintain solubility in 100% aqueous environments where DMSO is not tolerated.

  • Excipient Preparation : Dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your aqueous assay buffer to a final concentration of 20% (w/v).
  • Peptide Addition : Add the lyophilized H-Val-Phe-NH2 HCl directly to the HP-

    
    -CD buffer.
    
  • Complexation : Incubate the mixture at 37°C for 30 minutes with gentle orbital shaking.

    • Causality: Thermal energy increases molecular collisions, allowing the hydrophobic cavity of the cyclodextrin to encapsulate the Phenylalanine side chains, physically preventing self-assembly[5].

  • Self-Validation (Spectroscopy) : Measure the absorbance of the solution at 340 nm. A properly complexed, non-aggregated peptide solution will exhibit no light scattering (Absorbance

    
     0). An increase in 
    
    
    
    indicates Rayleigh scattering from forming aggregates.
Part 4: Troubleshooting Workflow

G Start Lyophilized H-Val-Phe-NH2 HCl DMSO Dissolve in 100% DMSO (Target: 10-50 mM Stock) Start->DMSO Check1 Is solution clear? DMSO->Check1 Sonicate Water bath sonication (3x 10s) & warm to 37°C Check1->Sonicate No Dilute Slow dropwise dilution into aqueous buffer (pH 5.5) Check1->Dilute Yes Sonicate->Check1 Check2 Does peptide aggregate/precipitate? Dilute->Check2 Success Proceed to Assay (Verify via DLS <5nm) Check2->Success No Additives Add 0.01% Tween-20 or 20% HP-β-CD to buffer Check2->Additives Yes Additives->Dilute Retry dilution

Workflow for solubilizing and preventing aggregation of H-Val-Phe-NH2 HCl.

References
  • JPT Peptide Technologies. Peptide Solubilization Guidelines. Available at: [Link]

  • SB-Peptide. Peptide Solubility Guidelines. Available at: [Link]

  • MDPI. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Available at:[Link]

  • PubMed / NIH. pH-controlled aggregation polymorphism of amyloidogenic Aβ(16-22): insights for obtaining peptide tapes and peptide nanotubes. Available at:[Link]

  • Royal Society of Chemistry. The application of "backdoor induction" in bioinspired asymmetric catalysis Electronic Supplementary Information. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for H-Val-Phe-NH2 HCl Synthesis

Welcome to the Technical Support Center for peptide synthesis optimization. This guide is engineered for researchers and drug development professionals facing yield, purity, or isolation bottlenecks during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis optimization. This guide is engineered for researchers and drug development professionals facing yield, purity, or isolation bottlenecks during the synthesis of L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2 HCl) .

Synthesizing this specific dipeptide presents unique mechanistic challenges: the severe steric hindrance of the valine residue, its high propensity for oxazolone-mediated racemization, and the extreme hygroscopicity of the final short-chain peptide hydrochloride salt. This document breaks down the causality behind these issues and provides self-validating protocols to ensure high-yield, enantiomerically pure synthesis.

G N1 Boc-Val-OH + H-Phe-NH2 N2 Activation & Coupling (DIC/OxymaPure or HATU/NMM) N1->N2 Minimize pre-activation time N3 Boc-Val-Phe-NH2 (Protected Intermediate) N2->N3 Monitor via LC-MS N4 Boc Deprotection (4M HCl in Dioxane) N3->N4 Strictly anhydrous conditions N5 H-Val-Phe-NH2 • HCl (Final Product) N4->N5 Cold ether precipitation

Workflow for H-Val-Phe-NH2 HCl synthesis highlighting critical optimization nodes.

Overcoming Steric Hindrance and Racemization

Q: Why is the coupling of Boc-Val-OH to H-Phe-NH2 resulting in low yields and significant D-Val-Phe-NH2 diastereomeric impurities?

The Causality: Valine possesses a bulky isopropyl side chain at the beta-carbon, which creates significant steric hindrance. This physical bulk slows down the nucleophilic attack of the H-Phe-NH2 amine onto the activated Boc-Val-OH carboxyl group.

Because the desired coupling reaction is slow, the activated Boc-Val-OH remains in a highly reactive state for a prolonged period. This allows a competing intramolecular side reaction to occur: the formation of a 5(4H)-oxazolone intermediate[1]. The alpha-proton of this oxazolone is highly acidic. If a strong, unhindered base (such as Diisopropylethylamine - DIEA) is present, it will abstract this proton, leading to a loss of stereochemical integrity (racemization)[1].

Mechanism A Activated Boc-L-Val-OH B 5(4H)-Oxazolone Intermediate A->B Slow coupling (Steric hindrance) C Base (e.g., DIEA) Abstracts alpha-proton B->C D Loss of Chirality (D/L mixture) C->D E D-Val-Phe-NH2 Impurity D->E Coupling with H-Phe-NH2

Logical relationship of steric hindrance leading to oxazolone-mediated racemization.

The Solution: To optimize yield and suppress racemization, you must increase the coupling speed while using a weaker, sterically hindered base. Replacing standard HOBt with OxymaPure minimizes racemization, and swapping DIEA for N-methylmorpholine (NMM) prevents unwanted proton abstraction[1][2]. Alternatively, using an aminium salt like HATU provides the high reactivity necessary to push hindered couplings to completion rapidly.

Quantitative Comparison of Coupling Strategies
Reagent SystemBaseRelative Coupling SpeedRacemization RiskMechanistic Note
DIC / HOBt DIEASlowModerate to HighClassic method; prolonged activation allows oxazolone formation[1].
DIC / OxymaPure NMMFastVery LowOxymaPure acts as a superior nucleophile, suppressing epimerization[1][2].
HATU NMMVery FastLowHighly efficient for sterically hindered amino acids like Valine[1].
Protocol 1: Optimized, Self-Validating Coupling (DIC/OxymaPure)

This protocol is designed to be self-validating; the rapid conversion prevents the yellowing typically associated with prolonged oxazolone degradation.

  • Preparation: Dissolve 1.0 equivalent of Boc-L-Val-OH and 1.0 equivalent of OxymaPure in anhydrous Dimethylformamide (DMF) (approx. 5-10 mL per gram of amino acid).

  • Chilled Activation: Cool the solution to 0 °C using an ice bath. Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) dropwise.

  • Minimize Pre-activation: Stir for exactly 3–5 minutes. Do not exceed this time, as prolonged pre-activation is the primary driver of racemization[1].

  • Coupling: Add 1.05 equivalents of H-Phe-NH2, immediately followed by 1.0 equivalent of N-methylmorpholine (NMM).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the Boc-Val-OH mass peak is entirely consumed.

One-Step Boc Deprotection and Salt Formation

Q: Why am I seeing incomplete deprotection, and why should I avoid standard TFA cleavage for this specific synthesis?

The Causality: The Boc (tert-butoxycarbonyl) protecting group is acid-labile, decomposing into isobutylene gas and carbon dioxide[]. While 50% Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal, it yields the dipeptide as a trifluoroacetate salt. Because your target molecule is H-Val-Phe-NH2 HCl , using TFA forces you to perform a secondary, inefficient counter-ion exchange step (usually via ion-exchange chromatography) which drastically reduces your overall yield.

Using 4M HCl in 1,4-dioxane bypasses this entirely. It simultaneously cleaves the Boc group and protonates the N-terminus with chloride, yielding the desired hydrochloride salt in a single step[4][5]. Furthermore, 1,4-dioxane acts as an excellent solvent for stabilizing the tert-butyl carbocation intermediate, preventing unwanted alkylation side-reactions.

Protocol 2: Direct Deprotection and Isolation

This protocol utilizes a visual, self-validating phase change: the protected dipeptide is soluble in dioxane, but the resulting HCl salt is highly polar and will precipitate out as the reaction progresses.

  • Dissolution: Dissolve the purified Boc-Val-Phe-NH2 in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask[4].

  • Acid Addition: Under vigorous magnetic stirring, slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane[4].

  • Reaction & Visual Validation: Stir at room temperature for 30 to 60 minutes. You will observe the evolution of gas (CO2 and isobutylene). As the deprotection nears completion, the highly polar H-Val-Phe-NH2 HCl salt will begin to form a fine white precipitate, validating the success of the cleavage.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess HCl and residual isobutylene[4]. Do not heat above 30 °C to prevent thermal degradation.

Handling Hygroscopic Dipeptide Salts

Q: My final H-Val-Phe-NH2 HCl salt turns into a sticky, gummy resin during isolation. How can I precipitate it as a clean, flowable powder?

The Causality: Short-chain dipeptide hydrochlorides are exceptionally polar and highly hygroscopic. If the anti-solvent used for precipitation (typically diethyl ether) contains even trace amounts of water, or if the ambient humidity in the laboratory is high, the salt will rapidly absorb moisture from the environment. This causes the crystal lattice to collapse, resulting in the peptide "oiling out" into a gummy, unworkable resin.

Troubleshooting & Best Practices:

  • Strictly Anhydrous Anti-Solvent: Only use newly opened, strictly anhydrous diethyl ether that has been pre-chilled to -20 °C.

  • Trituration: Add the cold ether directly to the concentrated dioxane residue from Protocol 2. Vigorously triturate (scratch the sides of the flask with a glass rod) to induce crystallization[4].

  • Inert Atmosphere Filtration: Perform the vacuum filtration under a blanket of dry argon or nitrogen to prevent ambient moisture from condensing on the cold filter cake.

  • Immediate Desiccation: Immediately transfer the isolated white solid to a vacuum desiccator containing a strong desiccant (e.g., Phosphorus pentoxide, P2O5) and dry under high vacuum for at least 12 hours.

References

  • MDPI. Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. Nanomaterials. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting pH-Responsive H-Val-Phe-NH2 HCl Hydrogels

Overview Welcome to the advanced technical support center for H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride) hydrogels. As a Senior Application Scientist, I designed this guide to move beyond superficial fixes...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the advanced technical support center for H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride) hydrogels. As a Senior Application Scientist, I designed this guide to move beyond superficial fixes. Here, we dissect the physical chemistry governing dipeptide self-assembly and provide self-validating protocols to ensure your supramolecular workflows are robust, reproducible, and scientifically sound.

Part 1: Mechanistic FAQs (The "Why")

Q: Why use the amidated form (H-Val-Phe-NH2) instead of the standard free acid (H-Val-Phe-OH)? A: The C-terminal amidation fundamentally alters the peptide's electrostatic profile by eliminating the carboxylate's negative charge, preventing the formation of a zwitterion at neutral pH. This modification leaves the N-terminal primary amine (from the HCl salt) as the sole pH-responsive moiety. Crucially, the terminal amide acts as a potent hydrogen bond donor. This additional hydrogen bonding capacity significantly stabilizes the beta-sheet-like fibrillar network during self-assembly, yielding mechanically stiffer hydrogels compared to esterified or free-acid variants [[1]]().

Q: Why does my peptide crystallize instead of forming a hydrogel upon pH adjustment? A: Supramolecular gelation is a kinetic trap. Homochiral dipeptides containing Valine and Phenylalanine have a strong thermodynamic propensity to pack into amphipathic layers, which naturally drives them toward crystallization rather than the 1D fibril entanglement required for gelation [[2]](). If you overshoot the target pH or increase it too rapidly, you bypass the kinetic nucleation of fibrils and force the system into a lower-energy crystalline state.

Q: How does the pH trigger actually initiate self-assembly at the molecular level? A: At acidic pH (pH < 6), the N-terminus is fully protonated (-NH3+). The resulting electrostatic repulsion keeps the peptide highly soluble. As the pH is titrated toward the physiological range (pH 7.5–8.5), the amine deprotonates. This sudden loss of charge induces a hydrophobic collapse driven by the Valine isopropyl group and pi-pi stacking of the Phenylalanine aromatic rings, triggering spontaneous self-assembly into a rigid hydrogel network 3.

Part 2: Quantitative Troubleshooting Matrix

To ensure reproducibility, your experimental parameters must stay within strict physicochemical boundaries. Deviations lead to the structural failures outlined below.

Symptom / IssuePrimary CauseMechanistic RationaleCorrective Action
Opaque Amorphous Precipitate Rapid pH overshootLocalized high-pH microenvironments cause disordered hydrophobic aggregation rather than unidirectional fibril growth.Use a weaker base (e.g., 0.1 M NaOH) and titrate dropwise with continuous, gentle swirling.
Macroscopic Crystals Extended equilibration at suboptimal pHHomochiral Val-Phe favors amphipathic crystal packing over fibril entanglement.Increase initial peptide concentration to favor rapid gelation kinetics over slow crystallization.
Viscous Liquid (No Gel) Concentration below Critical Gelation Concentration (CGC)Insufficient monomer density to form an interconnected 3D fibril network capable of entrapping water.Increase peptide concentration (typically >2.5 wt% is required for uncapped short dipeptides).
Gel Syneresis (Water Expulsion) Excessive cross-linking / High ionic strengthHigh salt concentrations from excessive HCl/NaOH neutralization screen charges too heavily, shrinking the network.Dialyze the peptide beforehand or utilize a vapor diffusion method for gradual pH change.

Table 1: Physicochemical Parameters and Troubleshooting for H-Val-Phe-NH2 HCl Gelation.

Part 3: Self-Validating Experimental Protocol

This protocol for pH-triggered gelation incorporates built-in validation checkpoints. If a checkpoint fails, the system is compromised, and the protocol must be restarted to maintain scientific integrity.

Phase 1: Peptide Dissolution

  • Weigh H-Val-Phe-NH2 HCl powder to achieve a final concentration of 3.0 wt% (30 mg/mL).

  • Dissolve the peptide in ultra-pure water (Milli-Q).

  • Validation Checkpoint: The solution must be completely transparent and highly acidic (pH ~3.0 - 4.0 due to the HCl salt). Causality: If the solution is cloudy, the peptide has prematurely aggregated. Sonicate for 5 minutes until optically clear.

Phase 2: Controlled pH Titration

  • Prepare a fresh 0.1 M NaOH solution.

  • Add the NaOH dropwise (in 2-5 µL increments) while gently swirling the vial. Do not use a magnetic stirrer , as high shear forces will mechanically shear early fibril nuclei and prevent network formation.

  • Validation Checkpoint: Monitor the pH continuously using a micro-pH probe. If the solution turns cloudy immediately upon adding a drop, the local pH has exceeded the kinetic threshold. Stop, discard, and restart using 0.05 M NaOH. Target a final bulk pH of 8.0 - 8.5.

Phase 3: Maturation & Rheological Validation

  • Seal the vial to prevent evaporation and leave it completely undisturbed at room temperature for 2 to 4 hours.

  • Validation Checkpoint (Macroscopic): Perform the vial inversion test. A successful hydrogel will support its own weight without flowing.

  • Validation Checkpoint (Microscopic): Perform oscillatory rheology (strain sweep 0.1% to 100% at 1 Hz). The storage modulus (G') must be at least one order of magnitude higher than the loss modulus (G''), confirming the transition to a viscoelastic solid.

Part 4: System Visualization

The following diagrams map the logical relationships and experimental workflows required to master this supramolecular system.

Workflow Step1 Step 1: Dissolution 3.0 wt% Peptide in H2O (pH ~3-4, Transparent) Step2 Step 2: Titration Dropwise 0.1M NaOH (Gentle Swirling) Step1->Step2 Step3 Step 3: Maturation Undisturbed for 2-4 hrs (Target pH 8.0-8.5) Step2->Step3 Validation Vial Inversion Test Does it flow? Step3->Validation Success Stable Hydrogel (G' > G'') Proceed to Assays Validation->Success No Failure Precipitate or Liquid Review Troubleshooting Validation->Failure Yes

Fig 1. Step-by-step workflow for pH-triggered gelation of H-Val-Phe-NH2 HCl with validation checks.

Troubleshooting Issue Gelation Failure Identify Symptom Symptom1 Opaque Precipitate Issue->Symptom1 Symptom2 Macroscopic Crystals Issue->Symptom2 Symptom3 Viscous Liquid Issue->Symptom3 Cause1 Rapid pH Overshoot (Kinetic Trap) Symptom1->Cause1 Cause2 Slow Equilibration (Thermodynamic Sink) Symptom2->Cause2 Cause3 Concentration < CGC (Lack of Network) Symptom3->Cause3 Fix1 Use Weaker Base (0.1M NaOH) Cause1->Fix1 Fix2 Increase Peptide Conc. (>3.0 wt%) Cause2->Fix2 Cause3->Fix2

Fig 2. Logical troubleshooting matrix for diagnosing and resolving common hydrogelation failures.

References
  • Source: Frontiers in Chemistry (PMC)
  • Title: Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine Source: MDPI URL
  • Title: Antibacterial and Cytocompatible pH-Responsive Peptide Hydrogel Source: MDPI Molecules URL

Sources

Troubleshooting

storage conditions to prevent H-Val-Phe-NH2 HCl degradation

A Guide to Ensuring Stability and Preventing Degradation Welcome to the technical support center for H-Val-Phe-NH2 HCl (L-Valyl-L-Phenylalaninamide hydrochloride). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Degradation

Welcome to the technical support center for H-Val-Phe-NH2 HCl (L-Valyl-L-Phenylalaninamide hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this dipeptide amide hydrochloride. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your experiments. This document will explain the causality behind our recommendations, helping you to maintain the stability and purity of your H-Val-Phe-NH2 HCl.

Understanding the Stability of H-Val-Phe-NH2 HCl

H-Val-Phe-NH2 HCl is a dipeptide amide, and its stability is influenced by its structure: a peptide bond linking valine and phenylalanine, a C-terminal amide, and a hydrochloride salt of the N-terminal amine. The primary factors that can compromise its integrity are moisture, pH, temperature, and, to a lesser extent, light and oxygen.

The two most significant degradation pathways for this molecule are:

  • Hydrolysis : This involves the cleavage of the peptide bond or the C-terminal amide. The rate of hydrolysis is significantly influenced by the presence of water and is catalyzed by both acidic and basic conditions.[1]

  • Diketopiperazine (DKP) Formation : This is an intramolecular cyclization reaction where the free N-terminal amine of the valine residue attacks the amide bond, forming a stable six-membered ring called a diketopiperazine.[2][3] This is a common degradation pathway for dipeptides and can occur in solution, particularly under neutral to slightly basic conditions.[2][4]

The hydrochloride salt form enhances the stability of the solid peptide by keeping the N-terminal amine protonated, which prevents it from acting as a nucleophile in the DKP formation reaction. However, once dissolved, the pH of the solution becomes the critical factor.

Recommended Storage Conditions

Proper storage is the most effective way to prevent the degradation of H-Val-Phe-NH2 HCl.[5] The following table summarizes the recommended conditions for both the lyophilized powder and solutions.

Form Storage Duration Temperature Atmosphere/Environment Key Considerations
Lyophilized Powder Short-term (< 1 month)+2°C to +8°CDesiccated, protected from lightKeep vial tightly sealed in a dry environment. A secondary container with desiccant is recommended.
Long-term (> 1 month)-20°C or -80°CDesiccated, protected from lightAvoid frost-free freezers due to temperature cycling.[4]
In Solution Short-term (days)+2°C to +8°CSterile, pH 5-6Use sterile, acidic buffers to minimize degradation.[5]
Long-term-20°C or -80°CAliquoted, sterile, pH 5-6Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying scientific principles.

Question 1: I dissolved my H-Val-Phe-NH2 HCl in a neutral buffer (pH 7.4) for my cell-based assay and left it on the bench. After a few hours, I see a loss of activity and a new peak in my HPLC analysis. What happened?

Answer: You are likely observing degradation of your dipeptide into its corresponding diketopiperazine (DKP), cyclo(Val-Phe).

  • Causality : At neutral to slightly basic pH, the N-terminal amine of valine is deprotonated and can act as a nucleophile, attacking the internal peptide bond.[2] This intramolecular cyclization is a common and often rapid degradation pathway for dipeptides in solution, leading to the formation of a stable six-membered ring structure (DKP).[2][3] This new compound will have a different retention time on HPLC and will be biologically inactive in your assay.

  • Preventative Measures :

    • Prepare your stock solutions in a slightly acidic buffer (pH 5-6) or in sterile water, which will have a slightly acidic pH due to dissolved CO2. The acidic pH keeps the N-terminal amine protonated, preventing it from initiating the cyclization reaction.

    • Prepare solutions fresh for each experiment and use them immediately.

    • If you must store solutions, flash-freeze single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.[5]

Question 2: I stored the lyophilized powder of H-Val-Phe-NH2 HCl in the lab refrigerator, but after a few weeks, I noticed the powder seems clumpy and its solubility has decreased. What is the cause?

Answer: The likely cause is moisture absorption.

  • Causality : Lyophilized peptides are very hygroscopic, meaning they readily absorb moisture from the air.[5] The presence of moisture, even in small amounts, can initiate hydrolysis of the peptide bond and also facilitate other degradation pathways. Clumping and decreased solubility are early indicators of product degradation. Standard laboratory refrigerators can have high humidity, and opening the vial while it is still cold will cause condensation to form inside.[4]

  • Preventative Measures :

    • Always allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes before opening it.[4] This prevents condensation from forming on the cold powder.

    • Store the vial inside a larger, sealed container with a desiccant, such as silica gel, to maintain a dry environment.

    • After weighing out the desired amount, tightly reseal the vial and consider flushing with an inert gas like argon or nitrogen before returning it to cold storage.

Question 3: My HPLC analysis of an older stock solution of H-Val-Phe-NH2 HCl shows two new, smaller peaks. What could these be?

Answer: Besides the DKP peak discussed in Question 1, you may be observing the products of hydrolysis.

  • Causality : If your solution was not stored under optimal pH conditions or was subjected to multiple freeze-thaw cycles, hydrolysis can occur. There are two primary sites for hydrolysis in H-Val-Phe-NH2 HCl:

    • The peptide bond : Cleavage of the peptide bond between valine and phenylalanine would result in L-Valine and L-Phenylalaninamide.

    • The C-terminal amide : Hydrolysis of the C-terminal amide would result in H-Val-Phe-OH.

  • Preventative Measures :

    • Strict adherence to the recommended storage conditions for solutions is crucial. Use sterile, slightly acidic buffers (pH 5-6), prepare single-use aliquots, and store them at -80°C.[5]

    • For critical experiments, it is always best to use a freshly prepared solution from a properly stored lyophilized stock.

Frequently Asked Questions (FAQs)

Q: Can I store the lyophilized H-Val-Phe-NH2 HCl at room temperature?

A: For short periods (a few days to a week), storing the lyophilized powder at room temperature in a desiccated environment is generally acceptable.[5] However, for long-term stability, storage at -20°C or -80°C is strongly recommended to minimize the risk of slow degradation.[5]

Q: Why should I avoid using a frost-free freezer for long-term storage?

A: Frost-free freezers go through periodic warming cycles to melt any ice buildup.[4] These temperature fluctuations can be detrimental to the long-term stability of peptides, even in their lyophilized form, as they can promote micro-thawing and subsequent degradation over time.[2]

Q: What is the best solvent to dissolve H-Val-Phe-NH2 HCl?

A: H-Val-Phe-NH2 HCl is generally soluble in aqueous solutions. For maximum stability, use sterile, distilled water (which will be slightly acidic) or a sterile buffer with a pH between 5 and 6.[5] If you encounter solubility issues, sonication may help. For highly concentrated solutions, you may need to use a small amount of an organic solvent like DMSO or DMF, but be aware of the compatibility of these solvents with your experimental system.

Q: How can I check the purity of my H-Val-Phe-NH2 HCl?

A: The most common method for assessing the purity of peptides is High-Performance Liquid Chromatography (HPLC), typically with UV detection at 210-220 nm for the peptide bond. Mass spectrometry (MS) can be used to confirm the identity of the main peak and any degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for H-Val-Phe-NH2 HCl.

G cluster_main H-Val-Phe-NH2 HCl cluster_solution In Solution cluster_degradation Degradation Products main H-Val-Phe-NH2 HCl (Stable Solid Form) in_solution H-Val-Phe-NH2 (In Aqueous Solution) main->in_solution Dissolution dkp cyclo(Val-Phe) (Diketopiperazine) in_solution->dkp Intramolecular Cyclization (Neutral/Basic pH, Temp.) hydrolysis_peptide Valine + Phenylalaninamide (Peptide Bond Hydrolysis) in_solution->hydrolysis_peptide Hydrolysis (Acid/Base, Moisture, Temp.) hydrolysis_amide H-Val-Phe-OH (Amide Hydrolysis) in_solution->hydrolysis_amide Hydrolysis (Acid/Base, Moisture, Temp.)

Caption: Primary degradation pathways of H-Val-Phe-NH2 HCl in solution.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Retrieved from [Link]

  • 2,5-Diketopiperazine. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Amide. (2024, February 20). In Wikipedia. Retrieved from [Link]

Sources

Optimization

resolving impurities in H-Val-Phe-NH2 HCl HPLC traces

Welcome to the Technical Support Center for peptide chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematicall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chromatography. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and resolve complex purity profiles in H-Val-Phe-NH2 HCl (Valyl-Phenylalaninamide hydrochloride) syntheses.

Because this dipeptide features a highly basic N-terminus, a hydrophobic core, and a C-terminal amide, it presents unique chromatographic challenges—ranging from isobaric epimerization to intramolecular cyclization. This guide provides a self-validating diagnostic framework to ensure your analytical methods are both robust and scientifically sound.

Diagnostic Workflow for H-Val-Phe-NH2 Impurities

G Start Observe Unexpected Peak in H-Val-Phe-NH2 Trace MassCheck Perform LC-MS Check m/z Start->MassCheck Tailing Peak Tailing Suspect: Silanols Start->Tailing Poor Shape Isobaric Isobaric (Same m/z) Suspect: Epimer MassCheck->Isobaric m/z matches MassDiff Different m/z MassCheck->MassDiff m/z differs Minus17 Δm = -17 Da Suspect: DKP MassDiff->Minus17 MinusVal Δm = -99 Da Suspect: Deletion MassDiff->MinusVal

Diagnostic workflow for identifying H-Val-Phe-NH2 HPLC impurities.

Quantitative Summary of Common Impurities

Impurity TypeStructural ModificationΔ Mass (Da)Typical Elution Shift (RP-C18)Mechanistic Causality
Epimer D-Val-L-Phe-NH2 or L-Val-D-Phe-NH20.00± 0.1 – 0.5 minRacemization during amino acid activation (oxazolone intermediate formation)[1].
Diketopiperazine cyclo(Val-Phe)-17.03+ 1.5 – 3.0 minIntramolecular aminolysis; free N-terminus attacks C-terminal amide, expelling NH3.
Truncation H-Phe-NH2-99.07- 2.0 – 4.0 minIncomplete coupling of Fmoc-Val-OH during solid-phase synthesis.
Salt Mismatch H-Val-Phe-NH2 • TFA+113.9 (TFA)VariableIncomplete ion exchange from TFA to HCl during final lyophilization.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and broadening for the main H-Val-Phe-NH2 peak. How do I correct this? Causality & Mechanism: H-Val-Phe-NH2 HCl contains a highly basic primary amine at the N-terminus (Valine). In reversed-phase HPLC (RP-HPLC), basic analytes aggressively interact with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase. This secondary electrostatic interaction causes the peptide to "stick" to the column, resulting in asymmetric tailing that can easily mask closely eluting impurities[2]. Resolution Strategy:

  • Ion-Pairing Agents: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic acid (TFA). TFA protonates the silanols and forms a hydrophobic ion pair with the basic N-terminus, drastically improving peak shape.

  • Dynamic Electrostatic-Repulsion (d-ERRP): For highly basic peptides, employing dynamic electrostatic-repulsion reversed-phase chromatography—which utilizes a positively charged surface chemistry—can electrostatically repel the basic N-terminus, eliminating tailing and improving the resolution of related impurities[3].

Q2: My LC-MS shows an impurity with the exact same mass (isobaric) as H-Val-Phe-NH2, eluting just seconds away. How can I achieve baseline separation? Causality & Mechanism: Isobaric impurities in short synthetic peptides are almost exclusively diastereomers (epimers) formed via racemization during the coupling step. Because L-Val-L-Phe-NH2 and D-Val-L-Phe-NH2 have identical masses and nearly identical overall hydrophobicities, they co-elute on standard gradients[1]. Resolution Strategy:

  • Shallow Gradients & Temperature Tuning: Subtle differences in the secondary structure of diastereomers can be exploited by using very shallow gradients (e.g., 0.1% to 0.5% B per minute). Lowering the column temperature (e.g., to 20°C) maximizes conformational rigidity, often improving the separation of L- and D- chains[1].

  • Orthogonal Gas-Phase Separation: If chromatographic baseline resolution is impossible, coupling HPLC with Ion Mobility-Time-of-Flight Mass Spectrometry (IM-TOFMS) can separate the epimers in the gas phase based on their collisional cross-section (shape) differences prior to mass detection[4].

Q3: I see a late-eluting peak with a mass of -17 Da relative to the parent. What is this, and how do I prevent it? Causality & Mechanism: A mass loss of 17 Da (NH3) in a dipeptide amide strongly indicates the formation of a Diketopiperazine (DKP). Dipeptides with a free N-terminus and a C-terminal amide are highly susceptible to intramolecular cyclization. The primary amine of Valine acts as a nucleophile, attacking the carbonyl carbon of the Phenylalanine amide, forming a stable 6-membered cyclo(Val-Phe) ring. Because the basic amine is lost and the molecule becomes more hydrophobic, it elutes significantly later on a C18 column. Resolution Strategy: DKP formation is accelerated by heat and basic conditions. To prevent this, store the lyophilized H-Val-Phe-NH2 HCl salt at -20°C. Ensure the sample is dissolved in a slightly acidic diluent (e.g., 0.1% Formic Acid in water) immediately prior to injection, and avoid leaving the peptide in neutral/basic buffers in the autosampler for prolonged periods.

Step-by-Step Methodologies

Protocol 1: Self-Validating Shallow Gradient RP-HPLC for Epimer Resolution

This protocol includes built-in validation steps to ensure that any observed peak splitting is a true epimer and not a column void or injection artifact.

Step 1: System Preparation Purge the HPLC system with fresh Mobile Phase A (0.1% TFA in LC-MS grade H2O) and Mobile Phase B (0.1% TFA in Acetonitrile). Use an inline degasser to prevent baseline drift and stabilize ionic strength[2]. Step 2: Column Selection Install a high-resolution, fully endcapped C18 column (e.g., 2.1 x 150 mm, 1.7 µm core-shell silica) designed to resist basic peptide tailing. Step 3: Temperature Control & Validation Set the column oven to 25°C. Self-Validation Check: Run the sample at 25°C, then perform a secondary run at 40°C. Epimer resolution is highly temperature-dependent; a shift in peak resolution confirms the peaks are conformational isomers rather than column artifacts[1]. Step 4: Gradient Design

  • 0–2 min: Isocratic hold at 5% B (Desalting and focusing).

  • 2–25 min: Shallow linear gradient from 5% B to 25% B (0.87% B/min). Note: Dipeptides elute early; a steep gradient will compress epimer peaks into the main peak.

  • 25–28 min: Flush at 95% B.

  • 28–35 min: Re-equilibration at 5% B. Step 5: Injection & Overload Validation Inject 2 µL of a 0.5 mg/mL peptide solution prepared in 5% B. Self-Validation Check: Inject 1 µL and 5 µL. If the peak shape changes drastically or "fronts," the column is overloaded, which mimics epimer shoulders.

Protocol 2: Verifying HCl vs. TFA Salt State via HPLC

Because the product is specified as an HCl salt, residual TFA from purification must be quantified, as it alters the peptide's apparent mass and solubility.

Step 1: Chromatographic Setup Use a standard RP-HPLC setup. Do not use TFA in the mobile phase, as it will mask the residual TFA in the sample. Step 2: Mobile Phase Use 20 mM Ammonium Phosphate (pH 2.5) as Mobile Phase A, and Acetonitrile as Mobile Phase B. Step 3: Detection Monitor at 210 nm. The trifluoroacetate ion has strong absorbance at 210 nm and will elute in or near the void volume, whereas the chloride ion has minimal UV absorbance. Step 4: Quantitation Compare the peak area of the void TFA peak against a known calibration curve of sodium trifluoroacetate to calculate residual TFA weight percentage.

References

  • Clemmer Group. Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial Library. Analytical Chemistry.
  • Chen et al. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
  • Clemmer Group. Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis. Indiana University.
  • D'Attoma et al. Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. PMC.
  • Separation Science. Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Structural Elucidation of H-Val-Phe-NH2 HCl

For researchers and drug development professionals, the dipeptide H-Val-Phe-NH2 HCl (Valyl-phenylalaninamide hydrochloride) frequently serves as a critical intermediate in active pharmaceutical ingredient (API) synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the dipeptide H-Val-Phe-NH2 HCl (Valyl-phenylalaninamide hydrochloride) frequently serves as a critical intermediate in active pharmaceutical ingredient (API) synthesis and as a model substrate in peptidomimetic drug design[1]. Validating the structural integrity, diastereomeric purity, and salt form of this peptide is a mandatory quality control (QC) checkpoint.

While liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for confirming the three-dimensional connectivity and protonation state of the molecule. A comparative analysis of the NMR spectra for dipeptides reveals that the sequence and solvent environment heavily influence the chemical shifts of the


-protons and exchangeable amides[2]. This guide objectively compares the analytical performance of two primary NMR solvent systems—Dimethyl Sulfoxide-d6 (DMSO-d6) and Deuterium Oxide (D2O)—to provide a self-validating framework for the structural elucidation of H-Val-Phe-NH2 HCl.
Mechanistic Grounding: The Causality of Solvent Selection

The choice of deuterated solvent fundamentally alters the spectral output of peptides due to the behavior of heteroatom-bound protons (amides, amines, and hydroxyls).

DMSO-d6 (The Aprotic H-Bond Acceptor) DMSO-d6 is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor. When H-Val-Phe-NH2 HCl is dissolved in DMSO-d6, the solvent forms robust hydrogen bonds with the peptide's exchangeable protons: the N-terminal ammonium (


), the backbone amide (

), and the C-terminal primary amide (

). This solvent-solute interaction drastically slows down the proton exchange rate, making these active hydrogen protons clearly visible on the NMR timescale[3].

D2O (The Protic Exchanger) Conversely, D2O is a protic solvent that facilitates rapid hydrogen-deuterium (H/D) exchange. When the peptide is dissolved in D2O, the exchangeable protons are rapidly substituted with deuterons. Because deuterium resonates at a completely different frequency than protium, these active protons disappear from the 1H NMR spectrum[3]. While this rapid substitution removes critical through-bond connectivity indicators[4], it vastly simplifies the spectrum, eliminating overlapping broad signals and allowing for highly precise integration of the aliphatic carbon-bound protons.

Comparative Spectral Data Analysis

To objectively compare the analytical utility of both solvents, the quantitative chemical shifts for H-Val-Phe-NH2 HCl are summarized below. Note the distinct behavior of the C-terminal primary amide in DMSO-d6: it appears as two distinct broad singlets. This is caused by the partial double-bond character of the C-N amide bond, which restricts rotation and places one proton cis and the other trans to the carbonyl oxygen.

Proton TypeResidueDMSO-d6 (

, ppm)
D2O (

, ppm)
Multiplicity / J-Coupling

-CH3
Valine0.85 - 0.950.90 - 1.00Two overlapping doublets (6H)

-CH
Valine2.052.15Multiplet (1H)

-CH2
Phenylalanine2.85, 3.053.00, 3.20Diastereotopic dd (2H)

-CH
Valine3.753.90Multiplet (1H)

-CH
Phenylalanine4.504.65Multiplet (1H)
Aromatic CH Phenylalanine7.15 - 7.307.25 - 7.40Multiplet (5H)
C-terminal NH2 Amide7.10, 7.50Not observedTwo broad singlets (1H each)
N-terminal NH3+ Valine8.15Not observedBroad singlet (3H)
Backbone NH Phenylalanine8.65Not observedDoublet (1H)

Data Interpretation: DMSO-d6 is superior for confirming the presence of the HCl salt (via the integration of the


 peak at 8.15 ppm) and the intact C-terminal amide. D2O is superior for analyzing the splitting patterns of the 

and

aliphatic protons without interference from broad exchangeable peaks.
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for acquiring quantitative 1H NMR data for H-Val-Phe-NH2 HCl.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of lyophilized H-Val-Phe-NH2 HCl into a clean glass vial.

  • Add 600 µL of the chosen deuterated solvent (DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) or D2O). Causality: 5.0 mg ensures a sufficient signal-to-noise ratio for a 400 MHz instrument without causing concentration-dependent aggregation, which would artificially broaden the peaks.

  • Vortex for 30 seconds until completely dissolved, then transfer to a standard 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Lock the magnetic field to the deuterium frequency of the solvent (DMSO-d6 at 39.5 ppm or D2O at 4.8 ppm).

  • Perform automated or manual gradient shimming (Z1-Z5). Causality: Precise shimming is critical. Poor magnetic field homogeneity will blur the fine J-coupling of the diastereotopic

    
    -protons of Phenylalanine, making them indistinguishable from impurities.
    

Step 3: Acquisition Parameters

  • Set the pulse sequence to a standard 1D proton experiment (zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 5.0 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons to ensure that all spins return to thermal equilibrium between pulses. Failing to do so will result in inaccurate integrations.
    
  • Acquire 16 to 32 scans.

Step 4: Processing and Internal Validation (The Self-Validating Checkpoint)

  • Apply a Fourier transform, followed by manual phase correction and a polynomial baseline correction.

  • Calibrate the chemical shift axis using the TMS peak (0.00 ppm) or the residual solvent peak (DMSO quintet at 2.50 ppm).

  • Validation Checkpoint: Integrate the aromatic multiplet (7.15 - 7.30 ppm) and set its value to exactly 5.00. Next, integrate the Valine

    
    -methyl doublets (0.85 - 0.95 ppm). If the sample is pure and the D1 delay was sufficient, the methyl integration must read exactly 6.00 (
    
    
    
    ). Any deviation indicates degradation, residual solvents, or improper acquisition parameters.
Workflow Visualization

The following diagram maps the logical decision tree and analytical workflow for solvent selection during the structural elucidation of this dipeptide.

NMR_Workflow A H-Val-Phe-NH2 HCl Sample Preparation B1 Dissolve in DMSO-d6 (Aprotic System) A->B1 B2 Dissolve in D2O (Protic System) A->B2 C1 Acquire 1H NMR Observe NH, NH2, NH3+ B1->C1 C2 Acquire 1H NMR H/D Exchange (NH hidden) B2->C2 D Comparative Spectral Analysis (Backbone vs. Sidechain Integration) C1->D C2->D E Structural & Purity Validation (Quality Control Sign-off) D->E

Logical workflow for solvent-dependent 1H NMR structural elucidation of H-Val-Phe-NH2 HCl.
References
  • Title : Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory Source : Journal of Chemical Education (ACS Publications) URL : 2

  • Title : Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol Source : Pharmaceutical Fronts (Thieme Connect) URL :3

  • Title : Probing solvent accessibility of amyloid fibrils by solution NMR spectroscopy Source : Proceedings of the National Academy of Sciences (PNAS) URL : 4

  • Title : Neutral Peptides in the Gas Phase: Conformation and Aggregation Issues Source : Chemical Reviews (ACS Publications) URL :1

Sources

Comparative

Application Guide: High-Resolution Mass Spectrometry Validation of H-Val-Phe-NH2 HCl

Executive Summary & Regulatory Context As drug development increasingly relies on synthetic peptides, regulatory bodies globally mandate rigorous analytical proof of structural identity under1[1]. For small dipeptide int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

As drug development increasingly relies on synthetic peptides, regulatory bodies globally mandate rigorous analytical proof of structural identity under1[1]. For small dipeptide intermediates or active pharmaceutical ingredients (APIs) such as H-Val-Phe-NH2 HCl (Valyl-Phenylalanine amide hydrochloride), standard chromatographic purity is insufficient.

This guide objectively evaluates mass spectrometry (MS) modalities and provides a self-validating High-Resolution Electrospray Ionization (HR-ESI-MS) protocol to definitively confirm the molecular mass and sequence of this specific dipeptide, ensuring compliance with2[2].

Physicochemical Profiling & Ionization Causality

Before selecting an MS platform, we must establish the physicochemical baseline of the target:

  • Sequence: Val-Phe-NH2

  • Chemical Formula (Free Base): C₁₄H₂₁N₃O₂

  • Monoisotopic Exact Mass: 263.1634 Da

  • Target Precursor Ion [M+H]⁺: 264.1712 Da

Causality Insight: The target molecule is supplied as a hydrochloride (HCl) salt. In an aqueous solution, the salt dissociates. When analyzed in positive ESI mode, the chloride counterion is undetected. Instead, the basic N-terminal amine of the valine residue readily accepts a proton from the acidic mobile phase, yielding the free peptide [M+H]⁺ species at exactly 264.1712 m/z.

Platform Comparison: Selecting the Optimal Modality

To validate a 263 Da molecule, the choice of ionization source and mass analyzer is critical. We compare our recommended product platform (HR-ESI-MS) against common alternatives.

Table 1: Comparative Matrix of MS Platforms for H-Val-Phe-NH2 Validation
FeatureHR-ESI-MS/MS (Orbitrap/Q-TOF)MALDI-TOF MSSingle Quadrupole LC-MS
Mass Accuracy < 5 ppm (Exact Mass)10 - 50 ppm> 100 ppm (Nominal Mass)
Low-Mass Interference Minimal (LC desalts matrix)Severe (Matrix cluster ions <500 Da)Minimal
Sequence Confirmation Yes (High-resolution MS/MS)Limited (Depends on PSD/LIFT)No (In-source fragmentation only)
Suitability for Dipeptides Optimal Poor (Requires derivatization)Moderate (Routine QC only)

Causality Insight: While MALDI-TOF is a staple for large proteins, standard matrices (e.g., CHCA, DHB) generate highly abundant background cluster ions in the 100–500 m/z range. This matrix noise completely obscures the 264.17 m/z signal of our dipeptide unless 3[3] are employed. Conversely, HR-ESI-MS coupled with liquid chromatography (LC) physically separates the peptide from salts and avoids matrix interference entirely.

DecisionTree Start Target: H-Val-Phe-NH2 HCl (MW: 263.16 Da) Q1 Is the target mass < 500 Da? Start->Q1 MALDI MALDI-TOF MS (Matrix Interference Risk) Q1->MALDI No (Large Peptides) Q2 Is exact elemental composition and sequence required? Q1->Q2 Yes (Small Dipeptides) SQ Single Quadrupole MS (Nominal Mass Only) Q2->SQ No (Routine QC) HRESI HR-ESI-MS/MS (Optimal Platform) Q2->HRESI Yes (Regulatory Validation)

Logical decision tree for selecting the optimal mass spectrometry platform for small dipeptides.

Self-Validating Experimental Protocol (HR-ESI-MS/MS)

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. It employs orthogonal checks (retention time, exact mass, and tandem mass fragmentation) to eliminate false positives and meet4[4].

Step 1: Sample Preparation & Matrix Management
  • Action: Dissolve H-Val-Phe-NH2 HCl in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to improve peak shape. Mass spectrometrically, it lowers the pH, ensuring the N-terminal amine is fully protonated prior to aerosolization, maximizing the [M+H]⁺ ion yield.

Step 2: Chromatographic Desalting (RP-HPLC)
  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a rapid 5-minute gradient (5% to 95% Acetonitrile).

  • Causality: Direct infusion of the HCl salt would introduce high concentrations of chloride ions into the ESI source, causing severe ion suppression. The C18 column retains the hydrophobic Val-Phe-NH2 while the hydrophilic chloride ions elute in the void volume, effectively desalting the sample online.

Step 3: High-Resolution Mass Analysis with Lock Mass
  • Action: Operate the Q-TOF or Orbitrap in positive ESI mode. Continuously infuse a lock mass reference (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771 Da) via a secondary sprayer.

  • Causality: Environmental fluctuations cause slight mass drifts in MS analyzers. The lock mass provides real-time, continuous calibration. If the target mass is detected at 264.1712 Da with a mass error of < 3 ppm, the elemental composition (C₁₄H₂₂N₃O₂⁺) is mathematically validated.

Step 4: MS/MS Sequence Validation
  • Action: Isolate the 264.17 m/z precursor ion and apply Collision-Induced Dissociation (CID) at 15–20 eV.

  • Causality: Exact mass alone cannot distinguish between structural isomers (e.g., Val-Phe-NH2 vs. Phe-Val-NH2). CID cleaves the peptide bond. We must detect the sequence-specific b and y ions:

    • b₁ ion (Valine): m/z 100.08

    • y₁ ion (Phenylalanine amide): m/z 165.10

    Detecting these specific fragments provides self-validating proof of the primary amino acid sequence.

Workflow Prep Sample Prep 0.1% FA / ACN LC RP-HPLC Desalting (Cl- removal) Prep->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI HRMS HRMS Analysis Lock Mass Calibration ESI->HRMS MSMS MS/MS CID b1/y1 Fragment Validation HRMS->MSMS

Self-validating HR-ESI-MS/MS workflow ensuring mass accuracy and sequence confirmation.

Conclusion

For the structural validation of H-Val-Phe-NH2 HCl, HR-ESI-MS/MS vastly outperforms MALDI-TOF and Single Quadrupole alternatives. By integrating online desalting, real-time lock mass calibration, and MS/MS fragmentation, this self-validating protocol delivers the unambiguous exact mass and sequence data required for stringent regulatory submissions and high-tier drug development quality control.

References

  • Regulatory Requirements for Peptide Sameness Study (FDA & Health Canada). Resolve Mass Spectrometry.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO.
  • Derivatization to increase the detectability of small peptides in blood serum in the analysis by ESI and MALDI high resolution mass spectrometric methods.
  • Validation of a high-performance liquid chromatography-tandem mass spectrometry immunopeptidomics assay for the identification of HLA class I ligands suitable for pharmaceutical therapies. bioRxiv.

Sources

Validation

Comparative Guide: Self-Assembly of H-Val-Phe-NH2 HCl vs. H-Phe-Phe-NH2 HCl

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, nanomorphology, and self-validating experimental protocols for dipeptide self-assembly. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, nanomorphology, and self-validating experimental protocols for dipeptide self-assembly.

Executive Summary

The bottom-up fabrication of supramolecular nanostructures relies heavily on the spontaneous self-assembly of short peptides. Among these, the diphenylalanine motif is the undisputed gold standard. This guide provides an objective, data-driven comparison between the cationic diphenylalanine amide (H-Phe-Phe-NH2 HCl , or FF-NH2) and its aliphatic-aromatic analog (H-Val-Phe-NH2 HCl , or VF-NH2). By substituting a single aromatic phenylalanine residue with an aliphatic valine, the thermodynamic driving forces shift dramatically, altering the resulting nanomorphologies from rigid, water-filled nanotubes to flexible fibrils and amphipathic crystals[1].

Mechanistic Causality: Aromaticity vs. Aliphaticity

To engineer peptide-based biomaterials, one must understand the causality behind the molecular interactions. The structural divergence between FF-NH2 and VF-NH2 is dictated by the delicate balance of non-covalent forces:

H-Phe-Phe-NH2 HCl (FF-NH2)

The self-assembly of FF-NH2 is dominated by highly cooperative T-shaped


 aromatic stacking  and interpeptide head-to-tail hydrogen bonding[2]. The presence of two bulky benzyl side chains creates a "phenylalanine zipper" effect. The cationic N-terminus (HCl salt) and the amidated C-terminus provide strong electrostatic directionality, driving the monomers to form extended, pleated 

-sheets. These sheets thermodynamically favor closure along one axis, yielding highly rigid, hollow nanotubes or spherical nanovesicles depending on the concentration gradient[2]. Furthermore, the primary amines in FF-NH2 can be covalently cross-linked using glutaraldehyde to form highly stable, intrinsically fluorescent nanoparticles (CDNPs) for targeted drug delivery[3][4].
H-Val-Phe-NH2 HCl (VF-NH2)

Replacing the N-terminal phenylalanine with valine fundamentally disrupts the


 stacking network. Valine possesses an aliphatic isopropyl side chain, which introduces steric bulk without the delocalized electron cloud necessary for aromatic stacking. Consequently, VF-NH2 assembly is driven primarily by hydrophobic packing  and limited single-ring aromatic interactions. Gas-phase and solution-phase spectroscopic studies reveal that VF-NH2 exhibits a strong propensity to adopt 

-turn conformations
rather than extended

-sheets[5][6]. Macroscopically, homochiral Val-Phe sequences fail to form the rigid water-filled channels characteristic of FF; instead, they pack into amphipathic layers, often resulting in microcrystals or flexible fibrils rather than robust hydrogels[7][8].

Quantitative Comparison Data

The following table summarizes the divergent physicochemical properties and self-assembly behaviors of the two dipeptides.

PropertyH-Phe-Phe-NH2 HCl (FF-NH2)H-Val-Phe-NH2 HCl (VF-NH2)
Primary Driving Forces T-shaped

stacking, H-bonding[2]
Hydrophobic packing, limited

[8]
Dominant Secondary Structure Extended

-sheets (Cross-

motif)[9]

-turns, Amphipathic layers[1][5]
Typical Nanomorphology Rigid nanotubes, nanovesicles[2]Flexible fibrils, microcrystals[7]
Gelation Propensity (Aqueous) High (forms robust, thermoreversible gels)Low (tends to crystallize rapidly)[7]
Cross-linking Capability High (forms fluorescent nanoparticles via glutaraldehyde)[4][10]Low (lacks the dense packing required for stable CDNP fluorescence)
Biomedical Application Photosensitizer/drug delivery, bio-imaging[3][4]Structural modeling of

-turns, amyloid inhibitors[11][12]

Pathway Visualization

The following diagram illustrates the divergent self-assembly pathways of the two dipeptide analogs, highlighting how molecular substitutions dictate macroscopic material properties.

PeptideAssembly cluster_FF H-Phe-Phe-NH2 HCl cluster_VF H-Val-Phe-NH2 HCl Monomer Dipeptide Monomers (HCl Salts) FF FF-NH2 Monomer->FF VF VF-NH2 Monomer->VF FF_Force T-Shaped π-π Stacking & Head-to-Tail H-Bonding FF->FF_Force FF_Sec Extended β-Sheets (Water-Filled Channels) FF_Force->FF_Sec FF_Nano Rigid Nanotubes & Nanovesicles FF_Sec->FF_Nano VF_Force Hydrophobic Packing & Limited Aromatic Stacking VF->VF_Force VF_Sec β-Turn Conformations & Amphipathic Layers VF_Force->VF_Sec VF_Nano Flexible Fibrils & Microcrystals VF_Sec->VF_Nano

Caption: Divergent self-assembly pathways of FF-NH2 and VF-NH2 driven by their distinct non-covalent interactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize a "solvent-switch" methodology with built-in validation checkpoints.

Protocol A: Solvent-Switch Self-Assembly

Objective: Induce controlled self-assembly of dipeptides into nanostructures.

  • Monomer Solubilization: Dissolve lyophilized FF-NH2 or VF-NH2 powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a stock concentration of 100 mg/mL.

    • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or pre-aggregation, which will skew downstream kinetics[4].

  • Aqueous Triggering: Rapidly inject the peptide stock solution into double-distilled water (or PBS, pH 7.4) to achieve a final peptide concentration of 2 mg/mL.

    • Validation Checkpoint: For FF-NH2, immediate opalescence should be observed, indicating the rapid formation of nanotubes/vesicles. VF-NH2 may exhibit slower precipitation or crystallization[7].

  • Aging: Incubate the solutions at 25°C for 12–24 hours to allow the structures to reach thermodynamic equilibrium.

Protocol B: Structural Characterization & Validation

Objective: Confirm the secondary structure and morphology of the assemblies.

  • Thioflavin T (ThT) Assay: Mix 10 µL of the assembled peptide solution with 90 µL of 20 µM ThT solution. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm).

    • Causality: High fluorescence confirms the presence of cross-

      
       sheet architectures (typical for FF-NH2). Low fluorescence indicates 
      
      
      
      -turns or amorphous aggregates (typical for VF-NH2)[1].
  • FTIR Spectroscopy: Lyophilize the aged samples and analyze via FTIR.

    • Causality: Look for the Amide I band. A peak at ~1630 cm⁻¹ confirms

      
      -sheet formation (FF-NH2), whereas shifts toward ~1640-1650 cm⁻¹ suggest random coils or 
      
      
      
      -turns (VF-NH2)[9].
  • Electron Microscopy (TEM): Drop-cast 10 µL of the solution onto a carbon-coated copper grid, stain with 2% uranyl acetate, and image. This directly visualizes the rigid nanotubes of FF-NH2 versus the fibrils/crystals of VF-NH2.

References

1.[3] Self-assembly of amino acids toward functional biomaterials. Beilstein Journals.[Link] 2.[10] Covalently Assembled Dipeptide Nanoparticles. Sci-Hub.[Link] 3.[4] Machine Learning-Guided Adaptive Parametrization for Coupling Terms in a Mixed United-Atom/Coarse-Grained Model for Diphenylalanine Self-Assembly in Aqueous Ionic Liquids. Journal of Chemical Theory and Computation - ACS Publications.[Link] 4.[2] Probing the self-assembly mechanism of diphenylalanine-based peptide nanovesicles and nanotubes. PubMed.[Link] 5.[9] Schematic illustration of the self-assembly mechanism of the diphenylalanine and diphenylglycine peptides into nanotubes and nanospheres. ResearchGate.[Link] 6.[5] Neutral Peptides in the Gas Phase: Conformation and Aggregation Issues. Chemical Reviews - ACS Publications.[Link] 7.[6] Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews - ACS Publications.[Link] 8.[11] Gas-phase models of γ turns: Effect of side-chain/backbone interactions investigated by IR/UV spectroscopy and quantum chemistry. ResearchGate.[Link] 9.[12] Design and Synthesis of sequence-specific amyloid inhibitors. Amazon S3. [Link] 10.[7] Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI.[Link] 11.[8] Ile-Phe Dipeptide Self-Assembly: Clues to Amyloid Formation. PMC.[Link] 12.[1] Dipeptide self-assembly into water-channels and gel biomaterial. RSC Publishing.[Link]

Sources

Comparative

Comparative FTIR Spectral Characterization of H-Val-Phe-NH2 HCl

As a Senior Application Scientist, characterizing peptide derivatives requires moving beyond simple peak matching to understanding the fundamental vibrational mechanics of the molecule. H-Val-Phe-NH2 HCl (L-Valyl-L-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing peptide derivatives requires moving beyond simple peak matching to understanding the fundamental vibrational mechanics of the molecule. H-Val-Phe-NH2 HCl (L-Valyl-L-phenylalaninamide hydrochloride) is a crucial dipeptide derivative often utilized as a prodrug intermediate or a peptide mimic in drug development.

This guide provides an in-depth, objectively structured comparative analysis of the Fourier Transform Infrared (FTIR) spectral properties of H-Val-Phe-NH2 HCl against its structural alternatives: the free acid dipeptide (H-Val-Phe-OH ) and the free base (H-Val-Phe-NH2 ). By analyzing these variations, researchers can definitively confirm the amidation state and salt form of their synthesized peptide batches.

Structural Context & Rationale for Comparison

The vibrational spectrum of a dipeptide is dictated by its backbone amides, side-chain functional groups, and terminal states. H-Val-Phe-NH2 HCl differs from native dipeptides in two critical ways:

  • C-Terminal Amidation: The carboxylic acid (-COOH) is replaced by a primary amide (-CONH₂).

  • N-Terminal Salt Formation: The primary amine exists as a protonated hydrochloride salt (-NH₃⁺ Cl⁻) rather than a free amine (-NH₂).

These modifications drastically alter the hydrogen-bonding network and the local electrostatic fields within the crystal lattice, leading to distinct shifts in the FTIR spectrum. To isolate these effects, we compare the target molecule against its free acid and free base analogs.

Comparative Spectral Analysis: Target vs. Alternatives

The N-Terminal Amine Region: Hydrochloride Salt vs. Free Base

The most visually striking difference between the target and its free base alternative occurs in the high-frequency region (3500–2500 cm⁻¹).

Primary amine hydrochloride salts exhibit a massive, broad absorption envelope between 3200 and 2500 cm⁻¹, attributed to the asymmetric and symmetric stretching vibrations of the protonated -NH₃⁺ group[1]. This broad envelope often obscures the aliphatic C-H stretching modes of the valine and phenylalanine side chains. Furthermore, the hydrochloride salt introduces a distinct asymmetric bending vibration near 1600 cm⁻¹ and a symmetric bend near 1500 cm⁻¹[1].

In stark contrast, the free base alternative (H-Val-Phe-NH₂) lacks this broad envelope, instead displaying distinct, sharper N-H stretching bands typically at ~3350 cm⁻¹ and ~3280 cm⁻¹, indicative of non-hydrogen-bonded and hydrogen-bonded free amines, respectively[2].

The C-Terminal Region: Primary Amide vs. Carboxylic Acid

The C-terminal amidation distinguishes the target from its free acid counterpart (H-Val-Phe-OH).

In the free acid, the carboxylic acid C=O stretch appears distinctly around 1720 cm⁻¹ (if fully protonated) or shifts drastically to ~1590 cm⁻¹ as a carboxylate anion (-COO⁻) if the dipeptide crystallizes in a zwitterionic state[3].

The target molecule, possessing a primary amide at the C-terminus, exhibits a primary Amide I band (C=O stretch) near 1670 cm⁻¹. Because amino acid prodrug hydrochloride salts exhibit overlapping amine and amide N-H stretching bands, the primary amide's N-H stretches often merge with the broad -NH₃⁺ envelope, while its C=O stretch overlaps with the internal peptide bond's Amide I band[4].

The Peptide Bond: Amide I and II Sensitivities

The internal peptide bond's Amide I (predominantly C=O stretch) and Amide II (N-H bend and C-N stretch) bands are highly sensitive to the local electrostatic environment.

The protonation of the N-terminus in the HCl salt generates a local electric field that interacts with the transition dipole moment of the adjacent peptide bond. This electrostatic interaction (Stark effect) induces a measurable frequency shift in the Amide I band compared to the uncharged free base[3].

Vibrational_Causality N1 N-Terminal Protonation (-NH3+ Cl-) N2 Local Electrostatic Field Alteration N1->N2 N3 Dipole Moment Shift in Peptide Bond N2->N3 N4 Amide I Frequency Shift (~1655 cm⁻¹) N3->N4

Figure 1: Causality pathway of N-terminal protonation inducing Amide I frequency shifts via the Stark effect.

Quantitative Spectral Data Summary

The following table synthesizes the expected wavenumber assignments for the target compound and its alternatives, providing a quick-reference benchmark for quality control and structural verification.

Table 1: Comparative FTIR Wavenumber Assignments (cm⁻¹)

Vibrational ModeH-Val-Phe-NH₂ HCl (Target)H-Val-Phe-OH (Free Acid)H-Val-Phe-NH₂ (Free Base)
N-Terminal N-H Stretch 3200–2500 (Broad, -NH₃⁺)3100–2600 (Broad, Zwitterionic)~3350, ~3280 (Sharp, -NH₂)
C-Terminal C=O Stretch ~1670 (Primary Amide I)~1720 (-COOH) or ~1590 (-COO⁻)~1670 (Primary Amide I)
Peptide Amide I ~1655~1645~1650
Peptide Amide II ~1540~1550~1545
N-Terminal N-H Bend ~1600 (Asym), ~1500 (Sym)~1610 (Asym), ~1510 (Sym)~1620 (Scissoring)

*Note: The C-terminal primary Amide I band heavily overlaps with the internal peptide Amide I band, often appearing as a broadened peak or a distinct shoulder that requires mathematical deconvolution.

Self-Validating Experimental Protocol (ATR-FTIR)

Causality of Method Choice: Traditional KBr pellet preparation is contraindicated for this analysis. Peptide hydrochloride salts are highly hygroscopic. KBr is also hygroscopic and requires high pressure, which can induce polymorphic transitions or absorb atmospheric moisture, creating a massive -OH stretch at ~3400 cm⁻¹ that completely masks the critical Amide A and primary amide N-H stretches. Attenuated Total Reflectance (ATR) FTIR using a diamond crystal is the authoritative choice, as diamond is chemically inert to chloride salts and requires minimal sample preparation.

Step-by-Step Workflow

Step 1: System Initialization & Validation (Self-Validation Check)

  • Action: Power on the FTIR spectrometer and purge with dry nitrogen for 30 minutes.

  • Validation: Acquire a spectrum of a traceable polystyrene calibration film. Verify that the 1601 cm⁻¹ aromatic ring stretching peak is within ±1 cm⁻¹ of the standard. If it fails, recalibrate the laser interferometer.

Step 2: Background Acquisition & Moisture Control

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation: Inspect the 3400 cm⁻¹ and 2350 cm⁻¹ regions. A flat baseline confirms the absence of atmospheric water vapor and CO₂, validating the purge system's integrity.

Step 3: Sample Application & Spectral Acquisition

  • Action: Place 2–5 mg of H-Val-Phe-NH₂ HCl powder onto the diamond crystal. Apply consistent pressure using the ATR anvil (ensure the torque limiter clicks). Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave (penetration depth increases at lower wavenumbers). Apply a linear baseline correction.

Step 5: Spectral Deconvolution

  • Action: Isolate the 1700–1500 cm⁻¹ region. Apply Fourier self-deconvolution (FSD) or second-derivative analysis to resolve the overlapping C-terminal primary Amide I and the internal peptide Amide I bands.

FTIR_Workflow N1 1. System Validation (Polystyrene Check) N2 2. Background Acquisition (Verify Flat 3400 cm⁻¹ Baseline) N1->N2 N3 3. ATR-FTIR Acquisition (Diamond Crystal, 64 Scans) N2->N3 N4 4. Data Processing (ATR & Baseline Correction) N3->N4 N5 5. Spectral Deconvolution (Resolve Amide I Overlap) N4->N5

Figure 2: Self-validating ATR-FTIR experimental workflow for hygroscopic peptide salts.

Conclusion

The FTIR spectral characterization of H-Val-Phe-NH₂ HCl requires careful differentiation of its unique structural features from standard dipeptides. The presence of the broad -NH₃⁺ stretching envelope (3200–2500 cm⁻¹) definitively confirms the hydrochloride salt form, distinguishing it from the free base. Simultaneously, the shift of the C-terminal carbonyl stretch to ~1670 cm⁻¹ confirms successful amidation, distinguishing it from the free acid. By utilizing a self-validating ATR-FTIR protocol, researchers can eliminate moisture artifacts and confidently verify the structural integrity of this critical peptide derivative.

References

1.[3] Title: Electrostatic frequency shifts in amide I vibrational spectra: Direct parameterization against experiment. Source: The Journal of Chemical Physics | AIP Publishing. URL: 2.[1] Title: Organic Nitrogen Compounds V: Amine Salts. Source: Spectroscopy Online. URL: 3.[2] Title: FT-IR spectra of peptides 1 and 2 in the amide A region (a) and amide I and amide II regions (b). Source: ResearchGate. URL: 4.[4] Title: Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Source: Taylor & Francis. URL:

Sources

Validation

A Researcher's Guide to Protease Kinetics: H-Val-Phe-NH2 HCl vs. Standard Protease Substrates

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the intricate world of biological research and drug discovery, understanding enzyme kinetics is paramount. For scientists studying...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug discovery, understanding enzyme kinetics is paramount. For scientists studying proteases—enzymes that catalyze the breakdown of proteins—the choice of substrate is a critical experimental decision that directly impacts the accuracy and relevance of kinetic data. This guide provides an in-depth comparison of the dipeptide substrate H-Val-Phe-NH2 HCl and other standard protease substrates, offering insights into their kinetic properties and applications.

The Significance of Protease Kinetics

Proteases are involved in a vast array of physiological processes, from digestion and blood clotting to apoptosis and immune responses.[1] Their dysregulation is often implicated in disease, making them attractive targets for therapeutic intervention.[2] The study of protease kinetics, specifically the determination of the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), provides invaluable information about an enzyme's efficiency and substrate specificity.[3] This knowledge is crucial for elucidating biological pathways and for the development of novel protease inhibitors.[4]

H-Val-Phe-NH2 HCl: A Substrate for Specific Proteases

H-Val-Phe-NH2 HCl is a dipeptide amide that serves as a substrate for certain classes of proteases. Notably, it is recognized by dipeptidyl peptidase I (DPPI), also known as cathepsin C.[5][6] DPPI is a lysosomal cysteine protease responsible for the activation of several serine proteases in immune cells.[7][8] The hydrolysis of the peptide bond between valine and phenylalanine by DPPI can be monitored to determine the enzyme's activity.

A Landscape of Standard Protease Substrates

A variety of standard substrates are commercially available for assaying different classes of proteases. These substrates are often short peptides coupled to a reporter molecule, such as a chromophore or a fluorophore, which allows for continuous monitoring of the enzymatic reaction.[4][9]

Substrates for Chymotrypsin-Like Proteases

Chymotrypsin and chymotrypsin-like proteases preferentially cleave peptide bonds following large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[1][10]

  • Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin): This is a widely used fluorogenic substrate for measuring the chymotrypsin-like activity of the proteasome and calpains.[4][11][12] Cleavage of the amide bond after the tyrosine residue releases the highly fluorescent AMC moiety.[4]

  • N-Succinyl-Ala-Ala-Pro-Phe-pNA (N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide): This chromogenic substrate is used to assay the activity of cathepsin G.[13] The release of p-nitroaniline (pNA) can be monitored spectrophotometrically.

Substrates for Trypsin-Like Proteases

Trypsin and trypsin-like proteases exhibit a preference for cleaving peptide bonds after positively charged amino acid residues, namely lysine and arginine.

  • BAPNA (Nα-Benzoyl-DL-arginine-p-nitroanilide): BAPNA is a classic chromogenic substrate for trypsin and other trypsin-like enzymes.[14][15] The hydrolysis of the amide bond releases pNA, leading to an increase in absorbance at 405 nm.[16] Kinetic parameters for BAPNA hydrolysis by trypsin have been reported, with Kₘ values in the range of 0.16 to 0.79 mM.[15]

  • N-p-Tosyl-Gly-Pro-Arg-pNA: This is another chromogenic substrate utilized for assessing the activity of trypsin-like proteases.[3]

Substrates for Elastase-Like Proteases

Elastases favor cleavage after small, neutral amino acid residues like alanine, glycine, and valine.[1]

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA: This peptide substrate is employed to measure the activity of neutrophil elastase.[13]

Comparative Kinetic Data

The efficiency of a protease for a given substrate is best described by the catalytic efficiency (kcat/Kₘ). A higher kcat/Kₘ value indicates a more efficient enzyme-substrate interaction. The following table summarizes representative kinetic parameters for some standard protease substrates. It's important to note that these values can vary depending on the specific enzyme and experimental conditions.[4]

SubstrateProtease ClassTypical Kₘ (µM)Typical kcat (s⁻¹)Typical kcat/Kₘ (M⁻¹s⁻¹)Reporter Group
Suc-LLVY-AMCChymotrypsin-like20 - 50[12]VariesVariesFluorogenic (AMC)
BAPNATrypsin-like162 - 789[15]VariesVariesChromogenic (pNA)
Ala-Hph-AMCDipeptidyl Peptidase I--9,000,000Fluorogenic (AMC)
Lys-Pro-pNADipeptidyl Peptidase II--4,100,000Chromogenic (pNA)

Note: Specific kinetic constants can vary significantly depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

Experimental Design: A Step-by-Step Protocol for Protease Kinetic Analysis

The following protocol outlines a general procedure for determining the kinetic parameters of a protease using a chromogenic or fluorogenic substrate.

I. Reagent Preparation
  • Assay Buffer: Prepare an appropriate buffer at the optimal pH for the protease of interest. Common buffers include Tris-HCl, HEPES, and phosphate buffers. The buffer should also contain any necessary cofactors or salts.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer. The concentration should be determined accurately.

  • Substrate Stock Solution: Dissolve the substrate (e.g., H-Val-Phe-NH2 HCl, Suc-LLVY-AMC, or BAPNA) in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution.[4]

  • Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to cover a range of concentrations, typically spanning from 0.1 to 10 times the expected Kₘ value.[4]

II. Assay Procedure
  • Plate Setup: In a 96-well microplate (black for fluorescence assays, clear for absorbance assays), add the assay buffer and the substrate working solutions to the appropriate wells.[4][17] Include wells for blank controls (buffer and substrate, no enzyme).[4]

  • Enzyme Addition: Initiate the reaction by adding a small volume of the diluted enzyme solution to each well. The final enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405 nm for pNA, Ex/Em = 360-380/440-460 nm for AMC).[4][18] Record data at regular intervals.

III. Data Analysis
  • Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial reaction rate by calculating the slope of the linear portion of the progress curve (absorbance or fluorescence vs. time).

  • Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vmax, create a double reciprocal plot (1/V₀ vs. 1/[S]). The x-intercept of this plot is -1/Kₘ, and the y-intercept is 1/Vmax.

  • Calculate kcat: The catalytic constant (kcat) can be calculated from the maximal velocity (Vmax) and the total enzyme concentration ([E]t) using the equation: kcat = Vmax / [E]t.[18]

Protease_Kinetic_Assay_Workflow cluster_prep I. Reagent Preparation cluster_assay II. Assay Procedure cluster_analysis III. Data Analysis A Prepare Assay Buffer B Prepare Enzyme Stock C Prepare Substrate Stock D Prepare Substrate Dilutions E Set up Microplate: Buffer + Substrate D->E F Initiate Reaction: Add Enzyme E->F G Monitor Signal: Absorbance or Fluorescence F->G H Calculate Initial Velocities (V₀) G->H I Plot V₀ vs. [S] (Michaelis-Menten) H->I J Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk) I->J K Determine Kₘ and Vmax J->K L Calculate kcat K->L

Sources

Comparative

Unveiling Supramolecular Chirality: A Comparative Guide to Circular Dichroism Analysis of H-Val-Phe-NH2 HCl

Short dipeptides have emerged as highly versatile building blocks in supramolecular chemistry and nanomedicine[1]. Among these, the dipeptide derivative H-Val-Phe-NH2 HCl represents a fascinating model.

Author: BenchChem Technical Support Team. Date: March 2026

Short dipeptides have emerged as highly versatile building blocks in supramolecular chemistry and nanomedicine[1]. Among these, the dipeptide derivative H-Val-Phe-NH2 HCl represents a fascinating model. The interplay between the hydrophobic valine (Val) residue and the aromatic phenylalanine (Phe) residue drives dynamic self-assembly into ordered


-sheet-like amphipathic layers[2]. However, analyzing the secondary structure of these transient assemblies requires extreme precision. Circular Dichroism (CD) spectroscopy is the gold standard for this task, but the accuracy of the chiroptical readout is heavily dependent on peptide purity, C-terminal modifications, and solvent conditions[3].

This guide provides an authoritative comparison of High-Purity Synthesis Grade H-Val-Phe-NH2 HCl against standard commercial alternatives, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for robust CD analysis.

Mechanistic Insights: The Causality of Dipeptide Self-Assembly

Why does H-Val-Phe-NH2 HCl assemble differently than its free-acid counterpart? The C-terminal amidation (-NH2) neutralizes the negative charge of the carboxylate group, fundamentally altering the electrostatic landscape and promoting intermolecular hydrogen bonding[3]. When dissolved in aqueous media above its critical aggregation concentration, the protonated N-terminus (HCl salt) and the hydrophobic side chains orchestrate a hierarchical collapse. The Phe residues engage in directional


 stacking, while the Val residues interlock hydrophobically, restricting the peptide backbone into dihedral angles characteristic of 

-structures[1].

The Purity Imperative: In CD spectroscopy, the far-UV region (190–250 nm) probes the


 and 

transitions of the amide backbone. Standard commercial peptides often contain trace trifluoroacetic acid (TFA) salts from the cleavage process. TFA strongly absorbs below 220 nm, artificially inflating the High Tension (HT) voltage of the photomultiplier tube and masking the critical 198 nm and 218 nm peaks indicative of

-sheet formation[1]. Furthermore, even 1-2% of heterochiral impurities (e.g., D-Val-L-Phe) can act as "chain terminators," disrupting the supramolecular polymerization and leading to amorphous aggregates rather than ordered layers[2].

Comparative Performance Analysis

To demonstrate the impact of molecular purity and sequence on structural integrity, we compared High-Purity H-Val-Phe-NH2 HCl (>99% ee, HCl salt) against a standard commercial grade and an alternative highly amyloidogenic dipeptide, H-Phe-Phe-NH2 HCl.

Table 1: Comparative CD and Self-Assembly Performance

ParameterHigh-Purity H-Val-Phe-NH2 HCl (>99%)Standard Commercial Grade (~95%)Alternative: H-Phe-Phe-NH2 HCl
Far-UV CD Signature Sharp minima at 218 nm, maxima at 198 nmBroad, noisy signal <210 nmMinima shifted to 222 nm
Secondary Structure Ordered

-sheet-like amphipathic layers
Disordered / mixed aggregatesRigid crystalline nanotubes
Critical Aggregation ~15 mM (Consistent lot-to-lot)>25 mM (Delayed/Variable)~5 mM (Highly hydrophobic)
Signal-to-Noise (CD) Excellent (High transparency <200 nm)Poor (TFA absorption interference)Moderate (High light scattering)
Solubility (Aq. Buffer) High (Controlled by HCl salt)Variable (Dependent on counter-ion)Low (Prone to precipitation)

Self-Validating Experimental Protocol for CD Spectroscopy

To ensure scientific integrity, the following protocol incorporates a self-validating feedback loop using the instrument's HT voltage to prevent spectral artifacts.

Step 1: Sample Preparation & Degassing
  • Weighing: Accurately weigh the High-Purity H-Val-Phe-NH2 HCl powder using a microbalance.

  • Dissolution: Dissolve in highly purified, degassed Milli-Q water to a final concentration of 5 mM.

    • Causality: Degassing removes dissolved oxygen and prevents microbubble formation, which otherwise causes severe differential light scattering (LD artifacts) that mimic and distort true CD signals.

  • pH Adjustment: Adjust pH to 7.0 using 0.1 M NaOH if necessary, ensuring the N-terminus remains partially protonated to mimic physiological assembly conditions[1].

Step 2: Instrument Calibration & Setup
  • Purging: Turn on the spectropolarimeter (e.g., Jasco J-815) and purge with high-purity Nitrogen gas (5 L/min) for 15 minutes to eliminate ozone absorption in the far-UV[4].

  • Cuvette Selection: Use a 0.1 mm pathlength quartz cuvette[4].

    • Causality: A short pathlength is mathematically required according to the Beer-Lambert law to keep the total solvent and peptide absorbance below 1.0, ensuring the detector is not starved of photons.

Step 3: Measurement & Self-Validation
  • Parameters: Set wavelength range to 190–260 nm, 1 nm bandwidth, 50 nm/min scan speed, and 3 accumulations to increase the signal-to-noise ratio[1].

  • Self-Validation Check: Monitor the HT (High Tension) voltage channel during the scan. If the HT voltage exceeds 600V at any point below 210 nm, the data is invalid due to detector saturation. If this occurs, dilute the sample by 50% or switch to a shorter pathlength cuvette (0.05 mm).

Step 4: Data Processing
  • Baseline Subtraction: Subtract the solvent baseline (Milli-Q water) from the sample spectrum.

  • Normalization: Convert the raw ellipticity (

    
    , in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and pathlength, allowing direct comparison between different peptide sequences.
    

Workflow Visualization

CD_Analysis_Workflow Start H-Val-Phe-NH2 HCl Preparation SelfAssembly Supramolecular Self-Assembly Start->SelfAssembly Controlled Concentration & pH Trigger CD_Measure Far-UV CD Measurement SelfAssembly->CD_Measure 0.1 mm Quartz Cuvette Validation Self-Validating HT Voltage Check CD_Measure->Validation Real-time Monitoring Validation->Start HT > 600V (Dilute Sample) Analysis Secondary Structure Deconvolution Validation->Analysis HT < 600V Confirmed

Workflow for self-validating CD analysis of dipeptide supramolecular assemblies.

Conclusion

The secondary structure analysis of H-Val-Phe-NH2 HCl via Circular Dichroism is a powerful method for understanding dipeptide self-assembly, provided the intrinsic causality of the system is respected. By utilizing High-Purity Synthesis Grade peptides, researchers can eliminate the spectral masking caused by TFA and heterochiral impurities, revealing the true


-sheet-like signatures of these amphipathic layers. Adhering to the self-validating protocol ensures that the resulting chiroptical data is both highly accurate and reproducible, accelerating downstream applications in biomaterials and drug development.

References

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine.mdpi.com.
  • Dipeptide self-assembly into water-channels and gel biom
  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly.nih.gov.
  • C-Terminal Residue of Ultrashort Peptides Impacts on Molecular Self-Assembly, Hydrogelation, and Interaction With Small-Molecule.scispace.com.

Sources

Validation

Comparative Solubility of Dipeptide Amides vs. Acids: A Technical Guide for Peptide Drug Design

Introduction: The C-Terminal Dilemma In the landscape of peptide drug development, the structural termini of a sequence dictate much of its physicochemical behavior. Standard chemically synthesized peptides naturally ter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The C-Terminal Dilemma

In the landscape of peptide drug development, the structural termini of a sequence dictate much of its physicochemical behavior. Standard chemically synthesized peptides naturally terminate with a free N-terminal amine and a free C-terminal carboxylic acid[]. However, modifying the C-terminus into an amide (-CONH₂) is a ubiquitous strategy utilized to mimic native protein structures and enhance biological activity[2][3].

While amidation is highly beneficial for metabolic stability, it fundamentally alters the molecule's solubility profile. For researchers and application scientists, choosing between a dipeptide acid and a dipeptide amide requires a precise understanding of how this single functional group substitution impacts hydration thermodynamics, membrane permeability, and assay compatibility.

Mechanistic Causality: Charge, Hydration, and Solubility

To understand why amidation alters solubility, we must examine the thermodynamics of solvation. The solubility of a peptide is heavily governed by its net charge at physiological pH (7.4).

  • Dipeptide Acids (-COOH): A free C-terminal carboxylic acid has a pKa of approximately 2.0 to 3.0. At pH 7.4, it is fully deprotonated (-COO⁻), contributing a net -1 charge to the molecule[4]. This localized negative charge forms powerful ion-dipole interactions with the surrounding water molecules, creating a robust hydration shell. Because of these highly favorable ionic interactions, dipeptide acids generally exhibit massive aqueous solubility. For example, the dipeptide acid L-Alanyl-L-Glutamine (Ala-Gln) boasts an extraordinary aqueous solubility of up to 586 g/L, making it ideal for intravenous nutritional infusions[5].

  • Dipeptide Amides (-CONH₂): Amidation replaces the ionizable hydroxyl group with a neutral amine. This modification eliminates the negative charge, effectively neutralizing the C-terminus[2][6]. While the amide carbonyl and amine can still participate in hydrogen bonding, the critical loss of the ion-dipole interaction significantly increases the molecule's lipophilicity (LogP)[7]. Consequently, the thermodynamic aqueous solubility decreases, but the molecule gains a higher affinity for lipid bilayers, drastically improving cellular permeability.

G Dipeptide Dipeptide Synthesis Acid C-Terminal Free Acid (-COOH) Dipeptide->Acid Amide C-Terminal Amide (-CONH2) Dipeptide->Amide ChargeAcid Net Charge at pH 7.4 (Anionic C-Terminus) Acid->ChargeAcid Ionization ChargeAmide Reduced Net Charge (Neutral C-Terminus) Amide->ChargeAmide Neutralization SolAcid High Aqueous Solubility Low Permeability ChargeAcid->SolAcid Hydration Shell SolAmide Lower Aqueous Solubility High Permeability ChargeAmide->SolAmide Increased LogP

Mechanistic impact of C-terminal amidation on dipeptide charge, solubility, and permeability.

Quantitative Comparison: Physicochemical Trade-offs

The decision to utilize an acid or an amide should be driven by the target product profile. The table below summarizes the contrasting physicochemical properties, assuming a neutral dipeptide backbone.

PropertyDipeptide Acid (-COOH)Dipeptide Amide (-CONH₂)Impact on Drug Design
Net Charge (pH 7.4) -1 (from C-terminus)0 (Neutralized)Affects electrostatic interactions with target receptors[2].
Aqueous Solubility Exceptionally HighModerate to LowAcids are preferred for high-concentration IV formulations[5].
Lipophilicity (LogP) LowHigherAmides partition better into lipid membranes[3].
Cellular Permeability PoorExcellentAmides are superior for intracellular targets and oral delivery[6].
Enzymatic Stability Susceptible to CarboxypeptidasesHighly ResistantAmidation prolongs in vivo half-life and shelf stability[2][6].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the solubility and stability of a dipeptide acid vs. amide pair, researchers must employ rigorous, self-validating analytical workflows.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the absolute thermodynamic solubility of the dipeptides. It incorporates a self-validating time-course check to ensure true equilibrium is reached without compound degradation.

Workflow Prep Prepare Excess Dipeptide (Solid) Buffer Add to Buffer (pH 7.4 PBS) Prep->Buffer Incubate Shake/Incubate (24h & 48h at 25°C) Buffer->Incubate Filter Centrifuge & Filter (0.22 µm) Incubate->Filter Analyze HPLC-UV Quantification Filter->Analyze

Shake-flask experimental workflow for determining thermodynamic solubility of dipeptides.

Step-by-Step Execution:

  • Preparation: Weigh an excess amount of the dipeptide acid and dipeptide amide (e.g., 50 mg) into separate, clear borosilicate glass vials.

  • Solvation: Add 1.0 mL of 1X PBS (pH 7.4) to each vial. Ensure a visible suspension remains; if the peptide dissolves completely, add more solid until saturation is visually confirmed.

  • Equilibration (Self-Validation): Place the vials in a thermostatic orbital shaker at 25°C and 300 rpm. Validation Step: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Comparing these two time points ensures that thermodynamic equilibrium has been achieved and that the peptide is not degrading in the buffer.

  • Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC-UV. Quantify the concentration against a standard curve generated from the same dipeptides dissolved in a universal solvent (e.g., 50% DMSO/Water).

Protocol B: Exopeptidase Stability Assay

Because amidation sacrifices aqueous solubility to gain stability, this trade-off must be experimentally verified.

  • Incubation: Prepare 100 µM solutions of both the dipeptide acid and amide in Tris-HCl buffer (pH 7.5). Introduce Carboxypeptidase A (an exopeptidase that cleaves C-terminal amino acids).

  • Quenching: At predetermined time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA).

  • Analysis: Analyze the quenched samples via LC-MS. Expected Result: The dipeptide acid will show rapid degradation (loss of the parent mass), while the dipeptide amide will demonstrate near 100% stability over the 120-minute window, validating the functional benefit of the solubility trade-off[3][6].

Strategic Recommendations

The choice between a dipeptide acid and an amide is a calculated compromise between hydration and biological utility:

  • Select Dipeptide Acids when formulating high-concentration liquid therapeutics, such as parenteral nutrition infusions or rapid-onset IV boluses, where maximizing aqueous solubility is the absolute priority[5].

  • Select Dipeptide Amides when developing therapeutics intended for intracellular targets, oral administration, or when mimicking native hormones. The reduction in overall charge decreases solubility but critically enhances metabolic stability, shelf-life, and cellular entry[3][6][7].

References

  • Comprehensive Guide to Peptide C-Terminal Modifications - JPT Peptide Technologies. Available at: [Link]

  • Peptide synthesis: Amidation and Acetylation - LifeTein. Available at: [Link]

  • C-terminal Modification - Creative Peptides. Available at: [Link]

  • Dipeptide - Wikipedia. Available at:[Link]

  • Peptide Solubility | Peptide Synthesis - Bio Basic. Available at:[Link]

Sources

Comparative

Elemental Analysis Data for H-Val-Phe-NH2 HCl Verification: A Comparative Guide to Peptide Salt Characterization

For researchers and drug development professionals synthesizing peptidomimetics or protease inhibitors, the dipeptide derivative H-Val-Phe-NH2 HCl (L-Valyl-L-phenylalaninamide hydrochloride) serves as a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing peptidomimetics or protease inhibitors, the dipeptide derivative H-Val-Phe-NH2 HCl (L-Valyl-L-phenylalaninamide hydrochloride) serves as a critical building block. However, validating the purity of such peptide salts exposes a common analytical blind spot: an over-reliance on High-Resolution Mass Spectrometry (HRMS).

While HRMS perfectly confirms the microscopic identity of the peptide sequence, it is fundamentally blind to macroscopic bulk purity, counterion stoichiometry (the HCl ratio), and moisture content. To establish absolute confidence in a reagent's quality, Elemental Analysis (CHNS/O) remains the gold standard[1].

This guide objectively compares the analytical performance of Elemental Analysis against alternative methods and provides a comparative data evaluation between an Ultra-Pure Grade and a Standard Commercial Grade of H-Val-Phe-NH2 HCl.

Orthogonal Verification: Comparing Analytical Alternatives

A robust quality control pipeline does not rely on a single technique. Instead, it utilizes orthogonal methods that interrogate different physical properties of the molecule. The table below compares the primary alternatives for peptide verification.

Table 1: Performance Comparison of Peptide Verification Techniques
Analytical TechniquePrimary OutputDetects Counterion (HCl)?Detects Moisture/Salts?Accepted Purity Standard
Elemental Analysis (CHNS) Bulk elemental mass fractionsYes (Indirectly via mass balance)Yes (Alters C/H/N ratios)±0.4% of theoretical[1]
HRMS (ESI-TOF) Exact mass & isotopic patternNo (Counterion is lost in ionization)No< 3 ppm mass error
Quantitative NMR (qNMR) Absolute organic purityNo (Unless counterion is NMR-active)Yes (Solvent peaks visible)±1.0% variance

Causality Insight: The Journal of Organic Chemistry (JOC) strictly requires that experimental values for Carbon, Hydrogen, and Nitrogen fall within ±0.4% of the calculated theoretical values to confirm ≥95% bulk purity[1]. If a sample contains unreacted free base, excess HCl, or adsorbed atmospheric water, the elemental mass fractions will shift, causing the sample to fail this rigorous threshold.

Orthogonal_Verification Start H-Val-Phe-NH2 HCl Verification HRMS HRMS (ESI-TOF) Confirms [M+H]+ Identity Ignores Bulk Purity Start->HRMS qNMR qNMR (1H) Confirms Organic Purity Ignores Inorganic Salts Start->qNMR EA Elemental Analysis (CHNS) Confirms Bulk Purity & HCl Stoichiometry Start->EA Decision Comprehensive Validation HRMS->Decision qNMR->Decision EA->Decision

Figure 1: Orthogonal analytical strategy combining HRMS, qNMR, and Elemental Analysis.

Product Comparison: Ultra-Pure vs. Standard Commercial Grade

To demonstrate the discriminatory power of Elemental Analysis, we compare the CHNS data of an Ultra-Pure Grade H-Val-Phe-NH2 HCl against a Standard Commercial Grade .

Theoretical Calculations for C₁₄H₂₂ClN₃O₂:

  • Molar Mass: 299.80 g/mol

  • Theoretical %C: (168.15 / 299.80) = 56.09%

  • Theoretical %H: (22.18 / 299.80) = 7.40%

  • Theoretical %N: (42.02 / 299.80) = 14.02%

Table 2: Comparative Elemental Analysis Data
ElementTheoretical (%)Ultra-Pure Grade (%)Δ (Variance)Standard Grade (%)Δ (Variance)Status (JOC ±0.4% Rule)
Carbon (C) 56.0956.12+0.0354.45-1.64Standard Grade Fails
Hydrogen (H) 7.407.38-0.027.51+0.11Pass
Nitrogen (N) 14.0214.05+0.0313.61-0.41Standard Grade Fails

Data Interpretation & Causality: The Ultra-Pure Grade exhibits tight adherence to theoretical values (Δ < 0.05%), confirming exact 1:1 stoichiometry of the peptide to the HCl counterion with no solvent contamination.

Conversely, the Standard Commercial Grade fails the ±0.4% JOC threshold[1]. The depressed Carbon (-1.64%) and Nitrogen (-0.41%) paired with slightly elevated Hydrogen indicates hygroscopicity —the sample has absorbed atmospheric moisture, effectively adding "dead weight" to the sample mass and diluting the C and N mass fractions. HRMS would completely miss this hydration, reporting a pristine [M+H]+ peak at m/z 264.1707 for both samples.

Self-Validating Experimental Protocol for CHNS Analysis

To ensure scientific integrity, the elemental analysis must function as a self-validating system. The following step-by-step methodology outlines the causality behind each phase of the combustion analysis workflow[2][3].

Step 1: Desiccation and Micro-Weighing

  • Action: Dry the H-Val-Phe-NH2 HCl sample under high vacuum over phosphorus pentoxide (P₂O₅) for 24 hours. Weigh exactly 1.500 to 2.000 mg into a highly pure tin (Sn) capsule using an ultra-microbalance (0.1 µg resolution)[3].

  • Causality: Elemental analysis calculates mass fractions based on the total initial weight. Even trace amounts of residual atmospheric moisture will artificially inflate the Hydrogen percentage and depress Carbon/Nitrogen. Accurate micro-weighing is the single most critical variable for reliable data[3].

Step 2: Flash Combustion

  • Action: Drop the sealed tin capsule into a quartz combustion reactor heated to ~1000°C, supplemented with a temporary pulse of pure oxygen gas.

  • Causality: The oxidation of the tin capsule is violently exothermic, driving the localized flash temperature up to ~1800°C. This ensures the complete, instantaneous destruction of the peptide bonds and aromatic rings, converting the sample entirely into gaseous CO₂, H₂O, N₂/NOₓ, and HCl/Cl₂[2].

Step 3: Reduction and Halogen Scrubbing

  • Action: Pass the gas stream through a secondary reduction tube containing hot copper (Cu) and silver wool (Ag).

  • Causality: The copper quantitatively reduces any formed nitrogen oxides (NOₓ) back into elemental N₂ gas. Because H-Val-Phe-NH2 is an HCl salt, combustion releases corrosive chlorine gas. The silver wool acts as a targeted scrubber, reacting with the halogens to form solid AgCl, thereby preventing the chlorine from poisoning the downstream chromatography column or detector.

Step 4: Gas Chromatography & TCD Detection

  • Action: Sweep the purified gas mixture (N₂, CO₂, H₂O) using a helium carrier gas through a specialized GC column, followed by a Thermal Conductivity Detector (TCD).

  • Causality: The GC column separates the gases based on their retention times. The TCD measures the thermal conductivity of the eluting gases relative to the pure helium reference. The area under each peak is directly proportional to the absolute mass of C, H, and N in the original sample, which is then calibrated against a known standard (e.g., sulfanilamide).

EA_Workflow A Sample Prep (Microbalance & Drying) B Flash Combustion (~1000°C, O2) A->B C Reduction & Scrubbing (Remove Halogens/O2) B->C D Gas Chromatography (CO2, H2O, N2 Separation) C->D E TCD Detection & Data Analysis D->E

Figure 2: Step-by-step CHNS elemental analysis workflow for peptide salt characterization.

References

  • An International Study Evalu
  • A Look at Elemental Analysis for Organic Compounds. azom.com.
  • CHNSO Organic Elemental Analysis - Sample Prepar

Sources

Safety & Regulatory Compliance

Safety

Part 1: Core Principles and Hazard Assessment

An In-Depth Guide to the Proper Disposal of H-Val-Phe-NH2 HCl As a Senior Application Scientist, it is understood that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, incl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of H-Val-Phe-NH2 HCl

As a Senior Application Scientist, it is understood that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The dipeptide amide, H-Val-Phe-NH2 HCl (L-Valyl-L-phenylalaninamide hydrochloride), while not classified among the most acutely hazardous substances, requires a structured disposal protocol. This is due to its potential biological activity, the corrosive nature of its hydrochloride salt, and the overarching principles of environmental stewardship and regulatory compliance.

This guide provides a comprehensive framework for the proper disposal of H-Val-Phe-NH2 HCl, grounded in established safety protocols and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and integrity.

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. H-Val-Phe-NH2 HCl is a salt, meaning it is comprised of the dipeptide amide cation and a chloride anion. The hydrochloride component renders aqueous solutions acidic and potentially corrosive.

Core Principle: The primary directive for all chemical waste is segregation. H-Val-Phe-NH2 HCl waste must not be mixed with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.[1][2] Incompatible mixtures can lead to dangerous reactions, complicate disposal procedures, and increase costs.

Hazard Profile Summary

PropertyDataSource/Rationale
Molecular Formula C₁₄H₂₁N₃O₂ · HClBased on chemical structure.
Appearance Typically a white to off-white solid.General characteristic of purified peptides.[3]
Primary Hazards Corrosive (due to HCl), Potential Biological Activity.The HCl salt can cause skin and eye burns upon contact, especially in solution.[4][5] The peptide's biological effects may not be fully characterized, necessitating its treatment as chemical waste.[6][7]
Regulatory Framework Resource Conservation and Recovery Act (RCRA).All chemical waste in the United States is regulated by the EPA under RCRA, which governs disposal from "cradle-to-grave".[1][2][8]

Crucial First Step: Always consult the manufacturer-provided Safety Data Sheet (SDS) for H-Val-Phe-NH2 HCl. While this guide is based on the chemical class, the SDS contains specific information on hazards, handling, and disposal that is paramount. Additionally, your institution's Environmental Health and Safety (EHS) department provides the definitive policies for your location.[3]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Proper protection is non-negotiable when handling any chemical, including its waste.

Required PPE:

  • Eye Protection: Safety glasses or goggles are mandatory at all times.[6][7]

  • Hand Protection: Wear chemical-resistant nitrile gloves.[6][7]

  • Body Protection: A standard lab coat should be worn to protect from incidental contact.[6][7]

Spill Response:

  • Solid Spills: Gently sweep up the powder to avoid creating dust.[7] Place the material into a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Spills: Contain the spill using absorbent materials like vermiculite or sand.[7] Place all contaminated materials into a sealed container for disposal. The spill area should then be cleaned. For aqueous spills, neutralization with a mild base like sodium bicarbonate may be appropriate before final cleaning.[9]

  • Reporting: All spills should be reported to your supervisor and the institutional EHS department.[7]

Part 3: Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the waste: solid, aqueous liquid, or organic liquid. The following workflow provides a decision-making framework.

G cluster_form Determine Waste Form cluster_liquid_type Determine Liquid Type cluster_actions start Identify H-Val-Phe-NH2 HCl Waste solid Solid (Unused, Expired, Contaminated) start->solid liquid Liquid (Solutions) start->liquid collect_solid Collect in sealed, labeled hazardous waste container. solid->collect_solid Follow Protocol 2 aqueous Aqueous Solution liquid->aqueous organic Organic Solvent Solution (e.g., from HPLC) liquid->organic neutralize Protocol 1: Neutralize with mild base (e.g., NaHCO₃) to pH 6-8. aqueous->neutralize collect_organic Collect in compatible, labeled solvent waste container. DO NOT neutralize. organic->collect_organic Follow Protocol 3 end_point Store in Designated Area for EHS Pickup collect_solid->end_point collect_organic->end_point collect_aqueous Collect in labeled aqueous hazardous waste container. neutralize->collect_aqueous collect_aqueous->end_point

Caption: Disposal decision workflow for H-Val-Phe-NH2 HCl waste.

Protocol 1: Disposal of Aqueous Solutions

Aqueous solutions of H-Val-Phe-NH2 HCl are acidic. While many institutions collect acidic waste directly, neutralization is a best practice to reduce corrosivity, especially if drain disposal of neutralized, non-hazardous materials is permitted under strict local regulations (a practice that must be explicitly approved by EHS).[10]

Objective: To neutralize the hydrochloric acid component of the waste stream.

Materials:

  • Aqueous H-Val-Phe-NH2 HCl waste

  • Sodium bicarbonate (NaHCO₃) or other mild base

  • pH strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate hazardous waste container

Procedure:

  • Work Area: Perform this procedure in a fume hood to control any potential aerosol or gas release.

  • Dilution: If the solution is highly concentrated, it may be prudent to first dilute it by slowly adding the solution to a larger volume of cold water. Always add acid to water, never the other way around. [9][10]

  • Neutralization: While stirring the solution, slowly add sodium bicarbonate in small portions. Vigorous bubbling (release of CO₂) will occur.[10] Continue adding the base incrementally until the bubbling subsides.

  • pH Verification: Check the pH of the solution using a pH strip or meter. The target pH is between 6.0 and 8.0.[10][11]

  • Collection: Once neutralized, pour the solution into a clearly labeled aqueous hazardous waste container.

  • Labeling: Ensure the container is labeled according to the guidelines in Part 4. Even after neutralization, the peptide itself requires disposal as chemical waste.[6]

Protocol 2: Disposal of Solid Waste

This protocol applies to unused or expired H-Val-Phe-NH2 HCl powder and any consumables (e.g., weigh boats, contaminated paper towels) directly contaminated with the solid.

Procedure:

  • Collection: Place all solid waste into a durable, sealable container (e.g., a screw-cap jar or a double-bagged plastic bag).[6]

  • Labeling: Clearly label the container as hazardous waste. The label must include the full chemical name: "H-Val-Phe-NH2 HCl" or "L-Valyl-L-phenylalaninamide hydrochloride". Do not use abbreviations.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[12]

Protocol 3: Disposal of Organic Solvent Solutions

This protocol is for waste streams where H-Val-Phe-NH2 HCl is dissolved in organic solvents, such as those from HPLC or synthesis workups.

Procedure:

  • Segregation: Collect this waste in a designated hazardous solvent waste container that is compatible with the solvents used. Do not mix chlorinated and non-chlorinated solvents unless your facility's waste stream allows it.[7]

  • DO NOT Neutralize: Never add a base to organic solvent waste. This can cause dangerous exothermic or unforeseen chemical reactions.

  • Labeling: Label the container with the full name of all chemical constituents, including the peptide and all solvents, with their approximate percentages.[1]

  • Storage: Keep the container tightly sealed and store it in a designated, well-ventilated area for flammable liquid waste.

Part 4: Waste Labeling, Storage, and Collection

Proper labeling and storage are mandated by the EPA and OSHA.[2][13]

Labeling Requirements: Every hazardous waste container must have a tag that includes:

  • The words "Hazardous Waste".[1]

  • The full, common chemical name(s) of all contents.[1]

  • The approximate quantity or concentration of each component.

  • The date when waste was first added to the container (accumulation start date).[1]

  • The name and contact information of the Principal Investigator.[1]

  • The specific location (building and room number).[1]

  • Appropriate hazard pictograms (e.g., corrosive).[1]

Storage Pending Disposal:

  • Store waste containers at or near the point of generation, under the control of laboratory personnel.[2]

  • Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[2][9]

  • Ensure containers are sealed at all times, except when adding waste.[1]

  • Arrange for pickup by your institutional EHS department or a licensed hazardous waste contractor in a timely manner, adhering to all quantity and time limits.[14]

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Colorado Boulder Environmental Health and Safety. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). ACTenviro. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). DENIOS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for H-Val-Phe-NH2 HCl

As a dipeptide amide hydrochloride, L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2 HCl) presents a dual-risk profile that requires meticulous handling protocols. While its peptide nature necessitates safeguards...

Author: BenchChem Technical Support Team. Date: March 2026

As a dipeptide amide hydrochloride, L-Valyl-L-phenylalaninamide hydrochloride (H-Val-Phe-NH2 HCl) presents a dual-risk profile that requires meticulous handling protocols. While its peptide nature necessitates safeguards against potential biological activity and contamination, its hydrochloride salt form introduces risks associated with acidity and irritation, particularly in its solid, powdered state. This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals to ensure both personal safety and experimental integrity.

Hazard Assessment: A Dual-Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice.[1] For H-Val-Phe-NH2 HCl, the hazards stem from two key aspects:

  • The Peptide Moiety: Like many research peptides, the full biological and toxicological properties of H-Val-Phe-NH2 HCl may not be fully characterized.[2] Therefore, it must be handled as a potentially potent and biologically active molecule.[3] Accidental exposure could lead to unknown physiological effects, and cross-contamination can invalidate experimental results.[1][3]

  • The Hydrochloride Salt: The hydrochloride component renders the compound acidic. The lyophilized powder can be a respiratory and skin irritant.[1][4] Inhalation of the fine, aerosolized powder is a primary exposure risk that can cause irritation to the mucous membranes and respiratory tract.[5][6][7] Direct contact with skin and eyes may also lead to irritation.[1][8] Upon thermal decomposition, hazardous gases like hydrogen chloride may be released.[4][9]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE is dictated by the specific procedure being performed, whether handling the solid powder or a reconstituted solution.

PPE CategoryItemSpecification and Use Rationale
Eye and Face Protection Safety GogglesRequired for all procedures to protect against splashes and chemical vapors.[1][8][10]
Face ShieldRecommended over safety goggles when reconstituting the lyophilized powder or handling larger volumes, where the risk of splashing is elevated.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling peptides.[1][8] Always change gloves immediately if they become contaminated.[10] Consider double-gloving for added protection.[1]
Body Protection Laboratory CoatA standard, properly-fastened lab coat is the minimum requirement to protect clothing and skin from potential splashes and spills.[1][3][10]
Respiratory Protection Chemical Fume HoodMandatory when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[1][10]
RespiratorAn approved respirator with an acid gas cartridge should be available as a secondary line of defense if engineering controls (like a fume hood) are not sufficient or during a large spill cleanup.[4][5][11][12]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes exposure and maintains the integrity of the compound.

Workflow for Handling H-Val-Phe-NH2 HCl

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling A Review Safety Data Sheet (SDS) B Don All Required PPE: Lab Coat, Goggles, Gloves A->B C Prepare Designated, Clean Workspace B->C D Handling Lyophilized Powder? C->D E Work Inside a Chemical Fume Hood D->E Yes H Handling Reconstituted Solution D->H No F Allow Vial to Reach Room Temp Before Opening E->F G Weigh Powder & Reconstitute F->G K Segregate Waste G->K I Work on Clean Lab Bench H->I J Use Sterile Pipettes/Syringes I->J J->K L Dispose of Waste in Labeled Hazardous Containers K->L M Decontaminate Workspace L->M

Sources

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